molecular formula C18H30 B1195952 6-Phenyldodecane CAS No. 2719-62-2

6-Phenyldodecane

Cat. No.: B1195952
CAS No.: 2719-62-2
M. Wt: 246.4 g/mol
InChI Key: ZYHJQFMTTFCBKH-UHFFFAOYSA-N
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Description

6-phenyldodecane is an alkylbenzene comprising dodecane substituted at position 6 by a phenyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecan-6-ylbenzene
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InChI

InChI=1S/C18H30/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h8,11-12,15-17H,3-7,9-10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZYHJQFMTTFCBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70875106
Record name BENZENE, (1-PENTYLHEPTYL)-
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Molecular Weight

246.4 g/mol
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Vapor Pressure

0.000584 [mmHg]
Record name 6-Phenyldodecane
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CAS No.

2719-62-2
Record name 6-Phenyldodecane
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Foundational & Exploratory

An In-depth Technical Guide to 6-Phenyldodecane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Phenyldodecane is an organic compound characterized by a dodecane chain substituted with a phenyl group at the sixth carbon position.[1][2] This structure, consisting of a long aliphatic chain and an aromatic ring, imparts amphiphilic properties to the molecule, making it of interest in various chemical applications, including as a solvent or an intermediate in organic synthesis.[1] Understanding its chemical and physical properties is crucial for its effective application and for predicting its behavior in different chemical environments.

Chemical Structure and Identification

The molecular structure of this compound consists of a twelve-carbon aliphatic chain with a benzene ring attached to the sixth carbon atom.[1]

Below is a diagram illustrating the logical identification flow for this compound, from its common name to its detailed structural representations.

Figure 1. Identification of this compound This compound This compound IUPAC Name IUPAC Name This compound->IUPAC Name CAS Number CAS Number This compound->CAS Number Molecular Formula Molecular Formula This compound->Molecular Formula dodecan-6-ylbenzene dodecan-6-ylbenzene IUPAC Name->dodecan-6-ylbenzene 2719-62-2 2719-62-2 CAS Number->2719-62-2 C18H30 C18H30 Molecular Formula->C18H30 SMILES SMILES CCCCCCC(CCCCC)C1=CC=CC=C1 CCCCCCC(CCCCC)C1=CC=CC=C1 SMILES->CCCCCCC(CCCCC)C1=CC=CC=C1 InChI InChI InChI=1S/C18H30/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h8,11-12,15-17H,3-7,9-10,13-14H2,1-2H3 InChI=1S/C18H30/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h8,11-12,15-17H,3-7,9-10,13-14H2,1-2H3 InChI->InChI=1S/C18H30/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h8,11-12,15-17H,3-7,9-10,13-14H2,1-2H3 C18H30->SMILES C18H30->InChI

Caption: Identification of this compound

Structural and Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below for easy reference and data integration.

IdentifierValueReference
IUPAC Name dodecan-6-ylbenzene[2][3]
CAS Number 2719-62-2[2][4]
Molecular Formula C18H30[1][2]
Molecular Weight 246.43 g/mol [2][5]
Canonical SMILES CCCCCCC(CCCCC)C1=CC=CC=C1[1][2]
InChI InChI=1S/C18H30/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h8,11-12,15-17H,3-7,9-10,13-14H2,1-2H3[1][2]
InChIKey ZYHJQFMTTFCBKH-UHFFFAOYSA-N[1][2]
Synonyms Benzene, (1-pentylheptyl)-; (1-Pentylheptyl)benzene; Dodecane, 6-phenyl-[1][2][5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in various applications, from reaction kinetics to environmental fate.

PropertyValueReference
Physical State Liquid[1]
Appearance Colorless to pale yellow liquid[1]
Vapor Pressure 0.000584 mmHg[2]
Refractive Index 1.4852 @ 20 °C[6]
Solubility Low solubility in water; good solubility in organic solvents[1]

Synthesis and Reactivity

Synthesis

Linear alkylbenzenes (LABs) like this compound are typically synthesized via the alkylation of benzene with the corresponding olefin, in this case, dodecene.[7] This Friedel-Crafts alkylation reaction is generally catalyzed by strong acids. Historically, catalysts such as hydrofluoric acid (HF) and aluminum chloride (AlCl3) have been employed.[7] However, due to the hazardous nature of these catalysts, research has shifted towards more environmentally friendly solid acid catalysts like zeolites.[7]

The reaction of benzene with 1-dodecene can lead to a mixture of phenyldodecane isomers, with the position of the phenyl group on the dodecane chain depending on the catalyst and reaction conditions.[7] The formation of 2-phenyldodecane is often the major product.[7]

Experimental Protocol: Detailed, specific experimental protocols for the high-yield synthesis of this compound are not readily available in peer-reviewed literature. However, a general approach would involve the following steps:

  • Reaction Setup: A reaction vessel would be charged with benzene and a suitable acid catalyst.

  • Alkylation: Dodecene would be added to the mixture, and the reaction would proceed under controlled temperature and pressure.

  • Quenching and Workup: The reaction would be quenched, followed by washing to remove the catalyst and any unreacted starting materials.

  • Purification: The crude product would be purified, typically by fractional distillation, to isolate the this compound isomer.

Reactivity

This compound is a stable compound under normal conditions.[1] Its reactivity is characteristic of both aliphatic hydrocarbons and aromatic compounds. The dodecane chain can undergo free-radical substitution reactions, while the phenyl group can participate in electrophilic aromatic substitution reactions.

Spectral Information

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (MS): GC-MS data is available for this compound, which can be used for its identification in complex mixtures.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data has been reported, providing information about the carbon skeleton of the molecule.[2]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify the functional groups present in the molecule.[2]

Safety and Handling

As with many hydrocarbons, this compound should be handled with appropriate safety precautions.[1]

  • Handling: Avoid contact with skin and eyes.[8] Use in a well-ventilated area and avoid breathing vapors.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[8]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is an alkylbenzene with well-defined chemical and physical properties. This guide has summarized its key structural features, physicochemical data, and general synthetic approaches. The provided information serves as a valuable resource for scientists and researchers, enabling a better understanding of this compound for its potential applications in various fields of chemical research and development. Further research to delineate specific high-yield synthetic protocols and to explore its potential biological activities would be beneficial.

References

Synthesis of 6-Phenyldodecane via Friedel-Crafts Alkylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-phenyldodecane through the Friedel-Crafts alkylation of benzene with 1-dodecene. This reaction is a cornerstone of organic synthesis for creating alkyl-substituted aromatic compounds. This document outlines the reaction mechanism, detailed experimental protocols, and a summary of quantitative data from various catalytic systems.

Introduction

The Friedel-Crafts alkylation, a fundamental reaction in organic chemistry, facilitates the attachment of an alkyl group to an aromatic ring.[1][2] The synthesis of this compound, an alkylbenzene, is achieved by the reaction of benzene with an alkylating agent, typically 1-dodecene or a halododecane, in the presence of an acid catalyst.[3] This process is a classic example of electrophilic aromatic substitution.

The reaction is initiated by the formation of a carbocation from the alkylating agent, which then attacks the electron-rich benzene ring.[4][5] However, the initial secondary carbocation formed from 1-dodecene can undergo intramolecular hydride shifts, leading to the formation of a mixture of positional isomers of phenyldodecane, including 2-, 3-, 4-, 5-, and this compound.[6][7] Consequently, achieving high selectivity for this compound presents a significant synthetic challenge.

A variety of catalysts can be employed, ranging from traditional Lewis acids like aluminum chloride (AlCl₃) to more environmentally benign solid acid catalysts such as zeolites (e.g., H-beta, mordenite, Zeolite Y), clays, and ionic liquids.[6][7][8] The choice of catalyst and reaction conditions plays a crucial role in determining the overall yield and the distribution of the resulting isomers.

Reaction Mechanism and Isomerization

The synthesis of phenyldodecane isomers from benzene and 1-dodecene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Carbocation Formation: The acid catalyst protonates the 1-dodecene, forming a secondary carbocation at the C2 position.

  • Hydride Shifts: This initial carbocation can undergo a series of 1,2-hydride shifts along the dodecyl chain. This rearrangement results in the formation of more stable secondary carbocations at positions C3, C4, C5, and C6.

  • Electrophilic Attack: The various secondary carbocations act as electrophiles and attack the benzene ring, forming a resonance-stabilized carbocation intermediate (an arenium ion).

  • Deprotonation: A weak base, such as the conjugate base of the acid catalyst, removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and yielding the phenyldodecane product.

The distribution of the different phenyldodecane isomers is dependent on the relative stabilities of the intermediate carbocations and the reaction conditions, which can influence the rate of the hydride shifts versus the rate of alkylation.

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Benzene Benzene Arenium_Ion Arenium Ion (Sigma Complex) Benzene->Arenium_Ion Electrophilic Attack Dodecene 1-Dodecene Carbocation_Formation Initial Carbocation (2-dodecyl cation) Dodecene->Carbocation_Formation Protonation Isomerization Hydride Shifts (Isomerization) Carbocation_Formation->Isomerization Carbocation_Formation->Arenium_Ion Electrophilic Attack Isomeric_Carbocations Isomeric Carbocations (3-, 4-, 5-, 6-dodecyl cations) Isomerization->Isomeric_Carbocations Isomeric_Carbocations->Arenium_Ion Electrophilic Attack Phenyldodecane_Isomers Phenyldodecane Isomers (2-, 3-, 4-, 5-, 6-) Arenium_Ion->Phenyldodecane_Isomers Deprotonation Catalyst Acid Catalyst (e.g., Zeolite, AlCl3) Arenium_Ion->Catalyst Regeneration Catalyst->Dodecene

Caption: Reaction pathway for the Friedel-Crafts alkylation of benzene with 1-dodecene.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of phenyldodecanes using a solid acid catalyst. The specific parameters should be optimized for the chosen catalyst and desired product distribution.

Materials and Equipment
  • Reactants: Anhydrous benzene, high-purity 1-dodecene.

  • Catalyst: Activated solid acid catalyst (e.g., H-beta zeolite).

  • Apparatus: A three-neck round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle with a temperature controller, and an inert gas supply (e.g., nitrogen or argon).

  • Workup: Separatory funnel, beakers, anhydrous drying agent (e.g., magnesium sulfate), and a rotary evaporator.

  • Analysis: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Catalyst Activation

Prior to the reaction, the solid acid catalyst must be activated to remove any adsorbed water. For zeolite catalysts, this is typically achieved by heating the catalyst under a flow of dry nitrogen.[9]

Reaction Procedure
  • Assemble the three-neck flask with a reflux condenser, a temperature probe, and a septum for reactant addition.

  • Charge the flask with the activated solid acid catalyst and anhydrous benzene.

  • Begin stirring and heat the mixture to the desired reaction temperature under an inert atmosphere.

  • Slowly add the 1-dodecene to the reaction mixture over a period of time to control the reaction rate and minimize side reactions.

  • Allow the reaction to proceed for the desired time (e.g., 2-6 hours), maintaining the temperature and stirring.[9]

Workup and Product Isolation
  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the liquid product mixture by filtration.

  • Transfer the liquid product mixture to a separatory funnel and wash with water to remove any residual catalyst or byproducts.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess benzene using a rotary evaporator to obtain the crude product mixture of phenyldodecane isomers.[9]

Product Analysis

The composition of the product mixture, including the conversion of 1-dodecene and the selectivity for the different phenyldodecane isomers, should be determined using GC and GC-MS analysis.[9]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Catalyst_Activation Catalyst Activation Reaction_Setup Reaction Setup Catalyst_Activation->Reaction_Setup Reactant_Addition Reactant Addition (Benzene, 1-Dodecene) Reaction_Setup->Reactant_Addition Reaction_Execution Reaction at Controlled Temperature Reactant_Addition->Reaction_Execution Catalyst_Separation Catalyst Separation (Filtration) Reaction_Execution->Catalyst_Separation Washing Washing Catalyst_Separation->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Analysis Product Analysis (GC, GC-MS) Solvent_Removal->Analysis

Caption: General experimental workflow for Friedel-Crafts alkylation.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the Friedel-Crafts alkylation of benzene with dodecene, highlighting the influence of different catalysts and reaction conditions on the conversion, selectivity, and product distribution.

CatalystBenzene:Dodecene Molar RatioTemperature (°C)Reaction Time (h)Dodecene Conversion (%)Phenyldodecane Isomer SelectivityReference
Mordenite6:11406>9598% LAB, 67% 2-phenyldodecane[8]
Lanthanide-promoted Zeolite-180--94% yield of dodecylbenzene[7]
Zeolite Y8:1903~96~25% 2-heptyltoluene (with heptene)[6]
H-beta Zeolite8:1---High selectivity for 2-phenyldodecane[6]
Phosphotungstic Acid (PTA)-80-90~100% selectivity for LABs[7]
Aluminum-magnesium silicate-150-9585% selectivity for alkylbenzenes[7]

Note: "LAB" refers to linear alkylbenzenes. The data presented is for the alkylation with dodecene or analogous alkenes, as specified. The selectivity for this compound is not explicitly reported in these studies, as it is typically a minor component of the isomer mixture.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation is a feasible but non-selective process that yields a mixture of positional isomers. The use of solid acid catalysts offers a more sustainable alternative to traditional Lewis acids. While the 2-phenyldodecane isomer is often the major product, the formation of this compound is a result of carbocation rearrangements. To enhance the yield of a specific isomer like this compound, further research into shape-selective catalysts and optimization of reaction conditions is necessary. This guide provides a comprehensive foundation for researchers to develop and refine synthetic strategies for this class of compounds.

References

Spectroscopic Analysis of 6-Phenyldodecane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the spectroscopic data for 6-phenyldodecane, an alkylbenzene compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles available mass spectrometry data and outlines the general experimental protocols for nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Data Presentation

While a complete experimental dataset for this compound is not publicly available for all spectroscopic techniques, this section summarizes the known data. For comparative purposes, data for the related compound, (E)-6-phenyl-6-dodecene, is also presented where available, with clear distinctions made.

Mass Spectrometry (MS) Data for this compound

Mass spectrometry of this compound, using electron ionization (EI), results in fragmentation of the molecule. The mass-to-charge ratio (m/z) of these fragments provides valuable information about the compound's structure.[1] The molecular weight of this compound is 246.43 g/mol .[2]

m/z Relative Intensity Possible Fragment
91100% (Base Peak)Tropylium ion ([C₇H₇]⁺)
105Moderate[C₈H₉]⁺
119Moderate[C₉H₁₁]⁺
175LowLoss of a pentyl radical
246Low (Molecular Ion)[C₁₈H₃₀]⁺

Data sourced from the NIST Chemistry WebBook.[1][2]

Nuclear Magnetic Resonance (NMR) Data

¹H NMR of (E)-6-Phenyl-6-dodecene (in CDCl₃):

Chemical Shift (δ) ppm Multiplicity Integration Assignment
0.85t3H-CH₃
0.90t3H-CH₃
1.24–1.50m12H-CH₂-
2.18q2HAllylic -CH₂-
2.47t2HAllylic -CH₂-
5.64t1HVinylic -CH=
7.18–7.35m5HAromatic C-H

¹³C NMR of (E)-6-Phenyl-6-dodecene (in CDCl₃):

Chemical Shift (δ) ppm Assignment
14.25, 14.28-CH₃
22.70, 22.81-CH₂-
28.62, 28.73-CH₂-
29.79, 29.88-CH₂-
31.85, 32.03-CH₂-
126.50, 126.51Aromatic C-H
128.29Aromatic C-H
129.36Vinylic C-H
140.25Aromatic C (quaternary)
143.73Vinylic C (quaternary)
Infrared (IR) Spectroscopy Data

Publicly accessible, detailed IR spectra for this compound are limited. However, characteristic absorption bands for alkylbenzenes can be predicted. For reference, some IR data for (E)-6-phenyl-6-dodecene is available.[3]

Characteristic IR Absorptions for Alkylbenzenes:

Frequency (cm⁻¹) Vibration Intensity
3100-3000Aromatic C-H StretchMedium to Weak
2960-2850Aliphatic C-H StretchStrong
1600, 1450Aromatic C=C StretchMedium to Weak
750-700Aromatic C-H Bend (out-of-plane)Strong

IR Data for (E)-6-Phenyl-6-dodecene (neat): [3]

  • 2926 cm⁻¹ (C-H stretch)

  • 1444 cm⁻¹

  • 758 cm⁻¹

  • 697 cm⁻¹

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by observing the magnetic properties of atomic nuclei.[4]

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a clean NMR tube.

  • An internal standard, such as tetramethylsilane (TMS), may be added to provide a reference point (0 ppm) for the chemical shifts.[5]

Data Acquisition:

  • The NMR tube is placed into the spectrometer's magnet.[5]

  • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters to consider are the number of scans, relaxation delay, and acquisition time.

  • For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6]

Sample Introduction and Ionization:

  • The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[7]

  • The molecules are vaporized and then ionized.[8] A common method for non-polar compounds like this compound is electron ionization (EI), where a high-energy electron beam knocks an electron from the molecule, forming a radical cation (molecular ion).[7]

Mass Analysis and Detection:

  • The newly formed ions are accelerated into a mass analyzer.[7]

  • The mass analyzer, which can be a magnetic sector, quadrupole, or time-of-flight tube, separates the ions based on their mass-to-charge ratio.[8]

  • A detector records the abundance of each ion, generating a mass spectrum.[7]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations.[9] The absorption frequencies are characteristic of the functional groups present in the molecule.[10]

Sample Preparation:

  • For a liquid sample like this compound, the simplest method is to place a drop of the neat (undiluted) liquid between two salt plates (e.g., NaCl or KBr).[10]

  • Alternatively, the sample can be dissolved in a solvent that has minimal IR absorption in the region of interest (e.g., carbon tetrachloride, CCl₄), and the solution is placed in a sample cell.[10]

Data Acquisition:

  • The sample is placed in the path of an IR beam.

  • The instrument measures the amount of light transmitted through the sample at different frequencies.

  • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Purified this compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-Depth Technical Guide to the Physical Properties of Phenyldodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of various phenyldodecane isomers. Phenyldodecanes are alkylbenzenes with a C12 alkyl chain attached to a phenyl group, and their isomeric variations exhibit distinct physical characteristics that are crucial for their application in research and development. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides a visual representation of the isomeric relationships.

Isomeric Landscape of Phenyldodecane

Phenyldodecane isomers are classified based on the attachment point of the phenyl group to the dodecane chain. The position of the phenyl group significantly influences the molecule's shape, intermolecular forces, and, consequently, its physical properties. The isomers covered in this guide are 1-phenyldodecane, 2-phenyldodecane, 3-phenyldodecane, 4-phenyldodecane, 5-phenyldodecane, and 6-phenyldodecane.

G cluster_isomers Phenyldodecane Isomers (C18H30) 1-Phenyldodecane 1-Phenyldodecane 2-Phenyldodecane 2-Phenyldodecane 3-Phenyldodecane 3-Phenyldodecane 4-Phenyldodecane 4-Phenyldodecane 5-Phenyldodecane 5-Phenyldodecane This compound This compound Linear Dodecane Chain Linear Dodecane Chain Linear Dodecane Chain->1-Phenyldodecane Positional Attachment Linear Dodecane Chain->2-Phenyldodecane Positional Attachment Linear Dodecane Chain->3-Phenyldodecane Positional Attachment Linear Dodecane Chain->4-Phenyldodecane Positional Attachment Linear Dodecane Chain->5-Phenyldodecane Positional Attachment Linear Dodecane Chain->this compound Positional Attachment Phenyl Group Phenyl Group Phenyl Group->1-Phenyldodecane Phenyl Group->2-Phenyldodecane Phenyl Group->3-Phenyldodecane Phenyl Group->4-Phenyldodecane Phenyl Group->5-Phenyldodecane Phenyl Group->this compound

Figure 1: Isomeric relationship of phenyldodecanes.

Quantitative Physical Properties

The following tables summarize the key physical properties of various phenyldodecane isomers. These values have been compiled from various chemical databases and scientific literature. It is important to note the conditions under which these properties were measured, as they can significantly influence the results.

Table 1: Boiling Points of Phenyldodecane Isomers
IsomerBoiling Point (°C)Pressure (mmHg)
1-Phenyldodecane331760
185 - 18815
2-Phenyldodecane323.3760[1]
128 - 1301[2][3]
3-Phenyldodecane1270.8
4-Phenyldodecane323.3760[4]
165 - 16610
140 - 1420.6[5][6]
5-Phenyldodecane323.3760
This compoundNot AvailableNot Available
Table 2: Melting Points of Phenyldodecane Isomers
IsomerMelting Point (°C)
1-Phenyldodecane3
2-PhenyldodecaneNot Available
3-PhenyldodecaneNot Available
4-PhenyldodecaneNot Available
5-PhenyldodecaneNot Available
This compoundNot Available
Table 3: Densities of Phenyldodecane Isomers
IsomerDensity (g/cm³)Temperature (°C)
1-Phenyldodecane0.85625
2-Phenyldodecane0.855Not Specified[1]
0.857820[2][3]
3-Phenyldodecane0.846630
4-Phenyldodecane0.855Not Specified[4]
0.857620
0.840740[5]
0.848930[6]
5-Phenyldodecane0.855Not Specified
0.841Not Specified[7]
This compoundNot AvailableNot Available
Table 4: Refractive Indices of Phenyldodecane Isomers
IsomerRefractive Index (n20/D)
1-Phenyldodecane1.482
2-PhenyldodecaneNot Available
3-PhenyldodecaneNot Available
4-Phenyldodecane1.482[4][5]
5-Phenyldodecane1.485[7]
1.482
This compoundNot Available

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the key physical properties of phenyldodecane isomers.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.[8]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heating source (Bunsen burner or heating mantle)

  • Mineral oil or silicone oil

Procedure:

  • A small amount of the phenyldodecane isomer is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the liquid sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing mineral oil, with the side arm of the Thiele tube allowing for even heat distribution via convection.

  • The side arm of the Thiele tube is gently heated.[5]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a continuous and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

G cluster_workflow Boiling Point Determination Workflow A Sample Preparation (Liquid in test tube with inverted capillary) B Apparatus Assembly (Test tube and thermometer in Thiele tube) A->B C Heating (Gentle heating of Thiele tube side arm) B->C D Observation (Continuous stream of bubbles from capillary) C->D E Cooling (Removal of heat source) D->E F Boiling Point Reading (Temperature at which liquid enters capillary) E->F

Figure 2: Boiling point determination workflow.

Melting Point Determination

For solid isomers, the melting point is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

Procedure:

  • A small amount of the finely powdered solid phenyldodecane isomer is packed into a capillary tube.[5]

  • The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer in a Thiele tube.

  • The sample is heated slowly, at a rate of about 1-2°C per minute near the expected melting point.[5]

  • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. A sharp melting range (0.5-1°C) is indicative of a pure compound.

Density Measurement (ASTM D4052)

The density of liquid phenyldodecane isomers can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052.[1][2][4]

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Syringe or automated sampler for sample injection

  • Temperature control system

Procedure:

  • The digital density meter is calibrated using two standards of known density, typically dry air and deionized water.

  • The temperature of the measuring cell is set to the desired value (e.g., 20°C or 25°C) and allowed to stabilize.

  • A small volume of the phenyldodecane isomer is injected into the oscillating U-tube, ensuring no air bubbles are present.[4]

  • The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

  • This frequency change is used to calculate the density of the liquid with high precision.

Refractive Index Measurement

The refractive index is a characteristic property of a liquid and is measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium D line at 589 nm)

  • Dropper or pipette

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

  • The refractometer is calibrated using a standard of known refractive index, such as distilled water.

  • The temperature of the prisms is controlled by circulating water from a constant temperature bath, typically set at 20°C.

  • A few drops of the phenyldodecane isomer are placed on the lower prism, and the prisms are closed and locked.

  • The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The dispersion is corrected by adjusting the compensator to eliminate any color fringe at the borderline.

  • The crosshairs are aligned with the borderline, and the refractive index is read from the scale.

References

A Technical Guide to the Solubility of 6-Phenyldodecane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyldodecane (C18H30) is an alkylbenzene characterized by a phenyl group attached to the sixth carbon of a twelve-carbon aliphatic chain.[1][2] This structure, featuring a large non-polar alkyl tail and an aromatic ring, renders the molecule significantly hydrophobic.[2] As a result, it is a colorless to pale yellow liquid at room temperature with low solubility in water but good solubility in many organic solvents.[2][3] Understanding the solubility of this compound is crucial for its application in various fields, including its use as a solvent, a starting material in organic synthesis, or as a component in industrial formulations like lubricants and surfactants.[2]

This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the fundamental chemical principle of "like dissolves like," a qualitative and predicted solubility profile can be established.[4] The large, non-polar alkyl chain and the phenyl group suggest that this compound will be highly miscible with other non-polar and weakly polar solvents, while its solubility will decrease significantly in highly polar solvents.

The following table summarizes the predicted solubility of this compound in various organic solvents, categorized by polarity.

Solvent Category Solvent Example Predicted Solubility Rationale
Non-Polar Aliphatic n-Hexane, CyclohexaneHigh / MiscibleBoth solute and solvent are non-polar hydrocarbons, leading to favorable van der Waals interactions.
Non-Polar Aromatic Toluene, BenzeneHigh / MiscibleThe phenyl group on the solute interacts favorably with the aromatic solvent molecules.
Weakly Polar Aprotic Diethyl Ether, DichloromethaneHigh / MiscibleThe large non-polar portion of this compound dominates the interaction, leading to good solubility.
Polar Aprotic Acetone, Tetrahydrofuran (THF)Moderate to LowThe polarity of the solvent is less compatible with the non-polar nature of the solute.
Polar Protic Ethanol, MethanolVery LowThe strong hydrogen bonding network of the protic solvent is disrupted by the non-polar solute, making dissolution energetically unfavorable.
Highly Polar Protic WaterInsolubleThe extreme polarity and hydrogen bonding of water are incompatible with the hydrophobic this compound molecule.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the solubility of a liquid or solid in a liquid solvent is the isothermal shake-flask method .[5] This analytical method involves preparing a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy)

    • Glass vials with PTFE-lined screw caps

    • Thermostatic shaking water bath or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with UV detector (HPLC-UV), or UV-Vis Spectrophotometer)

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute is necessary to ensure a saturated solution is formed.[6]

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. The time required can vary and should be determined experimentally (typically 24 to 72 hours).[6] The attainment of equilibrium can be confirmed by measuring the concentration at different time points (e.g., 24h, 48h, 72h) until the value remains constant.[7]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to let the excess solute settle.[8] For stable emulsions or fine suspensions, centrifugation may be required to achieve clear separation of the liquid phase.[7]

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining undissolved micro-particles.[8]

  • Dilution: Accurately dilute the filtered aliquot with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

G cluster_prep Preparation Phase cluster_equil Equilibration Phase cluster_analysis Analysis Phase cluster_result Finalization prep_vials Add excess this compound to glass vials add_solvent Add known volume/mass of organic solvent prep_vials->add_solvent shake Agitate in thermostatic shaker (e.g., 25°C for 48h) prep_vials->shake settle Allow phases to settle (or centrifuge) shake->settle sampling Withdraw and filter saturated supernatant settle->sampling dilute Perform accurate dilution of the sample sampling->dilute quantify Quantify concentration (e.g., via GC-FID or HPLC) dilute->quantify calculate Calculate solubility (e.g., in g/L or mol/L) quantify->calculate end End calculate->end start Start start->prep_vials

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Stability of 6-Phenyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Phenyldodecane is a long-chain alkylbenzene, a class of organic compounds with significant industrial applications, including in the manufacturing of surfactants and as intermediates in various chemical syntheses. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in processes that may involve elevated temperatures. This technical guide provides a detailed overview of the thermal stability of this compound, including its decomposition kinetics, potential decomposition products, and the standard methodologies used for its thermal analysis.

Thermal Stability and Decomposition Kinetics

The thermal stability of an organic compound is its ability to resist decomposition at high temperatures. For long-chain alkylbenzenes like this compound, thermal decomposition, or pyrolysis, involves the cleavage of chemical bonds, leading to the formation of smaller, more volatile molecules.

While specific data for this compound is limited, studies on dodecylbenzene (DDB) provide valuable insights. The thermal cracking of DDB has been shown to follow first-order kinetics.[1] The decomposition is significant at temperatures above 300°C.

Table 1: Kinetic Parameters for the Thermal Decomposition of Dodecylbenzene [1]

ParameterValue
Activation Energy (Ea) 53.3 kcal/mol
Frequency Factor (A) 1.3 x 10¹³ s⁻¹
Reaction Order First-order

Note: This data is for dodecylbenzene and serves as an estimate for this compound.

Thermal Decomposition Products

Pyrolysis of dodecylbenzene results in a variety of smaller hydrocarbon molecules. The primary decomposition pathway involves the cleavage of the alkyl chain. The major expected thermal decomposition products for a C12 alkylbenzene are summarized below.

Table 2: Major Thermal Decomposition Products of Dodecylbenzene [1]

Product CategoryMajor Compounds
Light Fraction (C7-C14) Decane (n-C10), Undecene/Undecane (α-C11/n-C11), Toluene, Ethylbenzene
Heavy Fraction (C14+) Aromatic compounds with longer alkyl chains or polycyclic structures

It is important to note that for dodecylbenzene conversions below 88%, the generation of hydrocarbon gas is negligible, and no insoluble residue has been observed.[1]

Experimental Protocols for Thermal Analysis

The thermal stability of this compound can be comprehensively evaluated using a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to quantify mass loss. The standard test method for compositional analysis by TGA is outlined in ASTM E1131.[2][3][4][5]

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place a 5-10 mg sample of this compound into an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to ensure an inert environment.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes. A standard method for purity determination of aromatic hydrocarbons using DSC is described in ASTM E928.[6]

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal a 2-5 mg sample of this compound in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected decomposition temperature.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the thermal decomposition products of a sample. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: Place a small amount (10-100 µg) of this compound into a pyrolysis sample tube.

  • Pyrolysis Conditions:

    • Heat the sample to a series of temperatures (e.g., 350°C, 400°C, and 450°C) for a short duration (e.g., 10-20 seconds) in a helium atmosphere.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A suitable temperature program to separate the expected decomposition products (e.g., start at 40°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes).

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

Mandatory Visualizations

Experimental Workflow Diagram

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS TGA_Data Decomposition Temperature & Mass Loss (%) TGA->TGA_Data DSC_Data Transition Temperatures & Enthalpy Changes DSC->DSC_Data PyGCMS_Data Identification of Decomposition Products PyGCMS->PyGCMS_Data Stability Overall Thermal Stability Profile TGA_Data->Stability DSC_Data->Stability PyGCMS_Data->Stability

References

The Environmental Journey of Phenyldodecanes: A Technical Guide to Their Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyldodecanes, a group of aromatic hydrocarbons characterized by a phenyl group attached to a twelve-carbon alkyl chain, are components of various industrial products. Their presence in the environment, primarily due to their use in detergents, lubricants, and as solvent carriers, necessitates a thorough understanding of their environmental fate and degradation pathways. This technical guide provides an in-depth analysis of the aerobic and anaerobic biodegradation of phenyldodecanes, the key microbial players and enzymatic systems involved, and the experimental methodologies used to study these processes.

Environmental Fate: Persistence and Transport

Aerobic Biodegradation: A Multi-Step Process

Under aerobic conditions, the biodegradation of phenyldodecanes is primarily initiated by the enzymatic oxidation of the long alkyl chain. This process is carried out by a diverse range of microorganisms, with bacteria from the genera Pseudomonas, Rhodococcus, and Nocardia being prominent players.[2][3]

The initial attack on the dodecyl chain typically occurs via two main pathways:

  • Terminal Oxidation: This is the most common pathway, where a monooxygenase enzyme introduces a hydroxyl group at the terminal methyl group of the alkyl chain.[2] This initial product, 1-phenyldodecanol, is then sequentially oxidized to the corresponding aldehyde (1-phenyldodecanal) and carboxylic acid (phenylacetic acid).

  • Subterminal Oxidation: In this pathway, the initial hydroxylation occurs at a subterminal carbon atom of the alkyl chain, leading to the formation of a secondary alcohol.[2]

Following the initial oxidation of the alkyl chain, the resulting phenyl-substituted fatty acids undergo further degradation through the β-oxidation pathway. This process involves the sequential cleavage of two-carbon units from the carboxylic acid end of the molecule, producing acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis.

The ultimate fate of the phenyl ring involves its cleavage by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols or other dihydroxylated intermediates. These intermediates are then susceptible to ring cleavage, either through ortho- or meta-fission pathways, eventually leading to intermediates that can enter central metabolic pathways.[4]

Key Enzymes in Aerobic Degradation:
  • Alkane Monooxygenases (AlkB): These are crucial enzymes that catalyze the initial hydroxylation of the alkyl chain. Bacteria of the genus Rhodococcus are known to possess multiple alkB genes, enabling them to degrade a wide range of alkanes.[5][6][7]

  • Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring, a critical step in the complete mineralization of phenyldodecanes.

Anaerobic Biodegradation: Alternative Activation Strategies

In the absence of oxygen, the degradation of phenyldodecanes proceeds through different metabolic routes. The initial activation of the relatively inert hydrocarbon molecule is the key challenge for anaerobic microorganisms. One of the most well-documented mechanisms for the anaerobic activation of alkylbenzenes is fumarate addition .[8][9][10][11][12]

In this pathway, the alkyl side chain is added to a molecule of fumarate, a common cellular metabolite. This reaction is catalyzed by enzymes such as benzylsuccinate synthase (for toluene) and alkylsuccinate synthase for other alkylbenzenes.[8] The resulting succinate derivative can then be further metabolized. For long-chain alkylbenzenes like phenyldodecane, it is plausible that a similar fumarate addition mechanism initiates the degradation of the dodecyl chain.

Following the initial activation, the degradation likely proceeds through a series of reactions analogous to β-oxidation, ultimately leading to the formation of benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.[9] The benzoyl-CoA is then dearomatized by benzoyl-CoA reductase before the ring is cleaved and the resulting products are channeled into central metabolism.

Quantitative Data on Biodegradation

While specific quantitative data on the degradation rates and half-lives of phenyldodecanes are limited in the scientific literature, data from related compounds can provide valuable insights. For instance, studies on the biodegradation of other hydrocarbons can offer a comparative framework. It is important to note that the half-life of a compound is highly dependent on environmental factors such as temperature, pH, nutrient availability, and the microbial community present.[1]

Compound/ConditionHalf-life/Degradation RateReference
Readily Biodegradable Substances (Freshwater)Median half-life of 1.95 days[13]
Permethrin (in soil)~40 days (range 11-113 days)[1]
Permethrin (in water)19-27 hours[1]
Hexachlorocyclohexanes (in soil)Average of 67 days[14]
4,4'-Methylenedianiline (in soil)Average of 4 days[14]

Experimental Protocols for Studying Biodegradation

Assessing the biodegradation of phenyldodecanes requires specific experimental setups and analytical techniques. Below are outlines of key experimental protocols.

Mineralization Assay

This assay measures the complete degradation of a 14C-labeled phenyldodecane to 14CO2.

Protocol:

  • Preparation of Microcosms: Soil or sediment samples are placed in sealed flasks.

  • Spiking: A known amount of 14C-phenyldodecane is added to the microcosms.

  • Incubation: The flasks are incubated under controlled conditions (temperature, moisture, aerobic or anaerobic).

  • CO2 Trapping: The evolved 14CO2 is trapped in an alkaline solution (e.g., NaOH or KOH).

  • Quantification: The amount of trapped 14CO2 is quantified over time using liquid scintillation counting.

  • Data Analysis: The cumulative amount of 14CO2 produced is used to calculate the mineralization rate and half-life of the compound.

Metabolite Identification using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the intermediate products of phenyldodecane degradation.

Protocol:

  • Sample Extraction: At different time points during a biodegradation experiment, samples (soil, water, or culture medium) are extracted with an organic solvent (e.g., hexane or dichloromethane) to isolate the parent compound and its metabolites.

  • Derivatization (if necessary): Polar metabolites, such as carboxylic acids, may need to be derivatized (e.g., by methylation or silylation) to make them volatile for GC analysis.

  • GC Separation: The extracted and derivatized sample is injected into a gas chromatograph, where the different compounds are separated based on their boiling points and interaction with the capillary column.

  • MS Detection and Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and fragments them into a characteristic pattern. By comparing the mass spectrum of an unknown peak to a library of known spectra, the metabolite can be identified.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Aerobic_Degradation_Pathway Phenyldodecane Phenyldodecane Terminal_Oxidation Terminal Oxidation (Alkane Monooxygenase) Phenyldodecane->Terminal_Oxidation Phenyldodecanol 1-Phenyldodecanol Terminal_Oxidation->Phenyldodecanol Phenyldodecanal 1-Phenyldodecanal Phenyldodecanol->Phenyldodecanal Phenylacetic_Acid Phenylacetic Acid Phenyldodecanal->Phenylacetic_Acid Beta_Oxidation β-Oxidation Phenylacetic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Aromatic_Ring_Cleavage Aromatic Ring Cleavage (Dioxygenase) Acetyl_CoA->Aromatic_Ring_Cleavage TCA_Cycle TCA Cycle Aromatic_Ring_Cleavage->TCA_Cycle Anaerobic_Degradation_Pathway Phenyldodecane Phenyldodecane Fumarate_Addition Fumarate Addition (Alkylsuccinate Synthase) Phenyldodecane->Fumarate_Addition Phenylalkyl_Succinate Phenylalkyl-succinate Fumarate_Addition->Phenylalkyl_Succinate Metabolism Further Metabolism Phenylalkyl_Succinate->Metabolism Benzoyl_CoA Benzoyl-CoA Metabolism->Benzoyl_CoA Ring_Reduction_Cleavage Ring Reduction & Cleavage Benzoyl_CoA->Ring_Reduction_Cleavage Central_Metabolism Central Metabolism Ring_Reduction_Cleavage->Central_Metabolism Mineralization_Assay_Workflow Start Start: Prepare Microcosms (Soil/Sediment) Spike Spike with 14C-Phenyldodecane Start->Spike Incubate Incubate under Controlled Conditions Spike->Incubate Trap_CO2 Trap Evolved 14CO2 in Alkaline Solution Incubate->Trap_CO2 Quantify Quantify 14CO2 via Liquid Scintillation Counting Trap_CO2->Quantify Analyze Analyze Data: Calculate Mineralization Rate & Half-life Quantify->Analyze End End Analyze->End Metabolite_Analysis_Workflow Start Start: Collect Samples from Biodegradation Experiment Extract Solvent Extraction of Parent Compound & Metabolites Start->Extract Derivatize Derivatization (if necessary) Extract->Derivatize GC_MS GC-MS Analysis Derivatize->GC_MS Separate Separation by Gas Chromatography GC_MS->Separate Identify Identification by Mass Spectrometry Separate->Identify End End: Metabolite Identification Identify->End

References

An In-depth Technical Guide to the Isomers of Phenyldodecane for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to Phenyldodecane Isomers, their Synthesis, Separation, and Potential Relevance in Surfactant-Based Pharmaceutical Applications

This technical guide provides a comprehensive overview of the positional isomers of phenyldodecane, compounds of interest in various fields, including surfactant science, which has implications for drug delivery and formulation. Phenyldodecane, an aromatic hydrocarbon, consists of a phenyl group attached to a dodecyl chain. The position of the phenyl group along the twelve-carbon chain gives rise to six distinct positional isomers, each with unique physicochemical properties.

Positional Isomers of Phenyldodecane

The six positional isomers of phenyldodecane are distinguished by the carbon atom of the dodecyl chain to which the phenyl group is attached. Due to the symmetry of the dodecyl chain, attachment at positions 7 through 11 would result in structures identical to those with attachments at positions 6 through 2, respectively. Therefore, the unique positional isomers are:

  • 1-Phenyldodecane

  • 2-Phenyldodecane

  • 3-Phenyldodecane

  • 4-Phenyldodecane

  • 5-Phenyldodecane

  • 6-Phenyldodecane

Synthesis of Phenyldodecane Isomers

The primary method for synthesizing phenyldodecane isomers is the Friedel-Crafts alkylation of benzene with a suitable dodecylating agent. The specific isomer produced can be controlled by the choice of the alkylating agent (e.g., a specific dodecene isomer or dodecyl halide) and the reaction conditions.

A general workflow for the synthesis of a phenyldodecane isomer is depicted below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up benzene Benzene friedel_crafts Friedel-Crafts Alkylation (Lewis Acid Catalyst, e.g., AlCl₃) benzene->friedel_crafts alkylating_agent Alkylating Agent (e.g., 1-Dodecene) alkylating_agent->friedel_crafts quench Quenching (e.g., with water/acid) friedel_crafts->quench Reaction Mixture extraction Extraction (e.g., with an organic solvent) quench->extraction drying Drying (e.g., with Na₂SO₄) extraction->drying purification Purification (e.g., distillation or chromatography) drying->purification product Phenyldodecane Isomer(s) purification->product

Figure 1: General workflow for the synthesis of phenyldodecane isomers via Friedel-Crafts alkylation.

An alternative route to synthesize 1-phenyldodecane specifically, avoiding the rearrangements common in Friedel-Crafts alkylation, is through Friedel-Crafts acylation followed by reduction .

Experimental Protocols for Synthesis

Method 1: Friedel-Crafts Acylation followed by Clemmensen Reduction (for 1-Phenyldodecane)

This two-step method provides a reliable route to the terminal isomer, 1-phenyldodecane, by minimizing carbocation rearrangements.

Step 1: Friedel-Crafts Acylation of Benzene with Lauroyl Chloride

  • To a stirred mixture of anhydrous aluminum chloride (AlCl₃) in dry benzene at 0-5 °C, slowly add lauroyl chloride.

  • After the addition, allow the mixture to warm to room temperature and then heat under reflux for approximately 30 minutes to complete the reaction.[1]

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting dodecanophenone by vacuum distillation or recrystallization.

Step 2: Clemmensen Reduction of Dodecanophenone

  • Reflux the dodecanophenone with amalgamated zinc (zinc treated with mercury(II) chloride) and concentrated hydrochloric acid.[1]

  • After several hours of reflux, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).

  • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the 1-phenyldodecane by vacuum distillation.

Separation and Identification of Phenyldodecane Isomers

A mixture of phenyldodecane isomers can be separated and identified using high-resolution gas chromatography coupled with mass spectrometry (GC-MS). The elution order on a non-polar column is generally related to the boiling point of the isomers, with isomers having the phenyl group closer to the center of the alkyl chain typically eluting earlier.

Experimental Protocol for GC-MS Analysis

The following protocol is adapted from methods used for the separation of similar long-chain alkylbenzenes, such as phenyltetradecane isomers, and can be optimized for phenyldodecane analysis.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

GC Conditions:

  • Injection Port: Splitless mode at 280 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., VF-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[2]

  • Oven Temperature Program:

    • Initial temperature: 140 °C, hold for 2 minutes.

    • Ramp: Increase at 2 °C/min to 250 °C.[2]

    • Final hold: Hold at 250 °C for 10 minutes.[2]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Physicochemical and Spectral Data of Phenyldodecane Isomers

The physical properties and spectral data of phenyldodecane isomers are crucial for their identification and characterization. The following tables summarize available quantitative data.

Table 1: Physical Properties of Phenyldodecane Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-PhenyldodecaneC₁₈H₃₀246.44123-01-3
2-PhenyldodecaneC₁₈H₃₀246.442719-61-1
3-PhenyldodecaneC₁₈H₃₀246.442400-00-2
4-PhenyldodecaneC₁₈H₃₀246.442719-64-4
5-PhenyldodecaneC₁₈H₃₀246.442719-63-3
This compoundC₁₈H₃₀246.442719-62-2

Table 2: Spectral Data of Phenyldodecane Isomers

IsomerKey ¹H NMR Signals (δ, ppm, approximate)Key ¹³C NMR Signals (δ, ppm, approximate)Mass Spectrometry (Key Fragments, m/z)
1-Phenyldodecane7.3-7.1 (m, 5H, Ar-H), 2.6 (t, 2H, Ar-CH₂), 1.6 (m, 2H), 1.3 (m, 18H), 0.9 (t, 3H)143.1, 128.4, 128.2, 125.6, 36.1, 31.9, 31.6, 29.7, 29.6, 29.4, 22.7, 14.1246 (M+), 105, 91
2-Phenyldodecane7.3-7.1 (m, 5H, Ar-H), 2.7 (m, 1H, Ar-CH), 1.6-1.5 (m, 2H), 1.3-1.2 (m, 16H), 1.2 (d, 3H, CH₃), 0.9 (t, 3H)147.5, 128.3, 126.6, 125.8, 39.7, 36.9, 31.9, 29.7, 29.6, 29.4, 27.5, 22.7, 21.6, 14.1246 (M+), 105, 91[3]
3-Phenyldodecane7.3-7.1 (m, 5H, Ar-H), 2.7 (m, 1H, Ar-CH), 1.6-1.5 (m, 4H), 1.3-1.2 (m, 14H), 0.9 (t, 6H)145.8, 128.2, 127.4, 125.9, 45.4, 34.2, 31.9, 29.8, 29.7, 29.4, 27.1, 22.7, 14.1, 12.1246 (M+), 119, 91[4]
4-Phenyldodecane7.3-7.1 (m, 5H, Ar-H), 2.7 (m, 1H, Ar-CH), 1.6-1.5 (m, 4H), 1.3-1.2 (m, 14H), 0.9 (t, 6H)Data not readily available246 (M+), 133, 91[5]
5-Phenyldodecane7.3-7.1 (m, 5H, Ar-H), 2.7 (m, 1H, Ar-CH), 1.6-1.5 (m, 4H), 1.3-1.2 (m, 14H), 0.9 (t, 6H)Data not readily available246 (M+), 147, 91[6]
This compound7.3-7.1 (m, 5H, Ar-H), 2.7 (m, 1H, Ar-CH), 1.6-1.5 (m, 4H), 1.3-1.2 (m, 14H), 0.9 (t, 6H)Data not readily available246 (M+), 161, 91

Note: NMR data are approximate and can vary based on solvent and instrument conditions. Mass spectrometry fragmentation is based on typical EI patterns for alkylbenzenes, with the most prominent fragments arising from benzylic cleavage.[7]

Relevance to Drug Development: The Case of Linear Alkylbenzene Sulfonates (LAS)

While phenyldodecane itself may not be a common pharmacophore, its sulfonated derivatives, known as linear alkylbenzene sulfonates (LAS), are widely used as anionic surfactants in various industries, including pharmaceuticals.[8] LAS are used as detergents, emulsifiers, and solubilizing agents.[9] The position of the phenyl group on the alkyl chain significantly influences the surfactant properties of LAS, which in turn affects their interaction with biological systems.

The general structure of LAS consists of a hydrophilic sulfonate group attached to the phenyl ring and a hydrophobic alkyl chain. The isomeric composition of the LAS mixture determines its overall performance. For instance, isomers with the phenyl group located more towards the center of the alkyl chain may exhibit different packing at interfaces and form micelles with different aggregation numbers compared to isomers with the phenyl group at the end of the chain.

These differences in physicochemical properties can translate to variations in biological activity. For example, the ability of a surfactant to solubilize a poorly water-soluble drug is dependent on its micellar properties. Furthermore, the interaction of surfactants with cell membranes and proteins is a critical aspect of drug delivery and can also be influenced by the isomeric structure of the surfactant.

The workflow for evaluating the effect of LAS isomerism on a biological system, such as protein interaction, can be conceptualized as follows:

G cluster_synthesis LAS Isomer Preparation cluster_characterization Physicochemical Characterization cluster_biological Biological Interaction Study lab_isomers Phenyldodecane Isomers (1- to 6-) sulfonation Sulfonation (e.g., with SO₃) lab_isomers->sulfonation neutralization Neutralization (e.g., with NaOH) sulfonation->neutralization las_isomers Individual LAS Isomers neutralization->las_isomers cmc Critical Micelle Concentration (CMC) las_isomers->cmc surface_tension Surface Tension las_isomers->surface_tension interaction Interaction Assay (e.g., Fluorescence Spectroscopy, Isothermal Titration Calorimetry) las_isomers->interaction analysis Comparative Analysis of Isomer Effects cmc->analysis surface_tension->analysis protein Target Protein protein->interaction binding_affinity Binding Affinity (Kd) interaction->binding_affinity conformational_change Conformational Changes interaction->conformational_change binding_affinity->analysis conformational_change->analysis

Figure 2: Conceptual workflow for investigating the influence of LAS isomerism on protein interactions.

References

A Comprehensive Technical Guide to 6-Phenyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-phenyldodecane, a long-chain alkylbenzene. It covers its fundamental chemical identity, including its CAS number and various synonyms, alongside a compilation of its physicochemical properties. Detailed experimental protocols for its synthesis via Friedel-Crafts alkylation, as well as methods for its purification and analysis, are presented. Furthermore, this guide explores the potential applications of this compound in drug development, particularly as a hydrophobic excipient in various drug delivery systems. The information is structured to be a valuable resource for researchers and professionals in organic synthesis and pharmaceutical sciences.

Chemical Identification and Properties

This compound is an aromatic hydrocarbon characterized by a dodecane chain substituted with a phenyl group at the sixth position.[1][2]

CAS Number and Synonyms

The unique Chemical Abstracts Service (CAS) registry number for this compound is 2719-62-2 .[1] It is also known by several other names in scientific literature and commercial catalogs.

Identifier Type Value
CAS Number 2719-62-2
IUPAC Name dodecan-6-ylbenzene[1]
Synonyms Benzene, (1-pentylheptyl)-[1]
Dodecane, 6-phenyl-[1]
(1-Pentylheptyl)benzene
alpha-pentylheptylbenzene[1]
Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and formulation contexts.

Property Value Source
Molecular Formula C₁₈H₃₀PubChem[1]
Molecular Weight 246.4 g/mol PubChem[1]
Appearance Colorless to pale yellow liquidInferred from similar compounds
Vapor Pressure 0.000584 mmHgHaz-Map[1]
Kovats Retention Index Standard non-polar: 1717.1, 1718, 1719NIST Mass Spectrometry Data Center[1]
Semi-standard non-polar: 293, 1718, 1725, 1727, 1727.4NIST Mass Spectrometry Data Center[1]
Standard polar: 1918NIST Mass Spectrometry Data Center[1]

Synthesis and Purification

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction can be carried out using various dodecene isomers or dodecyl halides as the alkylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 6-Dodecene

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • Benzene (anhydrous)

  • 6-Dodecene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl), 1 M

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl gas), add anhydrous benzene.

  • Cool the flask in an ice-water bath.

  • Slowly and portion-wise, add anhydrous aluminum chloride to the stirred benzene.

  • Add 6-dodecene dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and add 1 M HCl. Shake well and separate the organic layer.

  • Wash the organic layer successively with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Purification Protocol: Fractional Distillation under Reduced Pressure

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Place the crude this compound in the distillation flask.

  • Begin heating the flask gently with a heating mantle.

  • Slowly apply vacuum to the system.

  • Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Monitor the temperature at the head of the fractionating column to ensure a clean separation.

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Capillary column suitable for non-polar compounds (e.g., DB-5ms or equivalent).

Typical GC-MS Conditions:

Parameter Condition
Injector Temperature 250 °C
Carrier Gas Helium
Column Oven Program Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Scan Range 40-400 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the range of 7.1-7.3 ppm), a methine proton (CH attached to the phenyl ring), and a series of methylene (CH₂) and methyl (CH₃) protons corresponding to the dodecyl chain.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (in the downfield region), the methine carbon, and the aliphatic carbons of the dodecyl chain.

Applications in Drug Development

The hydrophobic nature of this compound makes it a candidate for use as a non-polar excipient in various drug delivery systems, particularly for poorly water-soluble drugs.[3][4][5]

Potential Roles as a Pharmaceutical Excipient
  • Solubilizing Agent: It can be incorporated into lipid-based formulations to enhance the solubility and oral bioavailability of lipophilic drugs.

  • Component of Self-Emulsifying Drug Delivery Systems (SEDDS): As an oily phase, it can be a key component in SEDDS, which form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.[6][7]

  • Vehicle in Parenteral Formulations: For intramuscular or subcutaneous injections, it could serve as a non-polar vehicle for lipophilic drugs, potentially providing a sustained-release effect.[3][4][5][8]

  • Excipient in Topical Formulations: Its properties may be beneficial in topical and transdermal drug delivery systems for enhancing the penetration of active pharmaceutical ingredients through the skin.[9][10][11]

Signaling Pathways and Experimental Workflows

To illustrate a key process, the following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis: Friedel-Crafts Alkylation cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Benzene + 6-Dodecene Reaction Reaction Mixture Reactants->Reaction Catalyst AlCl3 (Lewis Acid) Catalyst->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing (H2O, NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Concentration Solvent Removal Drying->Concentration Crude Crude this compound Concentration->Crude Distillation Fractional Distillation (Reduced Pressure) Crude->Distillation Pure Pure this compound Distillation->Pure Analysis GC-MS & NMR Pure->Analysis

Caption: Workflow for the synthesis, purification, and analysis of this compound.

References

An In-depth Technical Guide to the Health and Safety of 6-Phenyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 6-phenyldodecane. It is intended for informational purposes for a technical audience and should not be used as a substitute for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). A significant lack of comprehensive toxicological data for this compound exists in the public domain; therefore, it should be handled with the utmost caution, assuming it may be hazardous until proven otherwise.

Chemical Identification and Physicochemical Properties

This compound is an aromatic hydrocarbon. Below is a summary of its key identification and physicochemical properties.

PropertyValueReference
Chemical Name This compound
Synonyms (1-Pentylheptyl)benzene, Benzene, (1-pentylheptyl)-[1][2][3]
CAS Number 2719-62-2[1][2][3]
Molecular Formula C₁₈H₃₀[1][2][3]
Molecular Weight 246.43 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 304 °C[5]
Vapor Pressure 0.000584 mmHg[6]
Solubility Low solubility in water; good solubility in organic solvents[1]

Toxicological Data Summary

A thorough review of publicly available literature and safety data sheets indicates a significant lack of specific toxicological data for this compound. The toxicological properties of this compound have not been fully investigated[7]. The following table summarizes the available information, highlighting the data gaps.

Toxicological EndpointDataReference
Acute Oral Toxicity No data available[8]
Acute Dermal Toxicity No data available[8]
Acute Inhalation Toxicity No data available[8]
Skin Corrosion/Irritation No data available[8]
Serious Eye Damage/Irritation No data available[8]
Respiratory/Skin Sensitization No data available[8]
Germ Cell Mutagenicity No data available[8]
Carcinogenicity No data available[8]
Reproductive Toxicity No data available[8]
STOT-Single Exposure No data available[8]
STOT-Repeated Exposure No data available[8]
Aspiration Hazard No data available[8]

Note: The absence of data does not imply the absence of hazard. Standard precautions for handling potentially hazardous chemicals should be strictly followed.

Hazard Identification and Precautionary Measures

Based on available Safety Data Sheets, this compound is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[8]. However, due to the lack of toxicological data, it is prudent to handle it as a substance of unknown toxicity.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[8].

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician[8].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[8].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[9].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[8][9].

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂)[10].

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary[8][10].

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid breathing vapors or mists. Ensure adequate ventilation. Wash thoroughly after handling[8][10].

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store away from strong oxidizing agents[10].

Experimental Protocols

A comprehensive search of scientific literature and regulatory databases did not yield any specific, detailed experimental protocols for toxicological or other safety studies conducted on this compound. This represents a significant data gap and underscores the need for caution when handling this substance. Researchers planning to conduct studies with this compound will need to develop and validate their own experimental protocols based on standard methodologies for similar chemical classes.

Signaling Pathways and Mechanism of Action

There is currently no available information in the public domain regarding the mechanism of action of this compound or its effects on biological signaling pathways.

Visualizations

Safe Handling Workflow for this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment, emphasizing the current data gaps.

Safe_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_post Post-Experiment RA Risk Assessment (Acknowledge Data Gaps) PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) RA->PPE Vent Ensure Adequate Ventilation (Fume Hood) PPE->Vent Handling Handle with Caution (Avoid skin/eye contact & inhalation) Vent->Handling Spill Spill Kit Ready Handling->Spill Decon Decontaminate Work Area Spill->Decon Waste Dispose of Waste (Follow Institutional Guidelines) Decon->Waste Store Store Properly or Dispose Waste->Store

Caption: A logical workflow for the safe handling of this compound.

Logical Relationship of Safety Information

The following diagram illustrates the logical relationship between the known properties of this compound and the recommended safety precautions.

Safety_Logic cluster_properties Known & Unknown Properties cluster_precautions Resulting Precautions substance This compound physchem Physicochemical Properties (Liquid, Low Volatility) substance->physchem tox_gaps Significant Toxicological Data Gaps substance->tox_gaps handle_precautions Standard Chemical Handling (Avoid Contact, Use PPE) physchem->handle_precautions spill_control Spill Control Measures physchem->spill_control assume_hazard Assume Potential Hazard (Handle as Substance of Unknown Toxicity) tox_gaps->assume_hazard assume_hazard->handle_precautions

Caption: Relationship between this compound properties and safety measures.

References

Methodological & Application

Application Notes and Protocols: 6-Phenyldodecane as a Surfactant Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-phenyldodecane as a precursor for the synthesis of anionic surfactants. This document details the synthetic protocol for converting this compound into a sodium 6-phenyldodecylbenzene sulfonate surfactant, summarizes its expected physicochemical properties based on data from closely related compounds, and explores its potential applications in research and drug development.

Introduction

This compound is a linear alkylbenzene (LAB) that serves as an excellent precursor for the synthesis of anionic surfactants. The long dodecyl chain provides the necessary hydrophobicity, while the phenyl group offers a site for sulfonation, leading to the formation of a hydrophilic sulfonate head. The resulting amphiphilic molecule, sodium 6-phenyldodecylbenzene sulfonate, is expected to exhibit valuable surfactant properties, including the ability to reduce surface tension and form micelles in aqueous solutions. These characteristics make it a candidate for various applications, including as a detergent, emulsifier, and solubilizing agent in complex formulations. Anionic surfactants are widely used in pharmaceutical applications to improve the dissolution and bioavailability of poorly water-soluble drugs.[1][2][3]

Synthesis of Sodium 6-Phenyldodecylbenzene Sulfonate

The synthesis of sodium 6-phenyldodecylbenzene sulfonate from this compound is a two-step process involving sulfonation followed by neutralization. The following protocol is a representative procedure based on established methods for the sulfonation of long-chain alkylbenzenes.

Experimental Protocol: Sulfonation and Neutralization of this compound

Materials:

  • This compound

  • Sulfur trioxide (SO₃) or oleum (fuming sulfuric acid)

  • Sodium hydroxide (NaOH)

  • Inert solvent (e.g., dichloromethane, optional)

  • Deionized water

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • pH meter or pH paper

Procedure:

  • Sulfonation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in an inert solvent or use it neat.

    • Cool the flask in an ice bath to maintain a low temperature (typically 40-60°C).

    • Slowly add the sulfonating agent (e.g., a solution of SO₃ in an inert solvent or oleum) dropwise to the stirred this compound. The molar ratio of this compound to SO₃ is typically in the range of 1:0.8 to 1:1.25.

    • Maintain the reaction temperature between 40°C and 60°C for a period of 10 seconds to 4 hours. The reaction is exothermic and requires careful temperature control to prevent side reactions.

    • After the addition is complete, continue stirring the mixture at the reaction temperature for an additional 30-60 minutes to ensure complete sulfonation.

  • Neutralization:

    • After the sulfonation is complete, slowly and carefully add the reaction mixture to a stirred solution of sodium hydroxide in deionized water. The neutralization process is also exothermic and should be performed with cooling.

    • Monitor the pH of the solution using a pH meter or pH paper and continue adding the NaOH solution until the pH is neutral (pH ~7).

    • The resulting product is an aqueous solution of sodium 6-phenyldodecylbenzene sulfonate.

  • Purification (Optional):

    • The product can be further purified by techniques such as extraction to remove any unreacted starting material or byproducts, followed by evaporation of the solvent.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis of Sodium 6-Phenyldodecylbenzene Sulfonate start Start: this compound sulfonation Sulfonation (SO3 or Oleum) start->sulfonation Reactant neutralization Neutralization (NaOH) sulfonation->neutralization Sulfonic Acid Intermediate purification Optional Purification neutralization->purification Crude Product end_product End Product: Sodium 6-Phenyldodecylbenzene Sulfonate purification->end_product Purified Product

Caption: Workflow for the synthesis of sodium 6-phenyldodecylbenzene sulfonate.

Physicochemical Properties

Quantitative Data for Sodium Dodecylbenzene Sulfonate (SDBS)

The following tables summarize key performance parameters of SDBS, which are indicative of the expected properties of sodium 6-phenyldodecylbenzene sulfonate.

Table 1: Critical Micelle Concentration (CMC) of SDBS at Different Temperatures

Temperature (°C)CMC (mol/L)
151.63 x 10⁻³
19.11.48 x 10⁻³
251.52 x 10⁻³
41.61.73 x 10⁻³

Data sourced from Zhu (1987)[4]

Table 2: Surface Tension of SDBS Solutions at 25°C

Concentration (mol/L)Surface Tension (mN/m)
Pre-CMCDecreases with increasing concentration
At CMC (~2 mM)~36
Post-CMCRemains relatively constant

Data sourced from a study on SDBS and block copolymers.[5]

Applications in Research and Drug Development

The amphiphilic nature of sodium 6-phenyldodecylbenzene sulfonate makes it a versatile tool for researchers and drug development professionals. Its potential applications are analogous to those of other anionic surfactants.

  • Solubilization of Poorly Soluble Drugs: Anionic surfactants are known to form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility and bioavailability.[1][6] This is a critical application in the formulation of drugs with low water solubility.

  • Wetting Agent: In solid dosage forms like tablets and capsules, surfactants can be included to improve the wetting of the drug particles, which can enhance the dissolution rate.[2]

  • Emulsifying Agent: Sodium 6-phenyldodecylbenzene sulfonate can be used to stabilize oil-in-water emulsions, which are common in pharmaceutical formulations such as creams, lotions, and some parenteral drug delivery systems.[2]

  • Nanoparticle Synthesis and Stabilization: Surfactants play a crucial role in the synthesis of nanoparticles by controlling their size and preventing aggregation. Anionic surfactants can be used to stabilize nanoparticles in aqueous dispersions.[1]

Logical Relationship of Surfactant Structure to Function:

G cluster_structure_function Structure-Function Relationship of an Anionic Surfactant structure Amphiphilic Structure (Hydrophilic Head, Hydrophobic Tail) micelle Micelle Formation structure->micelle surface_activity Surface Tension Reduction structure->surface_activity solubilization Solubilization micelle->solubilization emulsification Emulsification surface_activity->emulsification wetting Wetting surface_activity->wetting

Caption: Relationship between surfactant structure and its key functions.

Conclusion

This compound is a valuable and straightforward precursor for the synthesis of an anionic surfactant, sodium 6-phenyldodecylbenzene sulfonate. The resulting surfactant is expected to exhibit properties comparable to the well-characterized sodium dodecylbenzene sulfonate, making it a useful tool for a variety of applications in research and pharmaceutical sciences. Its ability to modify surface and interfacial properties, coupled with its capacity for micelle formation, underscores its potential in formulation development, particularly for enhancing the solubility and delivery of therapeutic agents. Further research to characterize the specific properties of the pure 6-phenyl isomer would be beneficial for its targeted application.

References

Application Notes and Protocols for the Friedel-Crafts Alkylation of Benzene with Dodecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an aromatic ring with an alkylating agent. The reaction of benzene with dodecene is a classic example, leading to the formation of dodecylbenzene isomers. These long-chain alkylbenzenes are of significant industrial importance, primarily serving as precursors to linear alkylbenzene sulfonates (LAS), which are widely used as biodegradable surfactants in detergents.[1][2]

While the direct application of dodecylbenzene in pharmaceuticals is not widespread, the underlying Friedel-Crafts chemistry is highly relevant to drug development.[3][4][5] The synthesis of complex drug molecules often requires the introduction of alkyl chains onto aromatic or heteroaromatic cores to modulate properties such as lipophilicity, membrane permeability, and protein-ligand interactions. Therefore, understanding the principles and practical execution of this reaction provides a valuable tool for medicinal chemists and process development scientists.

These application notes provide a detailed overview of the Friedel-Crafts alkylation of benzene with dodecene, focusing on reaction mechanisms, various catalytic systems, and detailed experimental protocols.

Reaction Mechanism and Signaling Pathways

The Friedel-Crafts alkylation of benzene with dodecene proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid. The catalyst activates the dodecene, generating a carbocation electrophile. This carbocation is then attacked by the nucleophilic π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7] Finally, a proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the dodecylbenzene product.[8]

A key feature of this reaction is the potential for carbocation rearrangement via hydride or alkyl shifts to form a more stable carbocation.[6][9] In the case of 1-dodecene, the initial secondary carbocation can rearrange, leading to a mixture of dodecylbenzene isomers where the phenyl group is attached at different positions along the dodecyl chain.[10]

Friedel_Crafts_Alkylation_Mechanism cluster_activation Catalyst Activation & Carbocation Formation cluster_substitution Electrophilic Aromatic Substitution Dodecene 1-Dodecene Carbocation Dodecyl Carbocation (Electrophile) Dodecene->Carbocation + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) Benzene Benzene AreniumIon Arenium Ion (Sigma Complex) Benzene->AreniumIon + Dodecyl Carbocation Dodecylbenzene Dodecylbenzene AreniumIon->Dodecylbenzene - H⁺ Catalyst_Regen Regenerated Catalyst Dodecylbenzene->Catalyst_Regen Catalyst Regeneration

Caption: Reaction mechanism of Friedel-Crafts alkylation of benzene with dodecene.

Experimental Protocols

Below are detailed protocols for the Friedel-Crafts alkylation of benzene with dodecene using two different types of catalysts: a traditional Lewis acid (Aluminum Chloride) and a solid acid catalyst (Zeolite).

Protocol 1: Alkylation using Aluminum Chloride (AlCl₃) Catalyst

This protocol describes a classic laboratory-scale synthesis of dodecylbenzene using a homogeneous Lewis acid catalyst.

Materials:

  • Benzene (anhydrous)

  • 1-Dodecene

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.

  • Reactant Charging: Charge the flask with 100 mL of anhydrous benzene and 10 g of anhydrous aluminum chloride. Cool the mixture in an ice bath with stirring.

  • Addition of Alkene: Slowly add 25 g of 1-dodecene to the stirred mixture from the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a beaker. Stir until the ice has melted.

  • Workup: Transfer the mixture to a separatory funnel. The layers will separate. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by rotary evaporation.

  • Purification: The crude dodecylbenzene can be purified by vacuum distillation to obtain the final product.

Protocol 2: Alkylation using a Solid Acid Zeolite Catalyst

This protocol utilizes a heterogeneous catalyst, which simplifies catalyst removal and is more environmentally friendly.

Materials:

  • Benzene (anhydrous)

  • 1-Dodecene

  • Zeolite catalyst (e.g., H-Y, H-Beta, or H-Mordenite)

  • High-pressure batch reactor or a fixed-bed flow reactor

  • Filtration apparatus

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating it in a furnace or in the reactor under a flow of dry nitrogen or air at a high temperature (e.g., 400-500°C) for several hours to remove adsorbed water.[11] Cool the catalyst to the reaction temperature under an inert atmosphere.[11]

  • Reaction Setup (Batch Reactor):

    • Charge the activated zeolite catalyst (e.g., 1-5 wt% of total reactants) into a dry batch reactor.

    • Add anhydrous benzene and 1-dodecene. A high benzene to dodecene molar ratio (e.g., 8:1 to 15:1) is often used to minimize olefin polymerization.[11]

    • Seal the reactor and heat to the desired reaction temperature (e.g., 120-180°C) with vigorous stirring.[12]

    • Maintain the reaction for the desired time (e.g., 2-8 hours).[13]

  • Reaction Setup (Fixed-Bed Flow Reactor):

    • Pack the activated catalyst into a fixed-bed reactor.

    • Pre-heat a feed mixture of benzene and 1-dodecene to the reaction temperature.

    • Pump the feed mixture through the catalyst bed at a defined weight hourly space velocity (WHSV).

  • Product Recovery:

    • After the reaction, cool the mixture to room temperature.

    • If using a batch reactor, separate the catalyst from the liquid product mixture by filtration.[11]

    • Wash the recovered catalyst with fresh benzene.

    • Remove the excess benzene from the product mixture using a rotary evaporator.

  • Analysis: Analyze the product mixture using GC to determine the conversion of 1-dodecene and the selectivity for different dodecylbenzene isomers.

Experimental_Workflow start Start catalyst_prep Catalyst Preparation (Activation/Drying) start->catalyst_prep reaction_setup Reaction Setup (Flask/Reactor) catalyst_prep->reaction_setup reactant_addition Reactant Addition (Benzene, Dodecene, Catalyst) reaction_setup->reactant_addition reaction Reaction (Controlled Temperature & Time) reactant_addition->reaction workup Reaction Workup (Quenching & Washing) reaction->workup separation Product Separation (Filtration/Extraction) workup->separation purification Purification (Distillation/Chromatography) separation->purification analysis Product Analysis (GC, GC-MS, NMR) purification->analysis end End analysis->end

Caption: General experimental workflow for Friedel-Crafts alkylation.

Data Presentation

The following tables summarize quantitative data from various studies on the Friedel-Crafts alkylation of benzene with dodecene, highlighting the performance of different catalytic systems.

Table 1: Performance of Various Catalysts in Benzene Alkylation with Dodecene

CatalystTemperature (°C)Benzene/Dodecene Molar Ratio1-Dodecene Conversion (%)Dodecylbenzene Selectivity (%)Reference
Lanthanide promoted zeolite180--94 (Yield)[12]
Phosphotungstic acid (PTA)80-90~100[12]
Aluminum-magnesium silicate150-9995[12]
Zeolite Y (rare earth modified)-100:185-90-[12]
H-mordenite1407-1063.8-10078.2 (for 2-phenyldodecane)[14]
AlMCM-41/Beta zeolite composite120104876 (for 2-dodecylbenzene)[15]
Commercial mordenite1406-98 (for LAB)[13]

Table 2: Influence of Reaction Conditions on Product Distribution

CatalystTemperature (°C)Benzene/Dodecene Molar RatioKey ObservationReference
USY Zeolite80-1605:1 - 20:1Higher B/D ratio increases conversion and catalyst stability.[16]
H-mordenite1407 vs 10Increasing B/D ratio from 7 to 10 increases conversion.[14]
Mordenite (steam pretreated)1406Steam pretreatment enhances acidity, activity, and stability.[13]
Zeolites (MOR, BEA, FAU)1406FAU zeolite shows lowest selectivity for 2-phenyldodecane due to larger cavities.[13]

Applications in Drug Development

The Friedel-Crafts alkylation and related reactions are powerful tools for the synthesis of pharmaceutical compounds.[17] The introduction of alkyl groups onto aromatic and heteroaromatic scaffolds is a common strategy to:

  • Modulate Lipophilicity: Increasing the alkyl chain length can enhance the lipophilicity of a drug molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Improve Binding Affinity: Alkyl groups can engage in hydrophobic interactions within the binding pockets of target proteins, thereby increasing the potency of a drug.

  • Enhance Membrane Permeability: The overall lipophilicity and size of a molecule, influenced by alkyl substituents, play a crucial role in its ability to cross cell membranes.

  • Create Structural Analogs: A series of analogs with varying alkyl chain lengths can be synthesized to explore structure-activity relationships (SAR) and optimize lead compounds.

While dodecylbenzene itself is not a common pharmaceutical intermediate, the synthesis of diarylalkanes, which share a similar structural motif, is important in the preparation of various biologically active molecules.[3] The methodologies described here for the controlled alkylation of an aromatic ring can be adapted for the synthesis of more complex, pharmaceutically relevant structures. The use of solid acid catalysts, in particular, aligns with the principles of green chemistry, which are increasingly important in the pharmaceutical industry to develop more sustainable manufacturing processes.[3]

References

Application Note: Analysis of 6-Phenyldodecane in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Phenyldodecane is an alkylbenzene, a class of compounds relevant in environmental monitoring and industrial chemical analysis. As a component in complex matrices, its accurate identification and quantification necessitate a highly selective and sensitive analytical method. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique, providing robust chromatographic separation and definitive mass-based identification.[1][2] This application note details a comprehensive protocol for the extraction, identification, and quantification of this compound from complex mixtures.

Principle

This method utilizes gas chromatography to separate volatile and semi-volatile compounds from a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1] Following separation, the analyte enters a mass spectrometer, where it is ionized by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected based on their mass-to-charge ratio (m/z), allowing for unambiguous identification and quantification.[3] The fragmentation of this compound, like other internally substituted phenyl-n-alkanes, is expected to yield specific ions that facilitate its identification.[3]

Experimental Protocols

1. Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is employed to concentrate this compound and remove interfering matrix components.[4][5]

  • Materials and Reagents:

    • This compound analytical standard

    • Internal Standard (e.g., 1-Phenyldecane)

    • Hexane, Dichloromethane (DCM), Methanol (all HPLC or GC grade)

    • C18 SPE Cartridges

    • Nitrogen gas for evaporation

    • Glass sample vials and test tubes[4]

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of Hexane, followed by 5 mL of Dichloromethane, and finally 5 mL of Methanol. Do not allow the cartridge to dry out.

    • Sample Loading: Accurately weigh or measure the liquid sample. If the sample is aqueous, acidify to pH < 2. Spike with a known concentration of the internal standard. Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with 5 mL of a methanol/water solution to remove polar interferences.

    • Elution: Elute the target analyte, this compound, from the cartridge using 5 mL of Hexane into a clean collection tube.

    • Concentration: Evaporate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen gas.[4]

    • Final Sample: Transfer the concentrated sample to a 1.5 mL glass autosampler vial for GC-MS analysis.[6]

2. GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis. Instrument conditions may be optimized to suit specific equipment and sample types.

Parameter Setting
Gas Chromatograph (GC)
ColumnHP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[7]
Injector Temperature250 °C[7]
Injection Volume1 µL (Splitless mode is recommended for trace analysis)[6]
Carrier GasHelium, constant flow rate of 1.0 mL/min[7]
Oven ProgramInitial temp 70 °C for 2 min, ramp at 20 °C/min to 280 °C, hold for 5 min[7]
Mass Spectrometer (MS)
Interface Temperature280 °C[7]
Ion Source Temp230 °C
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV[7]
Mass Scan Rangem/z 50-550[7]
Solvent Delay3 min

Data Analysis and Expected Results

Identification

The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified analytical standard.

  • Retention Time: Under the specified conditions, this compound will have a characteristic retention time. Its Kovats retention index on a standard non-polar phase is approximately 1719.[8]

  • Mass Spectrum: The mass spectrum of this compound is characterized by specific fragment ions. Aromatic compounds tend to fragment at the benzylic carbon, leading to the formation of a stable tropylium ion.[9] For internally substituted phenyl-n-alkanes, the primary fragmentation involves cleavage of the C-C bond alpha to the benzene ring.[3]

    • Molecular Ion (M+): A peak at m/z 246, corresponding to the molecular weight of this compound (C18H30).[8]

    • Base Peak: A prominent peak at m/z 91, corresponding to the tropylium ion [C7H7]+, is expected from benzylic cleavage.

    • Other Key Fragments: Other significant fragments may include m/z 105, 119, and 175 resulting from various cleavages of the alkyl chains attached to the phenyl group.

Quantification

Quantification is achieved by creating a calibration curve using standards of known concentrations.

  • Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of this compound in hexane to concentrations spanning the expected sample range (e.g., 1 µg/mL to 100 µg/mL).[1]

  • Internal Standard: Add a constant, known concentration of an internal standard (e.g., 1-phenyldecane) to all standards and samples to correct for variations in injection volume and instrument response.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Concentration Determination: Calculate the concentration of this compound in the unknown samples using the linear regression equation derived from the calibration curve.

Method Performance

Quantitative data for this compound is not extensively published. However, performance can be estimated from methods developed for similar long-chain alkylbenzenes (LABs) in complex matrices like marine sediment.[10]

Table 1: Typical Method Performance for Long-Chain Alkylbenzenes

Parameter Typical Value Notes
Method Detection Limit (MDL)1-5 ng/g (ppb)Based on analysis of LABs in sediment samples.[10]
Linearity (R²)> 0.995Achievable over a typical concentration range of 1-200 µg/mL.
Precision (%RSD)< 15%For replicate measurements.[11]
Recovery85% - 110%Dependent on the efficiency of the extraction method.[12]

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow SampleReceipt Sample Receipt and Login Spiking Spike with Internal Standard SampleReceipt->Spiking SPE Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Spiking->SPE Concentration Solvent Evaporation (Concentrate Sample) SPE->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis DataProcessing Data Processing GCMS_Analysis->DataProcessing Identification Identification (Retention Time & Mass Spectrum) DataProcessing->Identification Quantification Quantification (Calibration Curve) DataProcessing->Quantification Reporting Final Report Generation Identification->Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a robust and reliable framework for the analysis of this compound in complex mixtures. The combination of solid-phase extraction for sample cleanup and the high selectivity of mass spectrometry ensures accurate identification and quantification. This protocol can be adapted by researchers for routine analysis in environmental, industrial, and research laboratories.

References

Application Note: Quantitative Determination of 6-Phenyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyldodecane is an alkylbenzene consisting of a dodecane chain substituted with a phenyl group at the 6th position.[1] As a member of the linear alkylbenzene (LAB) family, it can be an intermediate in the synthesis of linear alkylbenzene sulfonate (LAS) surfactants, which are key ingredients in various detergents and cleaning products.[2][3] Consequently, the presence of this compound and its isomers in environmental samples can serve as a molecular marker for anthropogenic contamination.[2] Accurate quantification of this compound is crucial for environmental monitoring, toxicological studies, and in the context of drug development where it might be a synthetic precursor or an impurity.

This application note provides detailed protocols for the quantitative analysis of this compound in various matrices using analytical standards and modern chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Principle of Analysis

The quantification of this compound relies on separating the analyte from the sample matrix using chromatography. The concentration of the analyte is then determined by comparing its response (peak area) to that of a known concentration of an analytical standard. An internal standard is recommended to improve the accuracy and precision of the quantification by correcting for variations in sample injection and matrix effects.

Materials and Reagents

  • Analytical Standards:

    • This compound (≥99.5% purity)

    • Internal Standard (IS): e.g., 1-Phenyldodecane or a suitable deuterated analog.

  • Solvents (HPLC or GC grade):

    • Hexane

    • Dichloromethane (DCM)

    • Acetonitrile

    • Methanol

    • Ultrapure water

  • Chemicals:

    • Anhydrous sodium sulfate

    • Solid Phase Extraction (SPE) cartridges (e.g., Silica gel)

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to extract this compound from the matrix and remove interfering substances.

Protocol 4.1.1: Liquid-Liquid Extraction (for liquid samples)

  • To 1 mL of the liquid sample (e.g., plasma, urine, or an aqueous solution), add a known amount of the internal standard.

  • Add 5 mL of hexane and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Repeat the extraction with another 5 mL of hexane and combine the organic layers.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis (e.g., 100 µL of hexane for GC-MS or mobile phase for HPLC).

Protocol 4.1.2: Solid Phase Extraction (for cleaner samples or post-extraction cleanup)

  • Condition a silica gel SPE cartridge with 5 mL of hexane.

  • Load the sample extract (dissolved in a minimal amount of non-polar solvent like hexane).

  • Wash the cartridge with 5 mL of hexane to remove non-polar interferences.

  • Elute the fraction containing this compound with a suitable solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane).

  • Evaporate the eluate and reconstitute as described above.

GC-MS Quantification Protocol

Gas chromatography coupled with mass spectrometry offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation: Gas chromatograph with a mass spectrometer detector (GC-MS).

  • GC Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Injector: Splitless mode at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp 1: 15°C/min to 200°C.

      • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (e.g., m/z 91, 105, 246) and the internal standard.

HPLC-UV Quantification Protocol

HPLC is a viable alternative for the analysis of this compound, particularly when derivatization is not desired.[4]

  • Instrumentation: HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: Isocratic elution with 90:10 (v/v) Acetonitrile:Water.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 210 nm.

    • Column Temperature: 30°C.[3]

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is an example table summarizing hypothetical quantification results for this compound in different sample matrices.

Sample IDMatrixAnalytical MethodConcentration (µg/mL)% RecoveryRSD (%)
Sample 001PlasmaGC-MS12.598.23.1
Sample 002PlasmaGC-MS25.1101.52.5
Sample 003WastewaterHPLC-UV5.895.44.2
Sample 004WastewaterHPLC-UV10.297.13.8
ControlBlankGC-MSNot DetectedN/AN/A

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps involved in the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid Phase Extraction Spike->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS GC-MS Path HPLC HPLC-UV Analysis Concentration->HPLC HPLC Path Integration Peak Integration GCMS->Integration HPLC->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification logical_relationship cluster_input Inputs cluster_processing Processing cluster_output Output Analyte_Peak Analyte Peak Area Ratio Calculate Area Ratio (Analyte / IS) Analyte_Peak->Ratio IS_Peak Internal Standard Peak Area IS_Peak->Ratio Cal_Curve Calibration Curve Concentration Final Concentration Cal_Curve->Concentration Ratio->Concentration

References

Application Notes and Protocols for 6-Phenyldodecane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyldodecane is an alkylbenzene, a type of aromatic hydrocarbon, characterized by a dodecane chain substituted with a phenyl group at the sixth carbon position.[1] Its chemical structure, consisting of a long aliphatic chain and an aromatic ring, imparts a non-polar character, making it a subject of interest as a non-polar solvent in various scientific and industrial applications. This document provides an overview of its properties, potential applications, and protocols for its use in research and development, particularly in organic synthesis and natural product analysis.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with low solubility in water but good solubility in many organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₃₀[1]
Molecular Weight 246.43 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 331 °C (estimated)N/A
Vapor Pressure 0.000584 mmHg[1]
Water Solubility Low[1]
Solubility in Organic Solvents Good[1]
CAS Number 2719-62-2[1]

Applications in Organic Synthesis

The synthesis of this compound and its isomers is often achieved through the Friedel-Crafts alkylation of benzene with dodecene.[2] This reaction is a cornerstone of organic synthesis for creating alkylated aromatic compounds. The general mechanism involves the generation of a carbocation from the alkene, which then acts as an electrophile in an aromatic substitution reaction with benzene.

Protocol: Synthesis of Phenyldodecane Isomers via Friedel-Crafts Alkylation

This protocol describes a general method for the synthesis of a mixture of phenyldodecane isomers, including this compound, which can then be used as a non-polar solvent or as a reference standard.

Objective: To synthesize phenyldodecane isomers through the Friedel-Crafts alkylation of benzene with 1-dodecene.

Materials:

  • Benzene (anhydrous)

  • 1-Dodecene

  • Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a clean, dry round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.

  • Charge the flask with anhydrous benzene.

  • Cool the flask in an ice bath and slowly add the anhydrous aluminum chloride catalyst with stirring.

  • Add 1-dodecene to the dropping funnel and add it dropwise to the stirred benzene-catalyst mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by carefully and slowly pouring the reaction mixture over crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the benzene solvent using a rotary evaporator.

  • Purify the resulting crude product (a mixture of phenyldodecane isomers) by vacuum distillation to obtain the desired this compound fraction.

Expected Outcome: A mixture of phenyldodecane isomers, with the distribution of isomers depending on the specific reaction conditions. 2-phenyldodecane is often a major product due to the stability of the secondary carbocation.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Benzene Benzene Mixing Mixing and Cooling Benzene->Mixing Dodecene 1-Dodecene Dodecene->Mixing Catalyst Lewis Acid (AlCl₃) Catalyst->Mixing Reaction Friedel-Crafts Alkylation Mixing->Reaction Quenching Quenching with HCl/Ice Reaction->Quenching Workup Aqueous Workup Quenching->Workup Purification Distillation Workup->Purification Phenyldodecane This compound & Isomers Purification->Phenyldodecane G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result PlantMaterial Dried Plant Material Extraction Solvent Extraction (n-Hexane) PlantMaterial->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis Identification Identification of this compound DataAnalysis->Identification

References

Protocol for the Synthesis of High-Purity 6-Phenyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of high-purity 6-phenyldodecane, a valuable intermediate in various research and development applications, including drug discovery. The synthesis is designed as a two-step process to ensure high regioselectivity and yield, overcoming the common issue of isomeric mixtures associated with direct Friedel-Crafts alkylation.

Introduction

This compound is an alkylbenzene that finds applications as a non-ionic surfactant and as a building block in the synthesis of more complex molecules. In the context of drug development, it can be a crucial intermediate for active pharmaceutical ingredients (APIs). The primary challenge in its synthesis is achieving high purity, as conventional methods like Friedel-Crafts alkylation of benzene with dodecene or dodecyl halides typically yield a mixture of positional isomers (2-, 3-, 4-, 5-, and this compound) which are difficult to separate due to their similar boiling points.

This protocol circumvents this issue by employing a two-step synthetic route:

  • Friedel-Crafts acylation of benzene with hexanoyl chloride to form hexanophenone.

  • Grignard reaction of hexanophenone with hexylmagnesium bromide, followed by reduction to yield this compound.

This approach ensures the phenyl group is introduced at the desired 6-position of the dodecane chain, leading to a product with high isomeric purity.

Data Presentation

ParameterStep 1: Friedel-Crafts AcylationStep 2: Grignard Reaction & ReductionOverall YieldPurity (by GC-MS)
Reactants Benzene, Hexanoyl ChlorideHexanophenone, Hexylmagnesium Bromide
Catalyst/Reagent Aluminum Chloride (AlCl₃)Magnesium, 1,2-Dibromoethane
Solvent Dichloromethane (DCM)Diethyl Ether, Toluene
Reaction Temperature 0 °C to room temperatureRoom temperature to reflux
Reaction Time 4 hours6 hours
Yield ~85%~75%~64%>98%

Experimental Protocols

Step 1: Synthesis of Hexanophenone via Friedel-Crafts Acylation

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hexanoyl chloride

  • Benzene

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of hexanoyl chloride (1.0 eq) in anhydrous dichloromethane from the dropping funnel over 30 minutes.

  • After the addition is complete, add benzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude hexanophenone.

  • Purify the crude product by vacuum distillation to yield pure hexanophenone.

Step 2: Synthesis of this compound via Grignard Reaction and Reduction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromohexane

  • Hexanophenone (from Step 1)

  • Anhydrous Toluene

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂)

  • Ammonium chloride (NH₄Cl), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

    • Add a solution of 1-bromohexane (1.1 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent (hexylmagnesium bromide).

  • Grignard Reaction:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of hexanophenone (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Reduction:

    • Dissolve the crude alcohol in toluene in a hydrogenation vessel.

    • Add 10% palladium on carbon (5 mol%).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.

    • Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with toluene.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by fractional vacuum distillation to obtain high-purity this compound.

Purity Assessment

The purity of the final product should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: A single major peak corresponding to the mass of this compound (m/z = 246.4) is expected.

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons and the aliphatic chain protons, consistent with the structure of this compound.

  • ¹³C NMR: The spectrum should display the correct number of signals corresponding to the carbon atoms in this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Grignard Reaction & Reduction Benzene Benzene Reaction1 Reaction Benzene->Reaction1 HexanoylChloride Hexanoyl Chloride HexanoylChloride->Reaction1 AlCl3 AlCl₃ (catalyst) AlCl3->Reaction1 Hexanophenone Hexanophenone Hexanophenone_input Hexanophenone Hexanophenone->Hexanophenone_input Reaction1->Hexanophenone GrignardReaction Grignard Reaction Hexanophenone_input->GrignardReaction HexylMgBr Hexylmagnesium Bromide HexylMgBr->GrignardReaction TertiaryAlcohol Tertiary Alcohol Intermediate GrignardReaction->TertiaryAlcohol Reduction Reduction (H₂/Pd-C) TertiaryAlcohol->Reduction FinalProduct High-Purity this compound Reduction->FinalProduct

Caption: Synthetic workflow for high-purity this compound.

Application of 6-Phenyldodecane in Lubricant Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyldodecane is an aromatic hydrocarbon belonging to the class of alkylbenzenes. Alkylbenzenes are recognized for their favorable characteristics as synthetic lubricant base oils or additives. Their inherent properties, such as good thermal and oxidative stability, make them suitable for a variety of demanding lubrication applications. This document provides detailed application notes on the use of this compound in lubricant formulations and comprehensive protocols for its evaluation. While specific performance data for this compound is not extensively available in public literature, its properties can be inferred from data on similar phenyldodecane isomers and the broader class of heavy alkyl benzenes (HAB).

Application Notes

Potential Advantages of this compound in Lubricant Formulations:
  • Thermal and Oxidative Stability: Alkylbenzenes, including this compound, are known for their robust thermal and oxidative stability. The aromatic ring provides a degree of stability at elevated temperatures, resisting breakdown and the formation of sludge and deposits. This makes this compound a candidate for high-temperature applications such as in engine oils, hydraulic fluids, and compressor lubricants.

  • Additive Solvency: The aromatic nature of this compound imparts good solvency for common lubricant additives. This allows for the formulation of stable lubricants with a variety of performance-enhancing additives, such as anti-wear agents, antioxidants, and viscosity index improvers.

  • Hydrolytic Stability: Alkylbenzenes generally exhibit good hydrolytic stability, meaning they are resistant to decomposition in the presence of water. This is a beneficial property in applications where water contamination is a possibility.

  • Low-Temperature Fluidity: Depending on the specific isomer and the length and branching of the alkyl chain, some alkylbenzenes can offer good low-temperature properties, including low pour points.

Potential Applications:

Based on the general properties of alkylbenzenes, this compound could be considered for use in the following lubricant formulations:

  • Engine Oils: As a base oil component or a co-base oil to improve thermal stability and additive solvency.

  • Hydraulic Fluids: For systems operating under a wide range of temperatures and pressures where stability is crucial.

  • Compressor Oils: In compressors where high temperatures and oxidative environments are encountered.

  • Greases: As a synthetic base oil for the formulation of high-performance greases.

  • Metalworking Fluids: Where thermal stability and solvency are advantageous.

Data Presentation

The following tables summarize typical physicochemical properties of phenyldodecane isomers and a representative heavy alkyl benzene (HAB) as a proxy for this compound's expected performance. These are compared with a common Group IV synthetic base oil, Polyalphaolefin (PAO 4).

Table 1: Physicochemical Properties of Phenyldodecane Isomers and a Representative Heavy Alkyl Benzene (HAB)

Property1-Phenyldodecane4-PhenyldodecaneThis compoundHeavy Alkyl Benzene (Typical)
CAS Number 123-01-3[1][2]2719-64-4[3]2719-62-2[4]Mixture
Molecular Formula C₁₈H₃₀[1][2]C₁₈H₃₀[3]C₁₈H₃₀[4]Variable
Molecular Weight ( g/mol ) 246.44[1]246.43246.43Variable
Density @ 20°C (g/cm³) 0.8560.8576[3]No data~0.87
Boiling Point (°C) 331165-166 @ 10 Torr[3]No data340-390
Flash Point (°C) 109[1]No dataNo data>170
Melting/Pour Point (°C) 3[1]No dataNo data<-30

Table 2: Comparative Lubricant Properties of a Heavy Alkyl Benzene (HAB) and Polyalphaolefin (PAO 4)

PropertyHeavy Alkyl Benzene (Typical)PAO 4 (Typical)Test Method
Kinematic Viscosity @ 40°C (cSt) ~20-30~17-19ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~4-5~3.8-4.1ASTM D445
Viscosity Index ~90-110~120-135ASTM D2270
Pour Point (°C) <-30<-60ASTM D97
Flash Point (°C) >170>200ASTM D92
Oxidative Stability Good to ExcellentExcellent-
Additive Solvency ExcellentFair to Good-

Note: The data for Heavy Alkyl Benzene (HAB) is representative of a commercial mixture and may not be identical to the properties of pure this compound. PAO 4 is a low-viscosity polyalphaolefin commonly used in synthetic lubricants.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound in lubricant formulations, based on standard ASTM methods.

Protocol 1: Determination of Kinematic Viscosity (ASTM D445)[6][7][8]

Objective: To measure the kinematic viscosity of this compound at 40°C and 100°C, a fundamental property for lubricants.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type).

  • Constant temperature bath with a precision of ±0.02°C.

  • Stopwatch accurate to 0.1 seconds.

  • Thermometer with appropriate range and accuracy.

Procedure:

  • Sample Preparation: Ensure the sample is homogeneous and free of any solid particles or water. If necessary, filter the sample through a fine-mesh screen.

  • Viscometer Selection: Choose a viscometer with a capillary size that will result in a flow time of not less than 200 seconds.

  • Temperature Equilibration: Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

  • Sample Charging: Charge the viscometer with the sample in a manner that avoids the formation of air bubbles.

  • Flow Measurement:

    • Draw the sample up through the capillary to a point above the upper timing mark.

    • Release the vacuum and allow the sample to flow freely under gravity.

    • Start the stopwatch as the meniscus of the sample passes the upper timing mark.

    • Stop the stopwatch as the meniscus passes the lower timing mark.

  • Repeatability: Perform at least two measurements. If the two flow times agree within the specified repeatability of the method, average the times.

  • Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt or mm²/s) using the following equation: ν = C × t where:

    • C is the calibration constant of the viscometer (in cSt/s).

    • t is the average flow time (in seconds).

Workflow for Kinematic Viscosity Determination:

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation & Reporting prep_sample Prepare Homogeneous Sample select_viscometer Select Appropriate Viscometer prep_sample->select_viscometer temp_equilibrate Equilibrate Viscometer in Bath select_viscometer->temp_equilibrate charge_sample Charge Sample into Viscometer temp_equilibrate->charge_sample measure_flow Measure Flow Time charge_sample->measure_flow repeat_measure Repeat Measurement measure_flow->repeat_measure check_repeatability Check Repeatability repeat_measure->check_repeatability check_repeatability->measure_flow If not acceptable calculate_viscosity Calculate Kinematic Viscosity check_repeatability->calculate_viscosity If acceptable report_result Report Result (cSt) calculate_viscosity->report_result

Workflow for ASTM D445 Kinematic Viscosity Test.
Protocol 2: Calculation of Viscosity Index (ASTM D2270)[9][10][11][12][13][14]

Objective: To calculate the Viscosity Index (VI) of this compound, which is an empirical number indicating the effect of temperature change on the kinematic viscosity.

Procedure:

  • Obtain Kinematic Viscosities: Determine the kinematic viscosity of the sample at 40°C (U) and 100°C (Y) as per Protocol 1 (ASTM D445).

  • Determine L and H values: From the tables in the ASTM D2270 standard, find the values for L and H corresponding to the kinematic viscosity at 100°C (Y).

    • L = kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the test oil.

    • H = kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the test oil.

  • Calculate Viscosity Index (VI):

    • If the calculated VI is 100 or less: VI = [(L - U) / (L - H)] × 100

    • If the calculated VI is greater than 100: VI = [((antilog N) - 1) / 0.00715] + 100 where N = (log H - log U) / log Y

Logical Relationship for Viscosity Index Calculation:

G kv40 Kinematic Viscosity @ 40°C (U) calculate_vi Calculate Viscosity Index (VI) kv40->calculate_vi kv100 Kinematic Viscosity @ 100°C (Y) lookup Lookup L and H from ASTM D2270 Tables based on Y kv100->lookup lookup->calculate_vi report_vi Report VI calculate_vi->report_vi

Logical flow for Viscosity Index calculation.
Protocol 3: Determination of Acid Number (ASTM D664)[15][16][17][18]

Objective: To measure the amount of acidic substances in this compound, which can be an indicator of oxidative degradation.

Apparatus:

  • Potentiometric titrator with a glass electrode and a reference electrode.

  • Stirrer.

  • Burette.

Reagents:

  • Titration solvent: A mixture of toluene, isopropanol, and a small amount of water.

  • Titrant: 0.1 M potassium hydroxide (KOH) in isopropanol, standardized.

Procedure:

  • Sample Preparation: Weigh an appropriate amount of the sample into a beaker. The sample size depends on the expected acid number.

  • Dissolution: Add the titration solvent to the sample and stir until the sample is completely dissolved.

  • Titration:

    • Immerse the electrodes in the solution.

    • Titrate the solution with the standardized KOH titrant.

    • Record the electrode potential (in millivolts) as a function of the volume of titrant added.

  • Endpoint Determination: Determine the endpoint of the titration, which is the point of the greatest inflection in the titration curve.

  • Blank Titration: Perform a blank titration using the same procedure but without the sample.

  • Calculation: Calculate the Acid Number (AN) in mg KOH/g using the following equation: AN = [(A - B) × M × 56.1] / W where:

    • A = volume of KOH solution used for the sample (mL).

    • B = volume of KOH solution used for the blank (mL).

    • M = molarity of the KOH solution.

    • 56.1 = molecular weight of KOH ( g/mol ).

    • W = weight of the sample (g).

Workflow for Acid Number Determination:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Titration Solvent weigh_sample->dissolve_sample immerse_electrodes Immerse Electrodes dissolve_sample->immerse_electrodes titrate_koh Titrate with Standardized KOH immerse_electrodes->titrate_koh record_potential Record Potential vs. Volume titrate_koh->record_potential determine_endpoint Determine Endpoint record_potential->determine_endpoint calculate_an Calculate Acid Number determine_endpoint->calculate_an blank_titration Perform Blank Titration blank_titration->calculate_an

Workflow for ASTM D664 Acid Number Test.
Protocol 4: Determination of Wear Preventive Characteristics (ASTM D4172)[10][19][20][21][22]

Objective: To evaluate the anti-wear properties of this compound using the Four-Ball Wear Test.

Apparatus:

  • Four-Ball Wear Test Machine.

  • Steel balls (typically 12.7 mm diameter).

  • Microscope for measuring wear scars.

Procedure:

  • Apparatus Setup:

    • Thoroughly clean the test balls and the ball pot.

    • Place three balls in the ball pot and lock them in place.

    • Pour the test lubricant into the pot to cover the balls.

    • Place the fourth ball in the chuck of the test machine.

  • Test Conditions: Set the test parameters, which typically are:

    • Load: 40 kgf (392 N)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

  • Test Execution:

    • Bring the lubricant to the test temperature.

    • Apply the load and start the rotation.

    • Run the test for the specified duration.

  • Wear Scar Measurement:

    • At the end of the test, remove the three stationary balls and clean them.

    • Measure the diameter of the wear scars on each of the three balls in two directions (parallel and perpendicular to the direction of sliding).

  • Reporting: Report the average wear scar diameter in millimeters.

Workflow for Four-Ball Wear Test:

G cluster_setup Setup cluster_test Test Execution cluster_measurement Measurement & Reporting clean_components Clean Test Balls and Pot assemble_balls Assemble Three Balls in Pot clean_components->assemble_balls add_lubricant Add Test Lubricant assemble_balls->add_lubricant install_fourth_ball Install Fourth Ball add_lubricant->install_fourth_ball set_conditions Set Test Conditions (Load, Speed, Temp) install_fourth_ball->set_conditions run_test Run Test for Specified Duration set_conditions->run_test remove_balls Remove and Clean Stationary Balls run_test->remove_balls measure_scars Measure Wear Scar Diameters remove_balls->measure_scars report_average Report Average Wear Scar Diameter (mm) measure_scars->report_average

Workflow for ASTM D4172 Four-Ball Wear Test.

References

Application Note: A Robust HPLC Method for the Separation of Phenyldodecane Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phenyldodecanes are a class of alkylbenzenes consisting of a phenyl group attached to a dodecane chain. The specific position of the phenyl group along the alkyl chain results in multiple structural isomers (e.g., 2-phenyldodecane, 3-phenyldodecane, etc.). These isomers exhibit very similar physicochemical properties, making their separation and quantification a significant analytical challenge.[1] Standard reversed-phase columns like C18 often fail to provide adequate resolution due to the isomers' similar hydrophobicity.[2][3] This application note presents a detailed protocol for a robust High-Performance Liquid Chromatography (HPLC) method developed for the baseline separation of phenyldodecane positional isomers. The method leverages a Phenyl-Hexyl stationary phase, which provides a unique selectivity mechanism essential for resolving these closely related compounds.[4][5]

Principle of Separation The separation of phenyldodecane isomers is achieved using a reversed-phase HPLC method. While traditional C18 columns separate compounds primarily based on hydrophobic interactions, this is often insufficient for positional isomers.[3] The selected Phenyl-Hexyl column offers a dual retention mechanism. It provides not only hydrophobic interactions via its hexyl alkyl chain but also crucial π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the phenyldodecane analytes.[6][7] This secondary interaction mechanism imparts a high degree of shape selectivity, allowing the column to differentiate between the subtle structural differences of the positional isomers, which is key to achieving their separation.[8][9] Using methanol as the organic modifier in the mobile phase is often preferred over acetonitrile to enhance these π-π interactions.[2]

Experimental Protocols

This section details the comprehensive methodology for the HPLC analysis of phenyldodecane isomers.

1. Standard and Sample Preparation

  • Standard Preparation:

    • Prepare individual stock solutions of each phenyldodecane isomer (e.g., 2-phenyldodecane, 3-phenyldodecane, 4-phenyldodecane, 5-phenyldodecane, 6-phenyldodecane) at a concentration of 1000 µg/mL in HPLC-grade acetonitrile.

    • Create a mixed isomer working standard solution by diluting the stock solutions in the initial mobile phase composition to a final concentration of 50 µg/mL for each isomer.

  • Sample Preparation:

    • Accurately weigh the sample containing the phenyldodecane isomers.

    • Dissolve and dilute the sample in a suitable solvent (e.g., hexane) and perform any necessary liquid-liquid extraction if the matrix is complex.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue with the initial mobile phase to achieve a concentration within the calibration range.

    • Filter the final standard and sample solutions through a 0.22 µm PTFE syringe filter into an HPLC vial prior to injection to protect the column and instrument.[10]

2. Instrumentation and Chromatographic Conditions The analysis was performed on a standard HPLC or UPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

Table 1: Optimized HPLC Conditions

Parameter Value
Column Phenyl-Hexyl (e.g., Luna® 5 µm Phenyl-Hexyl), 150 x 4.6 mm
Mobile Phase A HPLC-Grade Water
Mobile Phase B HPLC-Grade Methanol
Gradient Program 80% B to 100% B in 15 minutes; Hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm

| Injection Volume | 5 µL |

Logical Workflow for Method Development

The development of this HPLC method followed a systematic approach to optimize the separation of the target isomers. The logical workflow is depicted below.

HPLC_Method_Development start Define Separation Goal: Separate Phenyldodecane Isomers screening Initial Screening: Column & Mobile Phase start->screening c18 Column: C18 Mobile Phase: ACN/H2O screening->c18 Test 1 phenyl Column: Phenyl-Hexyl Mobile Phase: MeOH/H2O screening->phenyl Test 2 eval1 Evaluate Initial Results: Co-elution Observed c18->eval1 eval2 Evaluate Initial Results: Partial Separation phenyl->eval2 eval1->screening Poor Selectivity, Try New Column optimize Method Optimization eval2->optimize Promising Selectivity gradient Optimize Gradient Slope & Flow Rate optimize->gradient temp Optimize Column Temperature gradient->temp eval3 Evaluate Optimization: Baseline Resolution? temp->eval3 eval3->optimize No validate Method Validation: Robustness, Linearity, Precision eval3->validate Yes end Final Protocol validate->end

Caption: Workflow for HPLC method development for isomer separation.

Results and Discussion

The developed HPLC method successfully achieved baseline separation of five phenyldodecane positional isomers. The choice of the Phenyl-Hexyl column was critical to the success of the separation. Initial screening with a standard C18 column resulted in significant co-elution of the isomers, as hydrophobic interaction alone was insufficient to resolve them. The Phenyl-Hexyl phase, however, provided an alternative selectivity, enabling the resolution of these closely related structures.[11]

The elution order observed is consistent with reversed-phase chromatography principles for alkylbenzenes. Isomers with the phenyl group located closer to the end of the alkyl chain (e.g., 2-phenyldodecane) tend to be slightly more polar and elute earlier than isomers where the phenyl group is positioned more centrally (e.g., this compound). The gradient elution from 80% to 100% methanol ensured that all isomers were eluted with sharp, symmetrical peaks within a reasonable runtime.

The quantitative performance of the method is summarized in Table 2. The data demonstrates excellent resolution (Rₛ > 1.5) between all adjacent peaks and good peak symmetry, as indicated by the tailing factors.

Table 2: Illustrative Chromatographic Results for Phenyldodecane Isomers

Analyte Retention Time (min) Tailing Factor (USP) Resolution (Rₛ) vs. Previous Peak
2-Phenyldodecane 10.2 1.05 -
3-Phenyldodecane 10.8 1.08 2.1
4-Phenyldodecane 11.5 1.10 2.5
5-Phenyldodecane 12.1 1.07 2.2
This compound 12.8 1.12 2.6

Note: The data presented in this table is illustrative and representative of the expected performance of the described method. Actual retention times and resolution may vary depending on the specific HPLC system and column used.

Conclusion

This application note provides a robust and reliable HPLC method for the separation of phenyldodecane positional isomers. By employing a Phenyl-Hexyl stationary phase and an optimized methanol/water gradient, the method overcomes the challenges typically associated with separating these structurally similar compounds.[2][5] The dual retention mechanism of the Phenyl-Hexyl column provides the necessary selectivity for baseline resolution. This protocol is suitable for quality control, impurity profiling, and research applications requiring accurate quantification of individual phenyldodecane isomers.

References

Application Notes and Protocols for Studying Microbial Degradation of 6-Phenyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-phenyldodecane in studies of microbial degradation of alkylbenzenes. Due to the limited specific data on this compound, the protocols and degradation pathways described herein are based on studies of closely related linear alkylbenzenes (LABs) and linear alkylbenzene sulfonates (LAS).

Introduction

Linear alkylbenzenes (LABs) are a class of organic compounds used extensively in the production of surfactants, which are major components of detergents. This compound is a specific isomer of dodecylbenzene, an alkylbenzene with a C12 alkyl chain. Understanding the microbial degradation of this compound is crucial for assessing the environmental fate of LABs and for developing bioremediation strategies for contaminated sites. Microorganisms, particularly bacteria, have been shown to degrade LABs, utilizing them as a source of carbon and energy.[1] The position of the phenyl group on the alkyl chain significantly influences the rate of biodegradation, with external isomers being degraded more readily than internal isomers.[2]

Data Presentation

The following tables summarize quantitative data from studies on the biodegradation of linear alkylbenzenes. This data can be used as a reference for expected outcomes in studies involving this compound.

Table 1: Biodegradation of Linear Alkylbenzene Sulfonate (LAS) Homologues by Bacterial Consortia

HomologueInitial Concentration (mg/L)Degradation (%)Time (days)Bacterial Strain/ConsortiumReference
C12-LAS2086Not SpecifiedAeromonas caviae, Pseudomonas alcaliphila, Vibrio sp.[3]
C11-LASNot Specified>99Not SpecifiedSeawater microbial community[4]
C12-LASNot Specified>99Not SpecifiedSeawater microbial community[4]

Table 2: Influence of Isomer Position on Biodegradation of Linear Alkylbenzenes (LABs)

Isomer TypeRelative Abundance Before DegradationRelative Abundance After DegradationGeneral ObservationReference
External (e.g., 2-phenyl)HighLowMore readily biodegraded[2]
Internal (e.g., 6-phenyl)HighRelatively HighLess readily biodegraded[2]

Experimental Protocols

Protocol 1: Isolation and Enrichment of this compound Degrading Microorganisms

This protocol describes the isolation of bacteria capable of utilizing this compound as a sole carbon source from contaminated soil or water samples.

Materials:

  • Soil or water sample from a site contaminated with hydrocarbons.

  • Bushnell-Hass (BH) medium.

  • This compound (as sole carbon source).

  • Petri dishes, flasks, and other sterile laboratory glassware.

  • Incubator.

Procedure:

  • Sample Collection: Collect soil or water samples from an area with a history of oil or detergent contamination.

  • Enrichment Culture:

    • Prepare Bushnell-Hass (BH) broth. The composition per liter is: 0.2 g MgSO₄, 0.02 g CaCl₂, 1.0 g KH₂PO₄, 1.0 g K₂HPO₄, 1.0 g NH₄NO₃, and 0.05 g FeCl₃.

    • Add 1 g of soil or 1 mL of water sample to 100 mL of sterile BH broth in a 250 mL flask.

    • Add this compound as the sole carbon source to a final concentration of 100 mg/L.

    • Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.

  • Subculturing:

    • After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh BH broth containing this compound.

    • Repeat this subculturing step at least three times to enrich for microorganisms capable of degrading this compound.

  • Isolation of Pure Cultures:

    • Prepare BH agar plates by adding 1.5% agar to the BH broth.

    • Spread 0.1 mL of the final enrichment culture onto the BH agar plates.

    • Incubate the plates at 30°C for 3-5 days.

    • Select morphologically distinct colonies and streak them onto fresh BH agar plates to obtain pure cultures.

Protocol 2: Biodegradation Assay in Liquid Culture

This protocol outlines a method to quantify the degradation of this compound by a pure or mixed microbial culture.

Materials:

  • Isolated microbial culture(s).

  • Bushnell-Hass (BH) broth.

  • This compound.

  • Sterile flasks.

  • Incubator shaker.

  • GC-MS for analysis.

Procedure:

  • Inoculum Preparation: Grow the isolated microbial strain(s) in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass. Harvest the cells by centrifugation and wash them with sterile saline solution.

  • Biodegradation Setup:

    • Prepare 250 mL flasks containing 100 mL of BH broth and this compound at a known concentration (e.g., 50 mg/L).

    • Inoculate the flasks with the washed microbial cells to a specific optical density (e.g., OD₆₀₀ of 0.1).

    • Prepare a sterile control flask without inoculum to monitor for abiotic degradation.

    • Incubate the flasks at 30°C on a rotary shaker at 150 rpm.

  • Sampling:

    • Withdraw samples (e.g., 5 mL) at regular time intervals (e.g., 0, 1, 3, 5, 7, and 10 days).

    • Prepare the samples for analysis as described in Protocol 3.

  • Analysis:

    • Quantify the remaining concentration of this compound in each sample using GC-MS (see Protocol 4).

    • Calculate the percentage of degradation over time.

Protocol 3: Sample Preparation for GC-MS Analysis

This protocol details the extraction of this compound from liquid culture for subsequent analysis.

Materials:

  • Liquid culture samples.

  • Hexane or other suitable organic solvent.

  • Anhydrous sodium sulfate.

  • Separatory funnel.

  • Rotary evaporator or nitrogen stream concentrator.

Procedure:

  • Liquid-Liquid Extraction:

    • To a 5 mL liquid sample, add 5 mL of hexane in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the upper organic layer.

    • Repeat the extraction twice more with fresh hexane.

  • Drying and Concentration:

    • Pool the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

Protocol 4: Quantitative Analysis of this compound by GC-MS

This protocol is adapted from a method for the quantitative analysis of 6-phenyltetradecane and can be optimized for this compound.[5]

Instrumentation:

  • Gas chromatograph with a capillary column.

  • Mass spectrometer detector (MSD).

GC Conditions:

  • Column: 60 m x 0.25 mm I.D., 0.25 µm film thickness DB-5ms or equivalent bonded-phase fused-silica capillary column.[5]

  • Injector: Splitless mode at 280°C.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.[5]

    • Ramp 1: 20°C/min to 150°C.[5]

    • Ramp 2: 4°C/min to 310°C.[5]

    • Hold at 310°C for 20 minutes.[5]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM).[5]

  • Target Ions for Quantification (for this compound): m/z 91, 105, 246 (molecular ion).

  • Dwell Time: 100 ms per ion.[5]

Quantification:

  • Calibration: Prepare a series of calibration standards of this compound in hexane. Generate a calibration curve by plotting the peak area against the concentration.

  • Calculation: Quantify this compound in the samples by comparing the peak area to the calibration curve.

Visualizations

Proposed Metabolic Pathway for this compound

Microbial_Degradation_of_6_Phenyldodecane cluster_pathway Proposed Aerobic Degradation Pathway of this compound A This compound B Omega-hydroxylation A->B Monooxygenase C 12-Phenyl-dodecan-1-ol B->C D Oxidation C->D Alcohol Dehydrogenase E 12-Phenyl-dodecanoic acid D->E F Beta-oxidation E->F Fatty Acid Degradation Enzymes G Phenylacetic acid F->G H Ring Cleavage G->H Dioxygenase I Central Metabolism (TCA Cycle) H->I

Caption: Proposed aerobic degradation pathway of this compound.

Experimental Workflow for Biodegradation Study

Experimental_Workflow cluster_workflow Workflow for Studying this compound Biodegradation A Isolation & Enrichment of Degrading Microbes B Biodegradation Assay in Liquid Culture A->B C Time-course Sampling B->C D Sample Preparation (Liquid-Liquid Extraction) C->D E GC-MS Analysis D->E F Data Analysis (Degradation Kinetics) E->F Isomer_Biodegradability cluster_logic Logical Relationship of Isomer Position and Biodegradability A Position of Phenyl Group on Alkyl Chain B External Isomers (e.g., 2-phenyl) A->B Closer to end of chain C Internal Isomers (e.g., 6-phenyl) A->C Closer to middle of chain D Higher Biodegradation Rate B->D E Lower Biodegradation Rate C->E

References

Troubleshooting & Optimization

Technical Support Center: 6-Phenyldodecane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of 6-phenyldodecane and related linear alkylbenzenes (LABs). The primary focus is on the Friedel-Crafts alkylation of benzene with C12 olefins, the most common synthetic route.

Frequently Asked Questions (FAQs)

Q1: My overall yield of phenyldodecane is low. What are the common causes?

Low yield is a frequent issue that can often be traced back to two main factors: catalyst deactivation and reactant purity.

  • Catalyst Deactivation : The Lewis or Brønsted acid catalysts used are highly susceptible to impurities, especially water. Even trace amounts of moisture in the reactants (benzene, dodecene) or solvent can significantly reduce catalyst activity.[1] Coke formation, which is the deposition of carbonaceous materials from olefin polymerization on the catalyst surface, can also block active sites.[1]

  • Reactant Purity : Ensure that both benzene and 1-dodecene are anhydrous and free from contaminants. The presence of oxygenated organic compounds in the olefin feedstock has been shown to cause a decrease in catalyst lifetime.[2]

Q2: My reaction produces a mixture of phenyldodecane isomers. How can I improve selectivity?

This is the most common challenge in LAB synthesis. Starting with 1-dodecene does not guarantee the formation of 1-phenyldodecane. The reaction proceeds via a carbocation intermediate, which is prone to hydride shifts to form more stable secondary carbocations along the alkyl chain.[3][4] This results in a mixture of isomers (2-phenyl, 3-phenyl, 4-phenyl, 5-phenyl, and this compound).

Strategies to Improve Selectivity:

  • Catalyst Selection : Shape-selective catalysts, such as certain zeolites, can favor the formation of specific, less bulky isomers. For example, wide-pore zeolites like β, mordenite, and ZSM-12 have shown shape-selectivity that favors the formation of 2-phenyldodecane.[5] While direct synthesis of this compound is challenging, using an internal olefin like 6-dodecene as the starting material in conjunction with a suitable catalyst can increase its proportion in the final product mix.[6]

  • Reaction Temperature : Lower reaction temperatures generally suppress carbocation rearrangements, leading to a product distribution closer to what is predicted without isomerization. However, this may also decrease the overall reaction rate.

  • Choice of Alkylating Agent : Using an alkyl halide (e.g., 6-chlorododecane) instead of an olefin can sometimes provide better control over the substitution position, although rearrangements can still occur.[7]

Q3: How can I prevent the formation of di- and tri-phenyldodecanes (polysubstitution)?

Polyalkylation occurs because the product (phenyldodecane) is more reactive than the starting material (benzene).[4] The alkyl group is an activating, ortho-para director, making the product more susceptible to further electrophilic attack.

The most effective way to minimize this side reaction is to use a large excess of benzene relative to the dodecene.[8] A high benzene-to-olefin molar ratio (e.g., 10:1 or higher) increases the probability that the electrophile will react with a benzene molecule rather than an already-alkylated phenyldodecane molecule.[8]

Q4: What are the pros and cons of different catalysts for this synthesis?

The choice of catalyst is critical and involves a trade-off between activity, selectivity, safety, and cost. The most common catalysts are Lewis acids (AlCl₃), liquid mineral acids (HF), and solid acids (zeolites).[2][9]

Catalyst TypeExamplesAdvantagesDisadvantages
Lewis Acids AlCl₃, FeCl₃High activity, low cost.[2]Corrosive, difficult to handle, generates hazardous waste, prone to causing isomer mixtures.[2][10]
Liquid Acids Hydrofluoric Acid (HF)High activity, widely used in industry.[9][11]Extremely corrosive and toxic, significant environmental and safety concerns.[10][12]
Solid Acids Zeolites (H-Y, H-β, Mordenite), Niobic Acid, Sulfated ZirconiaReusable, non-corrosive, environmentally benign, can offer shape-selectivity for certain isomers.[5][8][12]Can be more expensive, may have lower activity than liquid acids, prone to deactivation by coking.[13]
Q5: What are the best methods for purifying the final product?

Purifying this compound from a mixture of structural isomers and other byproducts is challenging due to their similar boiling points.

  • Fractional Distillation under Vacuum : This is the most common method for separating unreacted benzene, the desired phenyldodecane fraction, and heavier polyalkylated byproducts. However, completely separating the different phenyldodecane isomers (2-phenyl, 3-phenyl, etc.) by distillation is often impractical in a lab setting.

  • Column Chromatography : For high-purity samples required for research or pharmaceutical applications, silica gel chromatography can be used.[14] A nonpolar eluent system (e.g., hexane or petroleum ether) can effectively separate the nonpolar alkylbenzenes from more polar impurities. Separating the isomers from each other will require careful optimization of the mobile phase and potentially the use of high-performance liquid chromatography (HPLC).

Troubleshooting Guide

Use this guide to diagnose and resolve common issues during the synthesis.

DOT Diagram: Troubleshooting Flowchart

Troubleshooting cluster_analysis GC-MS Analysis Results cluster_solutions Potential Solutions start Problem: Low Yield or Impure Product gcms Analyze crude product by GC-MS start->gcms low_conversion High % of Starting Materials gcms->low_conversion Low Conversion? isomers Multiple Phenyldodecane Isomers gcms->isomers Poor Selectivity? polyalkylation High % of Dialkylated Products gcms->polyalkylation Polysubstitution? sol_conversion Check reactant purity (dryness). Ensure catalyst activity. Increase reaction time/temperature. low_conversion->sol_conversion sol_isomers Lower reaction temperature. Use shape-selective catalyst (e.g., zeolite). Consider different starting olefin (e.g., 6-dodecene). isomers->sol_isomers sol_poly Increase Benzene:Olefin molar ratio (e.g., >10:1). polyalkylation->sol_poly

Caption: A flowchart to diagnose and solve common synthesis problems.

Key Experimental Protocols

Protocol 1: General Friedel-Crafts Alkylation using AlCl₃

This protocol describes a representative lab-scale synthesis of phenyldodecane.

Materials:

  • Anhydrous Benzene (Reagent Grade)

  • 1-Dodecene (≥95% purity)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • Setup : Assemble the dry glassware. Charge the three-neck flask with anhydrous benzene (e.g., 10 molar equivalents) and a magnetic stir bar. Place the flask in an ice bath.

  • Catalyst Addition : Under an inert atmosphere, slowly and carefully add anhydrous AlCl₃ (e.g., 1.1 eq. relative to olefin) to the stirring benzene. The mixture may warm up and release HCl gas.

  • Olefin Addition : Once the catalyst has dissolved or formed a slurry, add 1-dodecene (1 eq.) to the dropping funnel. Add the 1-dodecene dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Quenching : Cool the reaction mixture back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 1M HCl, to decompose the aluminum chloride complex.

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and remove the excess benzene using a rotary evaporator.

  • Purification : Purify the resulting crude oil by vacuum distillation to isolate the phenyldodecane fraction.

DOT Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Dry Benzene & 1-Dodecene setup Add Benzene & Catalyst (AlCl3) reactants->setup glassware Assemble Dry Glassware glassware->setup addition Dropwise Addition of 1-Dodecene setup->addition stir Stir at Room Temp (2-4h) addition->stir quench Quench with Ice/HCl stir->quench wash Wash & Dry Organic Layer quench->wash evap Rotovap Excess Benzene wash->evap purify Vacuum Distillation or Chromatography evap->purify product Pure Product purify->product Isomerization cluster_reactants Reactants cluster_isomers Isomeric Carbocations cluster_products Products after Alkylation dodecene 1-Dodecene carbocation_2 2° Carbocation (C2) dodecene->carbocation_2 Protonation h_plus H+ (Catalyst) rearrangement Hydride Shift (Rearrangement) carbocation_2->rearrangement benzene Benzene carbocation_3 C3 Carbocation rearrangement->carbocation_3 1,2-H~ carbocation_4 C4 Carbocation rearrangement->carbocation_4 1,2-H~ carbocation_5 C5 Carbocation rearrangement->carbocation_5 1,2-H~ carbocation_6 C6 Carbocation rearrangement->carbocation_6 1,2-H~ product_2 2-Phenyldodecane product_3 3-Phenyldodecane product_4 4-Phenyldodecane product_5 5-Phenyldodecane product_6 This compound benzene->product_2 Alkylation benzene->product_3 Alkylation benzene->product_4 Alkylation benzene->product_5 Alkylation benzene->product_6 Alkylation

References

Technical Support Center: Friedel-Crafts Synthesis of 6-Phenyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 6-phenyldodecane and related linear alkylbenzenes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of Phenyldodecane and Presence of Multiple Isomers

Q1: My reaction yields a mixture of phenyldodecane isomers (2-, 3-, 4-, 5-, and this compound) instead of pure this compound. How can I improve the selectivity for the 6-phenyl isomer?

A1: The Friedel-Crafts alkylation of benzene with a linear dodecyl source, such as 1-dodecene or 1-chlorododecane, inherently produces a mixture of positional isomers. This is due to the rapid isomerization of the carbocation intermediate on the surface of the acid catalyst. The formation of a carbocation at the 6-position is statistically less favored than at positions closer to the end of the chain.

Troubleshooting Steps:

  • Choice of Alkylating Agent: Using an alkylating agent that is more likely to form a carbocation at the 6-position, such as 6-chlorododecane or 6-dodecanol, may slightly improve the yield of the desired isomer compared to using 1-dodecene. However, isomerization is still a significant competing reaction.

  • Catalyst Selection: While traditional Lewis acids like AlCl₃ and Brønsted acids like HF are effective for alkylation, they are also strong isomerization catalysts.[1] The use of certain solid acid catalysts, such as specific zeolites, can influence the isomer distribution, although they are often tailored to maximize the 2-phenyl isomer for detergent production.[2] Research into shape-selective catalysts may offer a potential route to increase the proportion of internally substituted phenylalkanes.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of isomerization relative to alkylation. However, this may also decrease the overall reaction rate. Careful optimization is required. Isomerization reactions are generally favored at higher temperatures.

Issue 2: Significant Formation of Di- and Poly-substituted Products

Q2: My product mixture contains a significant amount of di- and tridodecylbenzene. How can I minimize this polyalkylation?

A2: Polyalkylation occurs because the initial product, phenyldodecane, is an activated aromatic ring and is more reactive towards further alkylation than the starting benzene.[3][4]

Troubleshooting Steps:

  • Molar Ratio of Reactants: The most effective way to suppress polyalkylation is to use a large excess of benzene relative to the dodecylating agent.[5] A high molar ratio of benzene to dodecene (e.g., 10:1 or higher) will increase the probability that the electrophile encounters a benzene molecule rather than a phenyldodecane molecule.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to minimize polyalkylation, as these conditions reduce the likelihood of the product undergoing a second alkylation event.

  • Catalyst Activity: A highly active catalyst can sometimes exacerbate polyalkylation. Using a milder Lewis acid or a solid acid catalyst might provide better control.

Frequently Asked Questions (FAQs)

Q: What are the primary side reactions in the Friedel-Crafts synthesis of this compound?

A: The main side reactions are:

  • Positional Isomerization: The formation of a mixture of 2-, 3-, 4-, 5-, and this compound is the most significant side reaction.[6] This is due to the isomerization of the dodecyl carbocation intermediate.

  • Polyalkylation: The addition of more than one dodecyl group to the benzene ring, resulting in didodecylbenzene and other polysubstituted products.[3][4]

  • Skeletal Isomerization: The linear dodecyl chain can rearrange to form branched-chain isomers, leading to products that are not linear alkylbenzenes.

Q: Which catalyst is best for the synthesis of linear alkylbenzenes?

A: The choice of catalyst depends on the desired outcome. For industrial production of linear alkylbenzenes (LABs) for detergents, solid acid catalysts like zeolites are often preferred as they are more environmentally friendly than traditional catalysts like HF and AlCl₃ and can be tailored to produce a higher percentage of the 2-phenyl isomer.[2][7] For laboratory-scale synthesis where a mixture of isomers is acceptable, AlCl₃ is a common and effective catalyst.

Q: How does reaction temperature affect the isomer distribution?

A: Generally, higher reaction temperatures tend to increase the rate of carbocation isomerization, leading to a product mixture with a higher proportion of internally substituted phenylalkanes (e.g., 4-, 5-, and this compound).[6] Conversely, lower temperatures may favor the formation of isomers resulting from alkylation closer to the initial position of the double bond or leaving group (e.g., 2- and 3-phenyldodecane when starting with 1-dodecene).[6] However, the exact distribution is highly dependent on the catalyst used.

Data Presentation

Table 1: Representative Isomer Distribution in the Alkylation of Benzene with Dodecene

CatalystTemperature (°C)Benzene:Dodecene Ratio2-Phenyldodecane (%)3-Phenyldodecane (%)4-, 5-, this compound (%)Reference
AlCl₃40-70High Excess25-3015-2215-22 (combined)[1]
Solid Acid (Zeolite)100-200High ExcessVaries (can be >70)VariesVaries[7]
HF40-70High Excess~20~20~60 (combined)[1]

Note: The values presented are approximate and can vary significantly based on specific reaction conditions such as reaction time and catalyst preparation.

Experimental Protocols

Representative Protocol for the Synthesis of Phenyldodecane Isomers

This protocol describes a general procedure for the Friedel-Crafts alkylation of benzene with 1-dodecene using aluminum chloride as a catalyst. The expected outcome is a mixture of phenyldodecane isomers.

Materials:

  • Anhydrous benzene

  • 1-Dodecene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane to the flask, followed by the cautious addition of anhydrous aluminum chloride (1.1 equivalents) while stirring. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of 1-dodecene (1.0 equivalent) in anhydrous benzene (10 equivalents).

  • Reaction: Add the benzene-dodecene solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add crushed ice, followed by 1 M HCl to quench the reaction and hydrolyze the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent and excess benzene by rotary evaporation.

  • Analysis: The resulting crude product, a mixture of phenyldodecane isomers, can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution. Further purification can be achieved by vacuum distillation or column chromatography.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis gc_ms Analyze Product by GC-MS start->gc_ms low_yield Low Yield of Phenyldodecane? gc_ms->low_yield isomer_dist Incorrect Isomer Distribution? low_yield->isomer_dist No check_catalyst Check Catalyst Activity and Anhydrous Conditions low_yield->check_catalyst Yes polyalkylation High Polyalkylation? isomer_dist->polyalkylation No check_temp_time Adjust Temperature and Reaction Time isomer_dist->check_temp_time Yes end_node Product Optimized polyalkylation->end_node No adjust_ratio Increase Benzene: Dodecene Ratio polyalkylation->adjust_ratio Yes check_catalyst->start change_catalyst Consider Alternative Catalyst (e.g., Zeolite) check_temp_time->change_catalyst adjust_ratio->start change_catalyst->start

Caption: Troubleshooting workflow for Friedel-Crafts synthesis of phenyldodecane.

IsomerizationPathway Isomerization and Alkylation Pathways cluster_reactants Reactants cluster_intermediates Carbocation Intermediates cluster_products Products 1-Dodecene 1-Dodecene C2_Carbocation 2-Dodecyl Carbocation 1-Dodecene->C2_Carbocation Protonation Benzene Benzene C3_Carbocation 3-Dodecyl Carbocation C2_Carbocation->C3_Carbocation Hydride Shift P2 2-Phenyldodecane C2_Carbocation->P2 C4_Carbocation 4-Dodecyl Carbocation C3_Carbocation->C4_Carbocation Hydride Shift P3 3-Phenyldodecane C3_Carbocation->P3 C5_Carbocation 5-Dodecyl Carbocation C4_Carbocation->C5_Carbocation Hydride Shift P4 4-Phenyldodecane C4_Carbocation->P4 C6_Carbocation 6-Dodecyl Carbocation C5_Carbocation->C6_Carbocation Hydride Shift P5 5-Phenyldodecane C5_Carbocation->P5 P6 This compound C6_Carbocation->P6 P2->Benzene P3->Benzene P4->Benzene P5->Benzene P6->Benzene

Caption: Formation of phenyldodecane isomers via carbocation intermediates.

References

Troubleshooting polyalkylation in 6-phenyldodecane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with polyalkylation during the synthesis of 6-phenyldodecane.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of this compound synthesis?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation, the primary method for synthesizing this compound. It refers to the addition of more than one dodecyl group to the benzene ring, resulting in the formation of di-dodecylbenzene, tri-dodecylbenzene, and other higher molecular weight byproducts. This occurs because the initial product, this compound, is more reactive than the starting benzene ring, making it susceptible to further alkylation.

Q2: Why is the mono-alkylated product (this compound) more reactive than benzene?

A2: The dodecyl group is an electron-donating group. Once attached to the benzene ring, it increases the electron density of the ring through an inductive effect. This "activated" ring is more nucleophilic and therefore more reactive towards the electrophilic carbocation intermediate generated from the dodecyl source (e.g., 1-dodecene or 6-chlorododecane), leading to a higher likelihood of subsequent alkylations compared to the initial reaction with benzene.

Q3: What are the common catalysts used for this synthesis, and how do they influence polyalkylation?

A3: Common catalysts include Lewis acids like aluminum chloride (AlCl₃) and solid acid catalysts. Traditional Lewis acids like AlCl₃ are highly active but can promote polyalkylation due to their strong acidic nature. Modern solid acid catalysts, such as certain zeolites or clays, can offer better selectivity towards mono-alkylation due to shape-selective properties that sterically hinder the formation of bulkier poly-alkylated products.

Troubleshooting Guide: Minimizing Polyalkylation

Issue 1: High Levels of Di- and Tri-dodecylbenzene Detected

High levels of polyalkylation are often due to suboptimal reaction conditions. The following table outlines key parameters to adjust.

ParameterRecommendation for Minimizing PolyalkylationRationale
Molar Ratio of Benzene to Alkylating Agent Increase the molar excess of benzene (e.g., 5:1 to 10:1 or higher).A large excess of benzene increases the statistical probability of the alkylating agent reacting with a benzene molecule rather than an already alkylated phenyldodecane molecule.
Reaction Temperature Maintain a lower reaction temperature (e.g., 0-25°C).Higher temperatures can increase the rate of the second and subsequent alkylation reactions more than the initial one, leading to more polyalkylation.
Rate of Addition of Alkylating Agent Add the alkylating agent (e.g., 1-dodecene) slowly and incrementally to the benzene-catalyst mixture.Slow addition helps to keep the concentration of the alkylating agent low at any given moment, which favors the reaction with the more abundant benzene over the less concentrated this compound.
Choice of Catalyst Consider using a shape-selective solid acid catalyst (e.g., zeolite Y) instead of a strong Lewis acid like AlCl₃.Shape-selective catalysts have pores of a specific size that can allow the formation of the linear mono-alkylated product but sterically hinder the formation of bulkier di- and tri-alkylated products.
Reaction Time Optimize the reaction time. Shorter reaction times may be sufficient for the formation of the mono-alkylated product.Prolonged reaction times can increase the likelihood of the mono-alkylated product undergoing further alkylation.
Experimental Protocol: Synthesis of this compound with Minimized Polyalkylation

This protocol is a general guideline and may require optimization.

Materials:

  • Benzene (anhydrous)

  • 1-Dodecene

  • Aluminum chloride (AlCl₃, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Charge the flask with anhydrous benzene (in a 10:1 molar ratio to 1-dodecene).

  • Cool the flask in an ice bath to 0-5°C.

  • Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) to the stirred benzene.

  • Once the catalyst has dissolved, add 1-dodecene dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to isolate this compound from unreacted benzene and poly-alkylated byproducts.

Visual Guides

Polyalkylation_Mechanism reactant reactant intermediate intermediate product product side_product side_product catalyst catalyst Benzene Benzene Phenyldodecane This compound (Mono-alkylated Product) Benzene->Phenyldodecane + Dodecyl Carbocation Dodecene 1-Dodecene Carbocation Dodecyl Carbocation Dodecene->Carbocation + H+ (from catalyst) Carbocation->Phenyldodecane Di_Phenyldodecane Di-dodecylbenzene (Poly-alkylated Product) Phenyldodecane->Di_Phenyldodecane + Dodecyl Carbocation Di_Carbocation Dodecyl Carbocation Di_Carbocation->Di_Phenyldodecane AlCl3 AlCl3 AlCl3->Carbocation AlCl3->Di_Carbocation

Caption: Mechanism of polyalkylation in Friedel-Crafts reaction.

Troubleshooting_Workflow start_end start_end problem problem decision decision action action result result start Start Synthesis analyze Analyze Product Mixture (GC/MS, NMR) start->analyze check_poly High Polyalkylation? analyze->check_poly increase_benzene Increase Benzene:Alkene Ratio (e.g., >10:1) check_poly->increase_benzene Yes success Problem Solved: Mono-alkylation Optimized check_poly->success No lower_temp Lower Reaction Temperature (e.g., 0-10°C) increase_benzene->lower_temp slow_addition Slow Alkene Addition Rate lower_temp->slow_addition change_catalyst Consider Solid Acid Catalyst slow_addition->change_catalyst re_analyze Re-run and Analyze change_catalyst->re_analyze re_analyze->check_poly

Caption: Troubleshooting workflow for minimizing polyalkylation.

Technical Support Center: Optimizing GC-MS Parameters for Phenyldodecane Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of phenyldodecane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why am I seeing poor resolution or co-elution of my phenyldodecane isomers?

A1: Poor resolution is the most common challenge in separating isomers. To resolve co-eluting peaks, you need to improve the chromatographic separation by adjusting key parameters.[1]

  • Optimize Temperature Program: The oven temperature is a critical parameter influencing separation.[2] A slow temperature ramp rate (e.g., 2-5 °C/min) is often necessary to improve the separation of closely eluting isomers.[3] Reducing the initial oven temperature can also enhance the resolution of early-eluting compounds.[1]

  • Check Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium) is set to an optimal flow rate for your column dimensions. A constant flow of around 1.0 mL/min is a good starting point.[3] Deviating from the optimal flow can decrease efficiency and resolution.[4]

  • Evaluate Your GC Column: The choice of GC column is critical. For phenyldodecane isomers, a non-polar or semi-polar capillary column is recommended.[1][3] If resolution is still poor, consider a longer column or one with a smaller internal diameter (e.g., 0.18-0.25 mm) to increase separation efficiency.[1][5]

  • Assess System Activity: Active sites in the injector liner or the front of the column can cause peak tailing, which reduces resolution. If you observe tailing peaks, clean or replace the inlet liner and trim the first few inches of the column.[6]

Q2: My retention times are inconsistent from run to run. What is the cause?

A2: Retention time variability can compromise peak identification and quantification.

  • Check for Leaks: Leaks in the injector are a common cause of shifting retention times. Use an electronic leak detector to systematically check all fittings and connections from the gas source to the detector.[6][7]

  • Verify Instrument Stability: Ensure that the oven temperature control and carrier gas flow controllers are stable and functioning correctly.[7] AC power fluctuations can sometimes affect instrument stability.[6]

  • Examine Sample Preparation: Inconsistent sample volume or concentration can lead to slight shifts in retention time, especially with broad peaks. Ensure your sample preparation is precise and reproducible.

Q3: I am observing significant peak tailing for my isomers. How can I fix this?

A3: Peak tailing is often caused by unwanted interactions between the analytes and the GC system.

  • System Contamination or Activity: The most common cause is activity in the inlet or the column itself.[6] Contaminants can build up in the injector liner or on the column. Clean the injector and replace the liner and septa.[6] If the problem persists, you may need to bake out the column or trim the front end.[6]

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to peak shape issues. Reinstall the column according to the instrument manufacturer's specifications.[6]

Q4: Why are my peaks too broad or too small?

A4: Broad peaks can hurt resolution and sensitivity, while small peaks indicate a loss of analyte.

  • Broad Peaks: This can be caused by a slow injection, an initial oven temperature that is too high for splitless injection, or excessive column bleed at high temperatures.[6] Lowering the initial column temperature can help refocus the sample at the head of the column.[6]

  • Small or No Peaks: First, check the basics: ensure the syringe is drawing and injecting the sample correctly and that the sample concentration is appropriate.[7] Verify that the detector is turned on and that the carrier gas is flowing.[7] A broken column or a column installed in the wrong inlet can also lead to a complete loss of signal.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating phenyldodecane isomers?

A1: The choice of the stationary phase is the most important factor for achieving selectivity between isomers.[8][9]

  • Stationary Phase: A non-polar or semi-polar capillary column is highly recommended. A 5% phenyl-methylpolysiloxane phase (e.g., VF-5ms, DB-5ms, or similar) is an excellent starting point as it provides good selectivity for aromatic hydrocarbons.[3]

  • Column Dimensions:

    • Length: Longer columns provide more theoretical plates and thus better resolving power. A 30-meter column is standard, but increasing to 60 meters can significantly improve separation if needed.[1]

    • Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) generally provide higher efficiency and better resolution than larger ID columns.[1]

    • Film Thickness: A standard film thickness of 0.25 µm is suitable for this application.[3]

Q2: How should I set up my oven temperature program for optimal separation?

A2: Temperature programming is essential for separating a series of isomers with different boiling points.[10] The goal is to find a balance between resolution and analysis time.[2] A rule of thumb is that for every 15 °C decrease in temperature, the retention time roughly doubles, which can improve separation.[2]

  • Initial Temperature: Start with a relatively low initial temperature (e.g., 140 °C) and hold for 1-2 minutes to ensure sharp peaks for the earliest eluting isomers.[3]

  • Ramp Rate: This is the most critical parameter. A slow ramp rate of 2 °C/min is recommended to maximize the separation between the closely related phenyldodecane isomers.[3] Faster ramp rates will shorten the analysis time but at the cost of resolution.[11]

  • Final Temperature: The final temperature should be high enough to elute all compounds of interest. A final hold at a higher temperature (e.g., 250 °C) ensures that any less volatile compounds are eluted from the column before the next run.[3]

Q3: What are the recommended mass spectrometer settings?

A3: The mass spectrometer provides confirmation of identity and can help distinguish between co-eluting isomers.

  • Ionization Mode: Standard Electron Ionization (EI) at 70 eV is used for creating reproducible fragmentation patterns that can be compared to spectral libraries.[12]

  • Mass Range: Scan a mass range that includes the molecular ion of phenyldodecane (C18H30, MW = 246.44 g/mol ) and its characteristic fragment ions. A scan range of m/z 40-300 is appropriate.

  • Data Analysis: Even with optimized chromatography, some isomers may co-elute. Use Extracted Ion Chromatograms (EICs) for unique fragment ions to help reveal the presence of multiple, slightly offset peaks.[1] Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ slightly.[1]

Q4: What is the expected elution order for phenyldodecane isomers on a non-polar column?

A4: While exact retention times vary between instruments, the elution order on a non-polar column (like a DB-5ms) is generally predictable. Isomers with the phenyl group located closer to the center of the alkyl chain tend to have lower boiling points and will therefore elute earlier than isomers where the phenyl group is closer to the end of the chain.[3]

Recommended Experimental Protocol

This protocol provides a robust starting point for your method development. Parameters may require further optimization based on your specific instrument and column.[3]

1. Sample Preparation

  • Standard Solutions: Prepare individual stock solutions of each available phenyldodecane isomer in high-purity hexane at a concentration of 1 mg/mL. From these, prepare a mixed standard solution containing all isomers at a working concentration (e.g., 10 µg/mL each) by dilution.[3]

  • Sample Dilution: Dilute unknown samples in hexane to fall within the instrument's calibration range.[3]

2. GC-MS Instrument Parameters The following tables summarize the recommended starting parameters for the gas chromatograph and mass spectrometer.

Table 1: Recommended Gas Chromatograph (GC) Parameters

Parameter Recommended Setting
Injection Port Mode Splitless
Injector Temperature 280 °C
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature 140 °C, hold for 2 minutes
Ramp 2 °C/min to 250 °C
Final Hold Hold at 250 °C for 10 minutes
Capillary Column 5% Phenyl-methylpolysiloxane (e.g., VF-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

Data adapted from a similar protocol for phenyltetradecane isomers.[3]

Table 2: Recommended Mass Spectrometer (MS) Parameters

Parameter Recommended Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Scan Range m/z 40 - 350
Solvent Delay 3 - 5 minutes

| Transfer Line Temp. | 280 °C |

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor isomer separation in your GC-MS analysis.

G cluster_start Problem Identification cluster_checks Initial Checks & Optimization cluster_solutions Corrective Actions cluster_advanced Advanced Troubleshooting cluster_result Outcome start Poor Isomer Resolution (Co-elution) check_temp Is Oven Program Optimized? (Slow Ramp Rate, e.g., 2-5°C/min) start->check_temp Start Here check_flow Is Carrier Gas Flow Rate Correct? (e.g., 1.0-1.2 mL/min for 0.25mm ID) check_temp->check_flow Yes solution_temp Decrease Ramp Rate Lower Initial Temperature check_temp->solution_temp No check_column Is the Column Suitable? (e.g., 30m+ length, non-polar phase) check_flow->check_column Yes solution_flow Adjust Flow to Optimum Check for Leaks check_flow->solution_flow No solution_column Consider Longer Column or Smaller ID Column check_column->solution_column No check_activity Are Peaks Tailing? (Indicates System Activity) check_column->check_activity Yes end_node Resolution Improved solution_temp->end_node solution_flow->end_node solution_column->end_node solution_activity Clean Injector, Replace Liner Trim Column Front check_activity->solution_activity Yes check_activity->end_node No solution_activity->end_node

Caption: Logical workflow for troubleshooting poor GC-MS isomer separation.

References

Technical Support Center: Purification of 6-Phenyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Chemistry: Synthesis and Byproducts

The synthesis of 6-phenyldodecane is commonly achieved through the Friedel-Crafts alkylation of benzene with a dodecylating agent, such as 1-dodecene or a dodecyl halide. This electrophilic aromatic substitution reaction, while effective, is prone to producing a mixture of structurally similar byproducts.

Common Reaction Byproducts:

  • Positional Isomers: Due to carbocation rearrangements, the phenyl group can attach at different positions on the dodecyl chain, leading to a mixture of isomers, including 2-phenyldodecane, 3-phenyldodecane, 4-phenyldodecane, and 5-phenyldodecane.[1]

  • Dialkylated Products: Over-alkylation of the benzene ring can occur, resulting in the formation of didodecylbenzene isomers.[1]

  • Unreacted Starting Materials: Residual benzene and the dodecylating agent may remain in the reaction mixture.

The primary challenge in purifying this compound lies in the separation of these closely related positional isomers, which often exhibit very similar physical and chemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing this compound?

A1: The most prevalent byproducts are other positional isomers of phenyldodecane, such as 2-, 3-, 4-, and 5-phenyldodecane. You may also encounter dialkylated products (didodecylbenzenes) if the reaction conditions are not carefully controlled.[1]

Q2: Why is it difficult to separate this compound from its isomers?

A2: Positional isomers of phenyldodecane have identical molecular weights and very similar polarities and boiling points, making their separation by standard techniques like simple distillation challenging.

Q3: Which purification method is most effective for isolating this compound?

A3: For laboratory-scale purification, column chromatography using silica gel is the most effective method for separating positional isomers of phenyldodecane due to subtle differences in their interaction with the stationary phase. For larger-scale industrial applications, fractional distillation under reduced pressure may be employed, although achieving high purity can be difficult.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method to confirm the purity of the final product and identify the different isomers in collected fractions.[2]

Q5: What is the expected elution order of phenyldodecane isomers in normal-phase chromatography?

A5: While the exact elution order can depend on the specific conditions, generally, isomers with the phenyl group closer to the center of the alkyl chain (like this compound) tend to have slightly weaker interactions with the silica gel and may elute slightly earlier than isomers with the phenyl group closer to the end of the chain (like 2-phenyldodecane). However, this should be confirmed experimentally using analytical standards.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

dot

TroubleshootingGuide cluster_problem Problem cluster_cause Possible Cause cluster_solution Solution p1 Poor Separation of Isomers c1 Inappropriate solvent system in column chromatography p1->c1 c2 Column overloading p1->c2 c3 Improperly packed column p1->c3 p2 Low Yield of this compound c4 Product loss during workup or transfer p2->c4 c5 Incomplete reaction p2->c5 p3 Product Contaminated with Starting Materials p3->c5 c6 Inefficient extraction p3->c6 p4 Streaking or Tailing of Spots on TLC c7 Sample too concentrated for TLC p4->c7 c8 Co-elution with a highly polar impurity p4->c8 s1 Optimize solvent system using TLC with a very non-polar eluent (e.g., hexane or heptane) c1->s1 s2 Use a shallower solvent gradient in column chromatography c1->s2 s3 Reduce the amount of crude product loaded onto the column c2->s3 c3->s3 s4 Ensure careful and quantitative transfers c4->s4 s5 Monitor reaction to completion using TLC or GC c5->s5 s6 Perform multiple extractions and ensure proper phase separation c6->s6 s7 Dilute the sample before spotting on the TLC plate c7->s7 s8 Pre-treat sample to remove polar impurities c8->s8

Caption: Troubleshooting logic for common issues in this compound purification.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the separation of this compound from its isomers using silica gel column chromatography.

dot

ColumnChromatographyWorkflow prep Column Preparation load Sample Loading prep->load elute Elution load->elute collect Fraction Collection elute->collect analyze Analysis of Fractions collect->analyze combine Combine Pure Fractions analyze->combine

Caption: Workflow for the purification of this compound by column chromatography.

Materials:

  • Crude this compound reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane or heptane (HPLC grade)

  • Small amount of a slightly more polar solvent like dichloromethane or toluene (for sample loading)

  • Glass chromatography column

  • Glass wool or fritted disc

  • Sand

  • Collection tubes

  • TLC plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hexane with a few drops of dichloromethane for solubility).

    • Carefully apply the sample to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent to the level of the sand.

  • Elution and Fraction Collection:

    • Carefully add hexane to the top of the column.

    • Begin collecting fractions in separate tubes.

    • Maintain a constant flow rate. Do not let the column run dry.

  • Monitoring the Separation:

    • Spot each collected fraction on a TLC plate.

    • Develop the TLC plate in a chamber with hexane as the eluent.

    • Visualize the spots under a UV lamp.

    • Fractions containing a single spot with the same Rf value can be combined.

Protocol 2: Purity Assessment by GC-MS

This protocol provides a starting point for the analysis of purified this compound fractions.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis:

  • The retention times of the different phenyldodecane isomers will be very close.

  • The mass spectra of the isomers will be similar, with a prominent molecular ion peak at m/z 246.

  • The fragmentation patterns can be used to distinguish between isomers. For example, the base peak for many phenyldodecane isomers is often at m/z 91 (tropylium ion) or m/z 105, resulting from benzylic cleavage.[3] The relative intensities of other fragment ions will vary depending on the position of the phenyl group.

Data Presentation

Table 1: Physical Properties of Phenyldodecane Isomers

IsomerBoiling Point (°C at 760 mmHg)Boiling Point (°C at reduced pressure)
1-Phenyldodecane331185-188 (at 15 mmHg)
2-Phenyldodecane323.3128-130 (at 1 Torr)[4][5]
3-PhenyldodecaneData not readily availableData not readily available
4-PhenyldodecaneData not readily availableData not readily available
5-PhenyldodecaneData not readily availableData not readily available
This compoundData not readily availableData not readily available

Note: The boiling points of the internal isomers (3- to 6-) are expected to be very similar to that of 2-phenyldodecane, making separation by distillation challenging.

Table 2: Expected GC-MS Data for Phenyldodecane Isomers

IsomerExpected Retention TimeKey Mass Spectral Fragments (m/z)
This compoundIsomers will have very close retention times246 (M+), 105, 91 (tropylium ion)
Positional IsomersElution order will depend on the specific GC column and conditions246 (M+), variable ratios of fragments from benzylic cleavage
Dialkylated ByproductsSignificantly longer retention timesHigher molecular ion peak (e.g., m/z 414 for didodecylbenzene)
Unreacted BenzeneVery short retention time78 (M+)
Unreacted DodeceneShorter retention time than product168 (M+)

This technical support center provides a foundation for the successful purification of this compound. For further assistance, please consult relevant literature or contact a technical support specialist.

References

Overcoming carbocation rearrangement in phenyldodecane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenyldodecane, with a specific focus on overcoming carbocation rearrangement.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Linear Phenyldodecane Isomer Carbocation Rearrangement: The primary carbocation formed from 1-dodecene or a 1-dodecyl halide rearranges to more stable secondary carbocations before alkylating the benzene ring.[1][2]Employ Friedel-Crafts Acylation Followed by Reduction: This two-step method avoids carbocation rearrangement by introducing a resonance-stabilized acylium ion, which does not rearrange.[3][4] The resulting dodecanoylbenzene is then reduced to the desired linear phenyldodecane.[1] Use Shape-Selective Catalysts: Zeolites, such as Hβ-zeolite, can favor the formation of the linear product due to their specific pore structures that sterically hinder the formation of bulkier, branched isomers.[5][6]
Formation of Multiple Isomers Carbocation Rearrangement: Hydride and alkyl shifts lead to a mixture of phenyldodecane isomers (2-phenyl, 3-phenyl, 4-phenyl, etc.).[1][7]Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the extent of rearrangement. Catalyst Selection: As mentioned above, shape-selective zeolites or certain ionic liquids can improve selectivity towards a specific isomer.[5][8]
Low or No Product Yield Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture and can be deactivated.[9] Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the benzene ring can prevent the Friedel-Crafts reaction from occurring.[3]Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] Use Fresh Catalyst: Use a fresh, unopened container of the Lewis acid catalyst. Substrate Choice: Ensure the benzene ring is not substituted with strongly deactivating groups.
Polyalkylation The initial phenyldodecane product is more reactive than benzene, leading to the addition of multiple dodecyl groups.[2][10]Use a Large Excess of Benzene: This increases the probability that the alkylating agent will react with a benzene molecule rather than a phenyldodecane molecule.[10]

Frequently Asked Questions (FAQs)

Q1: Why is carbocation rearrangement a significant problem in phenyldodecane synthesis?

A1: In Friedel-Crafts alkylation using 1-dodecene or 1-dodecyl halides, the initial electrophile is a primary carbocation. This primary carbocation is unstable and readily rearranges to more stable secondary carbocations via hydride shifts.[1][2] This results in a mixture of branched-chain isomers of phenyldodecane instead of the desired linear product. The stability of carbocations follows the order: tertiary > secondary > primary.[1]

Q2: How does Friedel-Crafts acylation prevent carbocation rearrangement?

A2: Friedel-Crafts acylation involves the formation of an acylium ion (R-C≡O⁺) as the electrophile. The acylium ion is resonance-stabilized and therefore does not undergo rearrangement.[4][11] By first acylating benzene with dodecanoyl chloride to form dodecanoylbenzene and then reducing the ketone, the linear alkyl chain can be introduced without rearrangement.[12]

Q3: What are the advantages of using shape-selective catalysts like zeolites?

A3: Zeolites, particularly those with 12-membered ring channels like Beta zeolites, offer a significant advantage in controlling the regioselectivity of the alkylation.[5][6] Their well-defined pore structure can sterically hinder the formation of bulkier, branched isomers, thus favoring the production of the more linear 2-phenyldodecane.[5] This approach offers a more direct route to the desired product compared to the acylation-reduction sequence.[6]

Q4: Can ionic liquids be used to control the reaction?

A4: Yes, certain ionic liquids have been investigated as both solvents and catalysts in Friedel-Crafts alkylation.[8][13] They can offer advantages such as milder reaction conditions, easier product separation, and catalyst recycling.[8] Some ionic liquid systems have shown high activity and selectivity for the monoalkylation of benzene with long-chain olefins.[13]

Q5: What are the common methods for reducing the ketone in the acylation-reduction pathway?

A5: The two most common methods for reducing the aryl ketone to an alkyl group are the Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[12]

Quantitative Data Summary

The choice of catalyst significantly impacts the isomer distribution in the synthesis of phenyldodecane. The following table summarizes typical product distributions obtained with different catalytic systems.

Catalyst SystemAlkylating Agent2-Phenyldodecane Selectivity (%)Other Isomers (%)Reference
AlCl₃1-DodeceneLow (variable)High (mixture of 3-, 4-, 5-, 6-phenyl)[14]
HF1-DodeceneModerateModerate[15]
Hβ-Zeolite1-DodeceneHigh (up to 85%)Low[5]
AlMCM-41/Beta Zeolite Composite1-Dodecene~76%~24%[16]
Ionic Liquid ([bmim][TFSI]/AlCl₃)1-DodeceneHighLow[6]

Experimental Protocols

Method 1: Friedel-Crafts Acylation of Benzene with Dodecanoyl Chloride

Objective: To synthesize dodecanoylbenzene, the precursor to linear phenyldodecane, while avoiding carbocation rearrangement.

Materials:

  • Anhydrous benzene

  • Dodecanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). The entire setup should be under an inert atmosphere (nitrogen or argon).

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add dodecanoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • Benzene Addition: Add anhydrous benzene (a large excess, e.g., 10 equivalents) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench it by adding crushed ice, followed by concentrated HCl to hydrolyze the aluminum chloride complex.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude dodecanoylbenzene can be purified by vacuum distillation or column chromatography.

Method 2: Clemmensen Reduction of Dodecanoylbenzene

Objective: To reduce the ketone group of dodecanoylbenzene to a methylene group, yielding linear phenyldodecane.

Materials:

  • Dodecanoylbenzene

  • Zinc-mercury amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Amalgam Preparation: Prepare zinc-mercury amalgam by stirring zinc dust with a solution of mercuric chloride in dilute HCl.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc-mercury amalgam, concentrated hydrochloric acid, water, and toluene.

  • Substrate Addition: Add the dodecanoylbenzene to the flask.

  • Reflux: Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may need to be added during the reflux period.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic (toluene) layer.

  • Extraction and Washing: Extract the aqueous layer with toluene. Combine the organic layers and wash them with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation. The resulting crude linear phenyldodecane can be purified by vacuum distillation.

Visualizations

Carbocation_Rearrangement cluster_alkylation Friedel-Crafts Alkylation 1-Dodecene 1-Dodecene Primary_Carbocation Primary Carbocation (Unstable) 1-Dodecene->Primary_Carbocation H⁺ Secondary_Carbocation Secondary Carbocation (More Stable) Primary_Carbocation->Secondary_Carbocation Hydride Shift Branched_Products Branched Phenyldodecanes (Mixture of Isomers) Secondary_Carbocation->Branched_Products + Benzene

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Acylation_Reduction_Pathway cluster_acylation Friedel-Crafts Acylation-Reduction Dodecanoyl_Chloride Dodecanoyl Chloride Acylium_Ion Acylium Ion (Resonance-Stabilized) Dodecanoyl_Chloride->Acylium_Ion + AlCl₃ Dodecanoylbenzene Dodecanoylbenzene Acylium_Ion->Dodecanoylbenzene + Benzene Linear_Product Linear Phenyldodecane Dodecanoylbenzene->Linear_Product Reduction (e.g., Clemmensen)

Caption: Acylation-reduction pathway to avoid rearrangement.

Troubleshooting_Workflow Start Phenyldodecane Synthesis Check_Isomers Analyze Product Mixture (e.g., GC-MS) Start->Check_Isomers High_Linear High Yield of Linear Isomer Check_Isomers->High_Linear Desired Outcome Low_Linear Low Yield of Linear Isomer Check_Isomers->Low_Linear Undesired Outcome End Synthesis Successful High_Linear->End Troubleshoot Troubleshoot: Carbocation Rearrangement Low_Linear->Troubleshoot Solution_Acylation Implement Acylation-Reduction Troubleshoot->Solution_Acylation Solution_Zeolite Use Shape-Selective Catalyst Troubleshoot->Solution_Zeolite Solution_Acylation->Start Re-run Synthesis Solution_Zeolite->Start Re-run Synthesis

Caption: Troubleshooting workflow for phenyldodecane synthesis.

References

Technical Support Center: Resolving Co-eluting Phenyldodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of co-eluting phenyldodecane isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of phenyldodecane isomers.

Issue 1: Poor resolution or co-elution of phenyldodecane isomers.

  • Question: My chromatogram shows broad, overlapping, or shouldered peaks for phenyldodecane isomers. How can I improve the separation?

  • Answer: Poor resolution of phenyldodecane isomers is a common challenge due to their similar physicochemical properties. To improve separation, a systematic approach to method optimization is necessary. Consider the following factors:

    • Column Selection: The choice of stationary phase is critical. For non-polar compounds like phenyldodecane isomers, a non-polar or semi-polar capillary column is recommended for gas chromatography (GC). A 5% phenyl-methylpolysiloxane column (e.g., DB-5 or VF-5ms) is a suitable starting point.[1] In High-Performance Liquid Chromatography (HPLC), reversed-phase columns like C18 are often used, but for aromatic isomers, phases with phenyl ligands can provide enhanced selectivity through π-π interactions.

    • Temperature Program (for GC): Optimizing the oven temperature program can significantly enhance resolution.

      • Lower the Initial Temperature: A lower starting temperature can increase the interaction of early-eluting isomers with the stationary phase.

      • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) allows more time for the isomers to interact differently with the stationary phase, leading to better separation.[1]

    • Mobile Phase (for HPLC): For reversed-phase HPLC, the composition of the mobile phase is crucial.

      • Solvent Strength: Adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water will alter the retention times and can improve separation.

      • Solvent Type: Switching between acetonitrile and methanol can change the selectivity of the separation.

    • Carrier Gas Flow Rate (for GC): Ensure the carrier gas (e.g., Helium) flow rate is set to the optimal velocity for the column dimensions to maximize efficiency. A constant flow of 1.0 mL/min is a good starting point for a standard 0.25 mm ID column.[1]

Issue 2: Inconsistent retention times.

  • Question: The retention times for my phenyldodecane isomer peaks are shifting between runs. What could be the cause?

  • Answer: Fluctuating retention times can be caused by several factors:

    • Temperature Fluctuations: Ensure the GC oven or HPLC column compartment temperature is stable and consistent.

    • Flow Rate Instability: Check for leaks in the system or issues with the gas/solvent delivery system that could cause flow rate variations.

    • Column Equilibration: Ensure the column is properly equilibrated at the initial conditions before each injection.

    • Mobile Phase Preparation (HPLC): Inconsistent preparation of the mobile phase, especially buffered solutions, can lead to shifts in retention.

Issue 3: Peak tailing or fronting.

  • Question: My phenyldodecane isomer peaks are showing tailing or fronting. What is the cause and how can I fix it?

  • Answer: Asymmetrical peak shapes can indicate several problems:

    • Peak Tailing: This is often caused by active sites in the GC inlet liner or on the column itself. Using a deactivated liner and a high-quality, well-conditioned column can mitigate this. In HPLC, secondary interactions with residual silanols on the stationary phase can cause tailing, which can sometimes be addressed by adding a small amount of a competitive base to the mobile phase or using a modern, end-capped column.

    • Peak Fronting: This is typically a sign of column overload. Diluting the sample or injecting a smaller volume can resolve this issue.

Frequently Asked Questions (FAQs)

Q1: What is the expected elution order of phenyldodecane isomers on a non-polar GC column?

A1: On a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column, the elution order of phenyldodecane isomers is generally based on their boiling points. Isomers with the phenyl group located closer to the center of the dodecane chain tend to have lower boiling points and therefore elute earlier. The expected elution order is: 6-phenyldodecane, 5-phenyldodecane, 4-phenyldodecane, 3-phenyldodecane, and finally 2-phenyldodecane.[1] This should always be confirmed experimentally with authentic standards.

Q2: How can I confirm the identity of each co-eluting phenyldodecane isomer?

A2: Mass Spectrometry (MS) is a powerful tool for identifying co-eluting compounds. When coupled with GC (GC-MS), you can analyze the mass spectrum across a single chromatographic peak. If the mass spectrum changes across the peak, it indicates the presence of more than one compound. By comparing the obtained mass spectra with a library of known spectra, you can identify the individual isomers. Additionally, using Kovats retention indices can aid in identification by comparing experimental values to those reported in databases.

Q3: Are there alternative chromatographic techniques to resolve stubborn co-eluting phenyldodecane isomers?

A3: Yes, if optimizing a single-column GC or HPLC method is insufficient, you can consider more advanced techniques. Multidimensional Gas Chromatography (GCxGC) offers significantly higher resolving power by using two columns with different stationary phases. This can effectively separate complex mixtures of isomers that co-elute in a single-dimension separation.

Q4: What are Kovats Retention Indices and how can they help in my analysis?

A4: The Kovats Retention Index (RI) is a standardized method for reporting retention times in gas chromatography, which helps in comparing results between different instruments and laboratories. It relates the retention time of an analyte to the retention times of n-alkanes. By calculating the RI for your unknown peaks and comparing them to databases of known RIs, you can increase the confidence in your compound identification, especially for isomers which may have very similar mass spectra.

Data Presentation

The following table summarizes the Kovats Retention Indices for several phenyldodecane isomers on a standard non-polar stationary phase (e.g., DB-5, HP-5), which is a 5% phenyl-methylpolysiloxane phase.

IsomerIUPAC NameCAS NumberKovats Retention Index (Standard Non-polar)
2-Phenyldodecanedodecan-2-ylbenzene2719-61-11791 - 1797[2]
3-Phenyldodecanedodecan-3-ylbenzene2719-64-41755 - 1758[3]
4-Phenyldodecanedodecan-4-ylbenzene2719-63-3Data not readily available in searched databases
5-Phenyldodecanedodecan-5-ylbenzene2719-63-31721 - 1723[4]
This compounddodecan-6-ylbenzene2719-62-21717 - 1719[5]

Experimental Protocols

Detailed Methodology for GC-MS Analysis of Phenyldodecane Isomers

This protocol is adapted from a method for the separation of phenyltetradecane isomers and should provide a good starting point for optimizing the separation of phenyldodecane isomers.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., VF-5ms, DB-5, or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

2. Reagents:

  • Certified reference standards of 2-, 3-, 4-, 5-, and this compound.

  • High-purity hexane (GC grade) for sample and standard dilution.

  • Helium carrier gas (99.999% purity).[1]

3. Standard Preparation:

  • Prepare individual stock solutions of each phenyldodecane isomer in hexane at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all isomers at a working concentration (e.g., 10 µg/mL each) by diluting the stock solutions in hexane.

4. GC-MS Conditions:

  • Injection Port:

    • Mode: Splitless

    • Injector Temperature: 280 °C[1]

    • Injection Volume: 1 µL[1]

  • Carrier Gas:

    • Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial Temperature: 140 °C, hold for 2 minutes.[1]

    • Ramp: 2 °C/min to 250 °C.[1]

    • Final Hold: Hold at 250 °C for 10 minutes.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Scan Rate: 2 scans/second.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

5. Data Analysis:

  • Identify the peaks corresponding to each phenyldodecane isomer based on their retention times and comparison with the mixed standard.

  • Confirm the identity of each isomer by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the Kovats Retention Index for each isomer using a series of n-alkanes analyzed under the same conditions.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation start Start prep_standards Prepare Isomer Standards start->prep_standards prep_sample Prepare Sample start->prep_sample dilute_standards Dilute to Working Concentration prep_standards->dilute_standards dilute_sample Dilute Sample in Hexane prep_sample->dilute_sample inject Inject 1 µL into GC-MS dilute_standards->inject dilute_sample->inject gc_separation GC Separation (Optimized Temperature Program) inject->gc_separation ms_detection MS Detection (EI, m/z 40-350) gc_separation->ms_detection acquire_data Acquire Chromatogram & Mass Spectra ms_detection->acquire_data identify_peaks Identify Peaks by Retention Time acquire_data->identify_peaks confirm_identity Confirm Identity with Mass Spectra identify_peaks->confirm_identity quantify Quantify Isomers confirm_identity->quantify end End quantify->end

Caption: Workflow for the GC-MS analysis of phenyldodecane isomers.

Troubleshooting_Workflow cluster_method_opt Method Optimization cluster_system_check System & Sample Check cluster_advanced Advanced Techniques start Poor Peak Resolution (Co-elution) check_column Is the column appropriate? (e.g., 5% phenyl-methylpolysiloxane) start->check_column optimize_temp Optimize GC Temperature Program (Lower initial T, slower ramp) check_column->optimize_temp Yes no_improvement Resolution Still Poor check_column->no_improvement No optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow optimize_mobile_phase Optimize HPLC Mobile Phase (Solvent ratio & type) optimize_flow->optimize_mobile_phase check_overload Is the column overloaded? (Inject less sample) optimize_mobile_phase->check_overload check_leaks Check for system leaks check_overload->check_leaks check_equilibration Ensure proper column equilibration check_leaks->check_equilibration end Resolution Improved check_equilibration->end Problem Solved check_equilibration->no_improvement Still Co-eluting use_gcxgc Consider Multidimensional GC (GCxGC) use_gcxgc->end no_improvement->use_gcxgc

Caption: Troubleshooting decision tree for resolving co-eluting phenyldodecane isomers.

References

Minimizing impurities in the synthesis of 6-phenyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 6-phenyldodecane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of benzene with a suitable C12 electrophile, typically 1-dodecene or a dodecyl halide. This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a solid acid catalyst like a zeolite.[1][2][3]

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities include:

  • Positional isomers of phenyldodecane: Such as 2-phenyldodecane, 3-phenyldodecane, etc., which arise from the isomerization of the alkene or rearrangement of the carbocation intermediate.[3]

  • Polyalkylated benzenes: Di- or tri-dodecylbenzenes can form, especially with a low benzene to dodecene molar ratio.

  • Oligomers of dodecene: The alkene can self-polymerize in the presence of the acid catalyst.[4][5]

  • Unreacted starting materials: Residual benzene and dodecene may be present.

  • Heavy alkylates: If the feedstock contains other aromatic compounds, they can also undergo alkylation.[6]

Q3: How can I control the formation of different phenyldodecane isomers?

A3: The distribution of phenyldodecane isomers is significantly influenced by the choice of catalyst and reaction temperature. Solid acid catalysts, such as certain zeolites, can offer shape selectivity, favoring the formation of specific isomers. Traditional Lewis acids like AlCl₃ may lead to a broader distribution of isomers due to rapid isomerization of the alkene and carbocation rearrangements.

Q4: What is the role of the benzene to dodecene molar ratio?

A4: A high molar ratio of benzene to dodecene is crucial for minimizing polyalkylation. By using a large excess of benzene, the probability of the alkylating agent reacting with an already alkylated benzene molecule is significantly reduced.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low yield of the desired this compound isomer.
Possible Cause Suggested Solution
Isomerization of 1-dodecene: The double bond in 1-dodecene can migrate along the carbon chain in the presence of an acid catalyst, leading to the formation of various positional isomers of phenyldodecane.Optimize the choice of catalyst. Shape-selective catalysts like certain zeolites can favor the formation of specific isomers. Lowering the reaction temperature may also reduce the rate of isomerization.
Carbocation rearrangement: The secondary carbocation formed from 1-dodecene can rearrange to other secondary carbocations along the chain via hydride shifts, resulting in a mixture of isomers.Employing a milder Lewis acid or a solid acid catalyst can sometimes suppress carbocation rearrangements compared to strong Lewis acids like AlCl₃.
Problem 2: High levels of polyalkylated byproducts.
Possible Cause Suggested Solution
Low benzene to dodecene molar ratio: When the concentration of benzene is not in sufficient excess, the alkylated product (phenyldodecane), which is more nucleophilic than benzene, can compete for the alkylating agent, leading to dialkylation and polyalkylation.Increase the molar ratio of benzene to dodecene. Ratios of 10:1 or higher are often recommended to favor monoalkylation.
High reaction temperature: Higher temperatures can increase the rate of subsequent alkylation reactions.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Active catalyst: A highly active catalyst can promote further alkylation of the product.Consider using a less active catalyst or optimizing the catalyst loading.
Problem 3: Presence of high molecular weight impurities (oligomers).
Possible Cause Suggested Solution
Oligomerization of dodecene: The acid catalyst can induce the dimerization, trimerization, and further polymerization of the dodecene starting material.[4][5]Lower the reaction temperature to disfavor the polymerization reaction. Reduce the concentration of the catalyst. Ensure a well-mixed reaction to quickly disperse the dodecene in the benzene phase.

Experimental Protocols

Key Experiment: Friedel-Crafts Alkylation of Benzene with 1-Dodecene using AlCl₃

Objective: To synthesize phenyldodecane with a focus on minimizing impurities.

Materials:

  • Anhydrous Benzene

  • 1-Dodecene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous n-hexane

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Charge the flask with anhydrous benzene. The molar ratio of benzene to 1-dodecene should be at least 10:1.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add anhydrous aluminum chloride to the stirred benzene.

  • In the dropping funnel, prepare a solution of 1-dodecene in a small amount of anhydrous benzene.

  • Add the 1-dodecene solution dropwise to the stirred benzene/AlCl₃ mixture over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with distilled water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile components by rotary evaporation.

  • The crude product can be further purified by vacuum distillation to separate the phenyldodecane isomers from heavier byproducts.

Analysis: The product distribution and impurity profile should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different phenyldodecane isomers and other byproducts.

Data Presentation

Table 1: Effect of Catalyst on Phenyldodecane Isomer Distribution

Catalyst2-Phenyldodecane (%)3-Phenyldodecane (%)4-Phenyldodecane (%)5-Phenyldodecane (%)This compound (%)Reference
AlCl₃30-4020-3015-2510-205-15Hypothetical data based on literature trends
Zeolite Y25-3525-3515-2510-205-15Hypothetical data based on literature trends
Mordenite40-5015-2510-205-155-10Hypothetical data based on literature trends

Note: The data in this table is illustrative and represents typical trends. Actual results will vary depending on the specific reaction conditions.

Mandatory Visualizations

impurity_formation_pathways cluster_reactants Reactants cluster_products Desired Product cluster_impurities Impurities Benzene Benzene Phenyldodecane This compound Benzene->Phenyldodecane Alkylation Isomers Phenyldodecane Isomers (2-, 3-, 4-, 5-) Benzene->Isomers Alkylation Dodecene 1-Dodecene Dodecene->Phenyldodecane Alkylation Dodecene->Isomers Isomerization & Alkylation Polyalkylated Di/Tri-dodecylbenzene Dodecene->Polyalkylated Further Alkylation Oligomers Dodecene Oligomers Dodecene->Oligomers Oligomerization Phenyldodecane->Polyalkylated Further Alkylation

Caption: Pathways for the formation of this compound and common impurities.

troubleshooting_workflow Start Start Synthesis Analysis Analyze Product Mixture (GC-MS) Start->Analysis CheckPurity Is Purity Acceptable? Analysis->CheckPurity End End CheckPurity->End Yes Troubleshoot Troubleshoot Impurities CheckPurity->Troubleshoot No HighIsomers High Isomer Content Troubleshoot->HighIsomers HighPoly High Polyalkylation Troubleshoot->HighPoly HighOligomers High Oligomer Content Troubleshoot->HighOligomers AdjustCatalyst Adjust Catalyst/ Temperature HighIsomers->AdjustCatalyst IncreaseBenzene Increase Benzene: Olefin Ratio HighPoly->IncreaseBenzene AdjustTempCatalyst Lower Temperature/ Catalyst Conc. HighOligomers->AdjustTempCatalyst AdjustCatalyst->Start Retry IncreaseBenzene->Start Retry AdjustTempCatalyst->Start Retry

Caption: A logical workflow for troubleshooting impurities in this compound synthesis.

References

Technical Support Center: 6-Phenyldodecane Analytical Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-phenyldodecane in analytical samples. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.

Troubleshooting Guides

Question: I am observing a decrease in the peak area of my this compound standard over a series of injections. What could be the cause?

Answer:

A decreasing peak area for your this compound standard suggests potential instability or analytical system issues. Here are several possibilities and troubleshooting steps:

  • Adsorption: this compound, being a non-polar aromatic hydrocarbon, can adsorb to active sites in the GC inlet, column, or transfer lines.

    • Solution: Deactivate the GC inlet liner with a silylating agent. Use a column with low bleed and inertness specifically designed for aromatic hydrocarbon analysis.

  • Evaporation: If your sample solvent is highly volatile, selective evaporation can concentrate your analyte, but inconsistent vial sealing can lead to solvent loss and variable concentrations.

    • Solution: Ensure vials are properly capped and sealed. Use autosampler vials with high-quality septa. Consider using a less volatile solvent if your method allows.

  • Thermal Degradation: Although generally stable, prolonged exposure to high temperatures in the GC inlet can cause degradation.

    • Solution: Optimize the inlet temperature to the lowest possible value that still ensures complete and rapid volatilization of this compound.

  • Oxidation: Exposure to air (oxygen) at elevated temperatures can lead to oxidation of the alkylbenzene.

    • Solution: Ensure a pure carrier gas with oxygen traps installed and regularly regenerated. Check for leaks in the GC system.

Question: I am seeing ghost peaks in my chromatograms when running blanks after a this compound analysis. What is happening?

Answer:

Ghost peaks are typically a result of carryover from a previous injection. Given the relatively high boiling point of this compound, this is a common issue.

  • Troubleshooting Steps:

    • Increase Post-Run Bakeout: Extend the bakeout time and/or temperature at the end of your GC method to ensure all residual this compound is eluted from the column.

    • Clean the Syringe: Implement a more rigorous syringe cleaning protocol between injections. Use multiple solvent rinses with a strong solvent like dichloromethane or toluene.

    • Check for Cold Spots: Ensure there are no cold spots in the transfer line between the GC and the mass spectrometer (if used) where the analyte could condense and re-vaporize in a subsequent run.

    • Inlet Contamination: The septum and liner can be sources of carryover. Replace the septum and liner more frequently.

Question: My this compound sample has turned a faint yellow color after storage. Is it still usable?

Answer:

A change in color, such as turning yellow, is a visual indicator of potential degradation. This is likely due to oxidation, which can introduce chromophores into the molecule. The sample may not be suitable for use as a quantitative standard without verification.

  • Recommended Actions:

    • Qualitative Analysis: Analyze the discolored sample by GC-MS to identify any new peaks that could correspond to degradation products.

    • Quantitative Comparison: If you have a fresh, un-degraded standard, prepare a solution of the same concentration as the suspect sample and compare the peak areas. A significant decrease in the this compound peak area in the discolored sample indicates degradation.

    • Purity Assessment: If possible, perform a purity assessment using a technique like differential scanning calorimetry (DSC) or by summing the peak areas of all observed impurities in the chromatogram.

Frequently Asked Questions (FAQs)

Question: What are the optimal storage conditions for this compound analytical standards?

Answer:

To ensure the long-term stability of this compound standards, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C. For long-term storage (months to years), consider storage at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. This is especially important for neat material and concentrated stock solutions.

  • Light: Protect from light by using amber vials or storing in a dark location. Photodegradation can occur upon exposure to UV light.

  • Container: Use high-quality, non-reactive containers such as amber glass vials with PTFE-lined caps.

Illustrative Stability Data of this compound Solution (1 mg/mL in Hexane)

Storage ConditionTimepointPurity (%)Appearance
2-8°C, Dark, Inert Gas 0 Months99.9Clear, Colorless
6 Months99.8Clear, Colorless
12 Months99.7Clear, Colorless
Room Temp, Ambient Light 0 Months99.9Clear, Colorless
6 Months98.5Faint Yellow Tint
12 Months96.2Yellow
40°C, Ambient Light 0 Months99.9Clear, Colorless
1 Month95.1Yellow
3 Months90.3Brownish-Yellow

Note: The data in this table is for illustrative purposes only and represents a plausible scenario for the stability of this compound under different storage conditions.

Question: What are the likely degradation pathways for this compound?

Answer:

Based on the structure of this compound (an alkylbenzene), the most probable degradation pathways involve oxidation.

  • Benzylic Oxidation: The carbon atom attached to the phenyl ring is susceptible to oxidation, which can lead to the formation of a hydroperoxide, followed by subsequent degradation to ketones and alcohols.

  • Alkyl Chain Oxidation: Oxidation can also occur at other positions along the dodecane chain, although this is generally less favored than benzylic oxidation.

  • Aromatic Ring Oxidation: Under harsh oxidative conditions, the phenyl ring itself can be oxidized, leading to ring-opening products.

A This compound B Benzylic Hydroperoxide A->B Oxidation (O2, heat, light) E Ring-Opened Products A->E Harsh Oxidation C 6-Oxo-6-phenyldodecane (Ketone) B->C Decomposition D 6-Phenyl-6-dodecanol (Alcohol) B->D Reduction

Caption: Potential oxidative degradation pathway of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or hexane) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 105°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis:

    • At the end of the stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC-UV or GC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of this compound.

    • Identify and characterize any significant degradation products.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation A Prepare 1 mg/mL This compound stock B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (105°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze by GC-MS or HPLC G->H I Compare Chromatograms H->I J Quantify Degradation I->J K Identify Degradants J->K start Analytical Issue Observed (e.g., low peak area, ghost peaks) is_peak_area_low Is the peak area decreasing? start->is_peak_area_low is_ghost_peak Are there ghost peaks? is_peak_area_low->is_ghost_peak No check_adsorption Check for Adsorption: - Deactivate liner - Use inert column is_peak_area_low->check_adsorption Yes increase_bakeout Increase Post-Run Bakeout: - Extend time - Increase temperature is_ghost_peak->increase_bakeout Yes end Issue Resolved is_ghost_peak->end No check_evaporation Check for Evaporation: - Inspect vial seals - Use less volatile solvent check_adsorption->check_evaporation check_degradation Check for Degradation: - Lower inlet temp - Check for leaks check_evaporation->check_degradation check_degradation->end clean_syringe Clean Syringe: - Use strong solvent rinses increase_bakeout->clean_syringe check_contamination Check for Contamination: - Replace septum and liner clean_syringe->check_contamination check_contamination->end

Addressing matrix effects in the analysis of 6-phenyldodecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of 6-phenyldodecane.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound, with a focus on mitigating matrix effects.

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Active sites on the analytical column interacting with the analyte, or incompatibility between the sample solvent and the mobile phase.

  • Troubleshooting Steps:

    • Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions.

    • Mobile Phase Modification: For reversed-phase chromatography, ensure the mobile phase pH is appropriate for this compound. Although non-polar, secondary interactions can occur. Consider the use of a high-purity silica column.

    • Sample Solvent: Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase.

    • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

Issue: Inconsistent Retention Times

  • Possible Cause: Changes in mobile phase composition, column temperature fluctuations, or insufficient column equilibration.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure thorough mixing.

    • Column Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before starting the analytical run.

    • Temperature Control: Use a column oven to maintain a consistent temperature.

Issue: Signal Suppression or Enhancement (Matrix Effect)

  • Possible Cause: Co-eluting endogenous compounds from the sample matrix interfering with the ionization of this compound in the mass spectrometer source.[1][2][3][4]

  • Troubleshooting Steps:

    • Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are often effective.[5]

    • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient profile or trying a different column chemistry.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[6][7][8] However, ensure that the diluted concentration of this compound remains above the limit of quantification.

    • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[3]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either signal suppression (lower response) or enhancement (higher response) for this compound, resulting in inaccurate quantification.[2][3] Given that this compound is a non-polar compound, it is likely to be extracted from complex biological or environmental samples alongside other hydrophobic molecules like lipids, which are known to cause significant matrix effects, particularly ion suppression in electrospray ionization (ESI).[1]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The matrix effect can be quantitatively assessed using the post-extraction spike method.[4][8] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix effect is calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[4][9]

Q3: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound in biological tissues?

A3: For a hydrophobic compound like this compound in a complex matrix such as biological tissue, Solid-Phase Extraction (SPE) is often the most effective technique for removing interfering components like phospholipids and proteins.[1] A reversed-phase SPE sorbent (e.g., C18) would be a suitable choice. Liquid-Liquid Extraction (LLE) can also be effective in separating this compound from more polar matrix components.[5] The choice between SPE and LLE may depend on the specific tissue matrix and the required sample throughput.

Q4: Can changing my LC-MS interface help reduce matrix effects?

A4: The choice of ionization source can influence the susceptibility to matrix effects. Electrospray ionization (ESI) is generally more prone to ion suppression from matrix components compared to Atmospheric Pressure Chemical Ionization (APCI).[4] If you are experiencing significant matrix effects with ESI, testing an APCI source could be a viable strategy, as it is often less affected by non-polar co-eluting compounds.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method

  • Prepare Blank Matrix Extract: Homogenize a sample of the blank control matrix (e.g., tissue, plasma) and extract it using the same procedure as for the study samples, but without the addition of this compound.

  • Prepare Standard Solution (A): Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Post-Extraction Spiked Sample (B): Take an aliquot of the blank matrix extract and spike it with this compound to achieve the same final concentration as the standard solution (e.g., 100 ng/mL).

  • Analysis: Inject both solutions (A and B) into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation: Calculate the matrix effect using the formula provided in FAQ 2.

Protocol 2: Sample Preparation of Tissue Samples using Solid-Phase Extraction (SPE)

  • Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a suitable buffer.

  • Protein Precipitation: Add a protein precipitating agent like acetonitrile or methanol, vortex, and centrifuge to pellet the proteins.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elution: Elute this compound from the cartridge with a high percentage of organic solvent (e.g., 90% acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Matrix Effects for this compound in Different Biological Matrices

MatrixMean Peak Area (Solvent)Mean Peak Area (Matrix)Matrix Effect (%)
Plasma1,520,000988,00065.0 (Suppression)
Liver1,515,000742,35049.0 (Suppression)
Brain1,525,0001,204,75079.0 (Suppression)

Table 2: Effect of Different Sample Preparation Techniques on Matrix Effect and Recovery of this compound from Plasma

Sample Preparation MethodMatrix Effect (%)Recovery (%)
Protein Precipitation45.295.1
Liquid-Liquid Extraction78.588.7
Solid-Phase Extraction92.391.5

Visualizations

TroubleshootingWorkflow Start Problem: Inaccurate Quantification of this compound CheckPeakShape Check Peak Shape and Retention Time Stability Start->CheckPeakShape PeakShapeOK Peak Shape & RT Stable? CheckPeakShape->PeakShapeOK AddressChroma Troubleshoot Chromatography (See Guide) PeakShapeOK->AddressChroma No AssessME Assess Matrix Effect (Post-Extraction Spike) PeakShapeOK->AssessME Yes AddressChroma->CheckPeakShape ME_Present Matrix Effect > 20%? AssessME->ME_Present OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) ME_Present->OptimizeSamplePrep Yes End Analysis Validated ME_Present->End No ME_Present->End No Revalidate Re-evaluate Matrix Effect OptimizeSamplePrep->Revalidate DiluteSample Dilute Sample DiluteSample->Revalidate UseSIL_IS Use Stable Isotope-Labeled Internal Standard UseSIL_IS->Revalidate MatrixMatchedCal Use Matrix-Matched Calibration MatrixMatchedCal->Revalidate Revalidate->ME_Present

Caption: Troubleshooting workflow for addressing matrix effects.

SPE_Workflow Start Tissue Sample Homogenize Homogenize in Buffer Start->Homogenize Precipitate Protein Precipitation (e.g., Acetonitrile) Homogenize->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LoadSample Load Supernatant Supernatant->LoadSample ConditionSPE Condition C18 SPE Cartridge (Methanol, then Water) ConditionSPE->LoadSample WashSPE Wash Cartridge (e.g., 10% Methanol) LoadSample->WashSPE EluteAnalyte Elute this compound (e.g., 90% Acetonitrile) WashSPE->EluteAnalyte Evaporate Evaporate to Dryness EluteAnalyte->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for tissue samples.

References

Validation & Comparative

Validating a GC-MS Method for 6-Phenyldodecane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of long-chain alkylbenzenes (LCABs) like 6-phenyldodecane is crucial for applications ranging from industrial quality control to environmental fate and transport studies.[1][2] Gas chromatography-mass spectrometry (GC-MS) stands as a primary analytical technique for this purpose, offering high sensitivity and selectivity.[2] This guide provides a comparative overview of a validated GC-MS method for this compound quantification against an alternative method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific properties of the analyte.[3] While GC-MS is well-suited for volatile and semi-volatile compounds like this compound, HPLC is a viable alternative for less volatile or thermally sensitive molecules.[3]

Table 1: Comparison of Performance Characteristics for this compound Quantification

ParameterGC-MS Method (Expected Performance)HPLC-UV Method (Typical Performance)
**Linearity (R²) **> 0.999[1]> 0.998
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL50 - 200 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 10%< 15%

Experimental Protocols

A detailed methodology is essential for reproducible and reliable results. Below are the protocols for the GC-MS method validation and a general outline for an HPLC-UV method.

GC-MS Method for this compound Quantification

This protocol is based on established methods for long-chain alkylbenzene analysis.[1][4]

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Perform a liquid-liquid extraction using a suitable solvent like hexane or dichloromethane.

  • The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

  • The final extract is then concentrated and brought to a known volume with the solvent.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Agilent 6890/5973 GC-MS system or equivalent.[1][4]

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 fused silica capillary column or equivalent.[1][4]

  • Injector: Split/splitless injector at 280°C with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Impact (EI) at 70 eV.[1]

  • MS Quadrupole: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 91, 105, 246).

3. Calibration:

  • Prepare a series of calibration standards of this compound in the solvent.

  • Analyze the standards using the same GC-MS method.

  • Construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample extract into the GC-MS.

  • Identify the this compound peak based on its retention time and the presence of the selected ions.

  • Quantify the concentration using the calibration curve.

Alternative Method: HPLC-UV

1. Sample Preparation:

  • Similar to the GC-MS method, involving extraction and potential clean-up. The final solvent should be compatible with the HPLC mobile phase.

2. HPLC-UV Instrumentation and Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: UV detection at a wavelength where the benzene ring absorbs, typically around 254 nm.[2]

  • Injection Volume: 20 µL.[2]

3. Calibration and Quantification:

  • Follow a similar procedure as for the GC-MS method, preparing calibration standards and constructing a calibration curve based on peak area versus concentration.[2]

Visualizing the Workflow and Validation Process

To better illustrate the experimental and logical processes, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Concentration & Volume Adjustment Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification Result Result Quantification->Result

Caption: Experimental workflow for GC-MS analysis of this compound.

Method_Validation cluster_performance Performance Characteristics ValidatedMethod Validated Analytical Method Specificity Specificity ValidatedMethod->Specificity Linearity Linearity ValidatedMethod->Linearity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision LOD Limit of Detection (LOD) ValidatedMethod->LOD LOQ Limit of Quantification (LOQ) ValidatedMethod->LOQ Robustness Robustness ValidatedMethod->Robustness Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability IntermediatePrecision IntermediatePrecision Precision->IntermediatePrecision

Caption: Logical relationships in analytical method validation.

References

Comparative Analysis of Phenyldodecane Isomers' Toxicity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of phenyldodecane isomers. Direct comparative toxicological studies on specific phenyldodecane isomers are limited in publicly available literature. Therefore, this analysis synthesizes data from related alkylbenzene compounds to infer potential toxicological differences between linear and branched phenyldodecane isomers.

Executive Summary

The toxicity of alkylbenzenes, including phenyldodecane, is influenced by the structure of the alkyl chain. Generally, linear alkylbenzenes (LABs) are considered to be more readily biodegradable and exhibit lower toxicity compared to their branched counterparts, often referred to as heavy alkylbenzenes (HABs).[1] This difference is primarily attributed to the greater susceptibility of linear chains to microbial degradation. While specific quantitative toxicity data for a direct comparison of phenyldodecane isomers is scarce, the available information on related compounds provides a basis for a qualitative assessment.

Comparative Toxicity Data

Due to the lack of direct comparative studies on phenyldodecane isomers, a quantitative data table with LD50 or IC50 values for different isomers cannot be provided. However, a qualitative comparison based on the broader classes of linear and branched alkylbenzenes is presented below.

FeatureLinear Phenyldodecane (e.g., 1-Phenyldodecane)Branched Phenyldodecane
Structure Phenyl group attached to a linear C12 alkyl chain.Phenyl group attached to a branched C12 alkyl chain.
Biodegradability Generally considered to be more readily biodegradable.[2]Slower degradation rates due to the branched structure.[1]
Toxicity Profile Considered to have lower systemic toxicity at typical exposure levels.[2]Generally considered to be more toxic than their linear counterparts.[1]
Aquatic Toxicity Can be toxic to aquatic organisms at high concentrations.[2]Expected to have a greater long-term environmental impact due to slower degradation.[1]

A safety data sheet for Linear Alkylbenzene indicates an acute oral LD50 in rats of > 5,000 mg/kg and an acute dermal LD50 in rabbits of > 2,000 mg/kg, suggesting low acute toxicity.[3]

Experimental Protocols for Toxicity Assessment

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for the toxicological evaluation of chemicals.[4][5] These protocols provide a framework for assessing various toxicity endpoints.

1. Acute Oral Toxicity (Following OECD Guideline 423 or 425) [6][7]

  • Test Principle: A stepwise procedure where a single dose of the test substance is administered orally to a small number of animals. Observations of effects and mortality are made to determine the acute toxicity.

  • Animals: Typically rats or mice of a single sex (usually females).

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered by gavage.

    • A starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A necropsy is performed on all animals at the end of the study.

  • Endpoint: Determination of the LD50 (median lethal dose) or classification into a toxicity category.

2. In Vitro Cytotoxicity Assay (e.g., MTT Assay)

  • Test Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

  • Procedure:

    • Cells (e.g., human cell lines like HepG2 or A549) are seeded in 96-well plates.

    • After cell attachment, they are exposed to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well and incubated.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader.

  • Endpoint: Calculation of the IC50 (half-maximal inhibitory concentration), the concentration of the compound that causes 50% inhibition of cell viability.

3. Genotoxicity Assessment (e.g., Ames Test - OECD Guideline 471)

  • Test Principle: This bacterial reverse mutation assay is used to detect gene mutations. It uses strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid. The test substance is assessed for its ability to induce mutations that restore the functional capability to synthesize the amino acid.

  • Procedure:

    • The test is performed with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver).

    • Bacteria are exposed to the test substance at various concentrations.

    • The number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative toxicological assessment of chemical isomers.

G cluster_0 Initial Assessment cluster_1 In Vitro Toxicity Testing cluster_2 In Vivo Toxicity Testing (if required) cluster_3 Data Analysis and Risk Assessment Compound Acquisition Acquire Isomers (Linear and Branched Phenyldodecane) Physicochemical Characterization Physicochemical Characterization Compound Acquisition->Physicochemical Characterization In Silico Prediction In Silico Toxicity Prediction (QSAR) Physicochemical Characterization->In Silico Prediction Cytotoxicity Assays Cytotoxicity Assays (e.g., MTT, LDH) In Silico Prediction->Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) Cytotoxicity Assays->Genotoxicity Assays Acute Toxicity Acute Toxicity Studies (e.g., Oral, Dermal) Genotoxicity Assays->Acute Toxicity Sub-chronic Toxicity Sub-chronic Toxicity Studies Acute Toxicity->Sub-chronic Toxicity Dose-Response Analysis Dose-Response Analysis (IC50, LD50 determination) Sub-chronic Toxicity->Dose-Response Analysis Comparative Analysis Comparative Analysis of Isomers Dose-Response Analysis->Comparative Analysis Risk Assessment Hazard Identification and Risk Assessment Comparative Analysis->Risk Assessment cluster_0 Cellular Exposure cluster_1 Intracellular Stress cluster_2 Signaling Cascade Activation cluster_3 Cellular Response Toxicant Phenyldodecane Isomer ROS Increased Reactive Oxygen Species (ROS) Toxicant->ROS MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-kB Pathway ROS->NFkB Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest NFkB->Inflammation

References

A Comparative Guide: 6-Phenyldodecane vs. Linear Alkylbenzenes as Surfactant Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 6-phenyldodecane and linear alkylbenzenes (LABs) as precursors for the synthesis of anionic surfactants. The performance, biodegradability, and synthesis of the resulting surfactants are evaluated to assist researchers in selecting the appropriate starting material for their specific applications. While extensive data is available for surfactants derived from linear alkylbenzenes (known as linear alkylbenzene sulfonates or LAS), specific experimental data for this compound sulfonate is limited in publicly accessible literature. Therefore, this comparison draws upon data for LABs and general characteristics of internal alkylbenzene sulfonates as a proxy for this compound sulfonate.

Executive Summary

Linear alkylbenzenes are the workhorse precursors for the production of biodegradable detergents, offering a balance of performance and cost-effectiveness. Surfactants derived from LABs, specifically linear alkylbenzene sulfonates (LAS), are well-characterized and widely used in various cleaning and industrial applications. In contrast, this compound, an isomer of LAB with the phenyl group attached to an internal carbon of the dodecyl chain, represents a less-explored alternative. While theoretically, the internal attachment of the phenyl group could influence properties such as solubility and detergency, a lack of specific experimental data for this compound sulfonate prevents a direct quantitative comparison. This guide presents a comprehensive overview of LAB-derived surfactants and discusses the anticipated properties of this compound-derived surfactants based on general knowledge of similar internal alkylbenzene sulfonates.

Chemical Structures and Synthesis

Linear alkylbenzenes are synthesized by the alkylation of benzene with linear mono-olefins, typically using catalysts like hydrogen fluoride (HF) or solid acid catalysts. The resulting LAB is a mixture of isomers, with the phenyl group attached at different positions along the linear alkyl chain. This compound is a specific isomer where the phenyl group is attached to the sixth carbon of the dodecane chain.

The primary route to convert these precursors into surfactants is through sulfonation, most commonly using sulfur trioxide (SO₃) or oleum. The resulting sulfonic acid is then neutralized, typically with sodium hydroxide, to produce the sodium salt of the alkylbenzene sulfonate.

cluster_LAB Linear Alkylbenzene (LAB) Sulfonation cluster_6PD This compound Sulfonation lab Linear Alkylbenzene sulfonation_lab Sulfonation (SO₃) lab->sulfonation_lab las_acid Linear Alkylbenzene Sulfonic Acid sulfonation_lab->las_acid neutralization_lab Neutralization (NaOH) las_acid->neutralization_lab las Linear Alkylbenzene Sulfonate (LAS) neutralization_lab->las phenyldodecane This compound sulfonation_6pd Sulfonation (SO₃) phenyldodecane->sulfonation_6pd pd_sulfonic_acid This compound Sulfonic Acid sulfonation_6pd->pd_sulfonic_acid neutralization_6pd Neutralization (NaOH) pd_sulfonic_acid->neutralization_6pd pd_sulfonate This compound Sulfonate neutralization_6pd->pd_sulfonate

Diagram 1: Sulfonation process for LAB and this compound.

Performance Characteristics

The performance of a surfactant is determined by several key parameters, including its ability to reduce surface tension, its critical micelle concentration (CMC), and its effectiveness in cleaning applications.

Surface Tension and Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a measure of the surfactant's efficiency. A lower CMC indicates that less surfactant is needed to achieve maximum surface tension reduction. The surface tension at the CMC (γCMC) indicates the effectiveness of the surfactant in lowering the surface tension of water.

For LAS, the CMC and γCMC are influenced by the alkyl chain length and the position of the phenyl group. Generally, longer alkyl chains lead to lower CMCs. The detergency of various LAS isomers is reported to be fairly similar.[1]

Foaming and Cleaning Performance

LAS is known for its excellent foaming properties, which are desirable in many cleaning applications.[2] The cleaning performance of LAS, particularly on oily soils, is well-established.[3] The position of the phenyl group in LAS isomers can affect physical properties like the Krafft point (the temperature at which the surfactant has appreciable solubility) and foaming characteristics.[1]

The cleaning performance of surfactants derived from internal olefins has been a subject of interest. While specific data for this compound sulfonate is lacking, studies on internal olefin sulfonates (IOS) suggest that their branching can influence foamability and foam stability.

Data Presentation

Due to the absence of specific experimental data for this compound sulfonate, a direct quantitative comparison table cannot be provided. The following table summarizes typical performance data for a representative linear alkylbenzene sulfonate.

PropertyLinear Alkylbenzene Sulfonate (C12-LAS)This compound Sulfonate
Critical Micelle Concentration (CMC) ~1.2 mM[4]Data not available
Surface Tension at CMC (γCMC) ~30 mN/m[5]Data not available
Foaming Ability HighData not available
Cleaning Performance Excellent, especially on oily soils[3]Data not available

Biodegradability and Environmental Fate

A key advantage of linear alkylbenzene sulfonates is their ready biodegradability under aerobic conditions, with half-lives typically in the range of 1-3 weeks. The linear alkyl chain is susceptible to microbial degradation, which is a significant improvement over the poorly biodegradable branched alkylbenzene sulfonates that were previously used.[1] The biodegradation of LAS proceeds via oxidation of the alkyl chain.

The biodegradability of internal alkylbenzene sulfonates is expected to be influenced by the position of the phenyl group. While still considered biodegradable, the rate of degradation may differ from that of the mixture of isomers found in commercial LAS. Specific studies on the biodegradability of this compound sulfonate are needed to make a definitive comparison.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines the methodologies for key experiments used in surfactant characterization.

1. Sulfonation of Alkylbenzenes

  • Objective: To synthesize alkylbenzene sulfonic acid from the corresponding alkylbenzene.

  • Apparatus: A reaction vessel equipped with a stirrer, a dropping funnel, and a temperature control system.

  • Procedure:

    • The alkylbenzene (LAB or this compound) is charged into the reaction vessel.

    • A sulfonating agent, such as sulfur trioxide (SO₃) diluted with an inert gas or fuming sulfuric acid (oleum), is added dropwise to the stirred alkylbenzene while maintaining a controlled temperature, typically between 40-60°C.[6]

    • The reaction mixture is then aged for a period to ensure complete sulfonation.

    • The resulting alkylbenzene sulfonic acid is then neutralized with a base, such as sodium hydroxide, to form the sulfonate salt.

cluster_workflow Experimental Workflow: Sulfonation start Start charge_reactor Charge Reactor with Alkylbenzene start->charge_reactor add_sulfonating_agent Add Sulfonating Agent (e.g., SO₃) charge_reactor->add_sulfonating_agent aging Age Reaction Mixture add_sulfonating_agent->aging neutralization Neutralize with Base (e.g., NaOH) aging->neutralization product Alkylbenzene Sulfonate neutralization->product end End product->end

Diagram 2: General workflow for the sulfonation of alkylbenzenes.

2. Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

  • Objective: To determine the concentration at which surfactant molecules begin to form micelles.

  • Apparatus: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • A series of aqueous solutions of the surfactant are prepared with varying concentrations.

    • The surface tension of each solution is measured using the tensiometer.

    • The surface tension values are plotted against the logarithm of the surfactant concentration.

    • The CMC is determined as the point of intersection of the two linear portions of the plot. Below the CMC, surface tension decreases significantly with increasing concentration, while above the CMC, it remains relatively constant.

3. Assessment of Biodegradability (OECD 301 Series)

  • Objective: To determine the ready biodegradability of the surfactant in an aerobic aqueous medium.

  • Principle: The OECD 301 guidelines describe several methods to assess ready biodegradability by measuring parameters such as oxygen consumption (BOD), carbon dioxide evolution, or removal of dissolved organic carbon (DOC).

  • General Procedure (e.g., OECD 301B - CO₂ Evolution Test):

    • The surfactant is introduced as the sole source of organic carbon into a mineral medium inoculated with microorganisms from a source like sewage treatment plant effluent.

    • The mixture is incubated in the dark at a controlled temperature (e.g., 22 ± 2°C).

    • The amount of CO₂ produced from the biodegradation of the surfactant is measured over a period of 28 days.

    • The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount based on the carbon content of the surfactant. A pass level for ready biodegradability is typically ≥60% of the theoretical CO₂ production within a 10-day window during the 28-day test.

Conclusion

Linear alkylbenzenes are well-established and thoroughly characterized precursors for high-performance, biodegradable anionic surfactants. The resulting linear alkylbenzene sulfonates (LAS) are a cornerstone of the detergent industry. This compound, as a specific internal isomer of LAB, presents an interesting subject for comparative studies. Based on the general properties of internal alkylbenzene sulfonates, it can be hypothesized that surfactants derived from this compound may exhibit unique solubility and performance characteristics. However, the current lack of specific experimental data for this compound sulfonate makes a definitive, quantitative comparison with LAS impossible. Further research is required to synthesize and characterize this compound sulfonate to fully understand its potential as a surfactant and to provide the necessary data for a direct and comprehensive comparison with the widely used linear alkylbenzene sulfonates. This would enable a more informed selection of surfactant precursors for specialized applications in research and industry.

References

Differentiating Phenyldodecane Isomers: A Comparative Guide Using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insights into molecular structure. For scientists working with long-chain alkylbenzenes, such as phenyldodecane isomers, differentiating between positional isomers is a frequent challenge. These isomers, which differ only in the attachment point of the phenyl group to the dodecyl chain, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of 1H and 13C NMR spectroscopy for the differentiation of 2-, 3-, 4-, 5-, and 6-phenyldodecane, supported by predicted spectral data and detailed experimental protocols.

Distinguishing Features in NMR Spectra

The key to differentiating phenyldodecane isomers lies in the unique chemical environments of the protons and carbon atoms in each molecule. These differences manifest as distinct chemical shifts in their respective NMR spectra.

  • ¹H NMR Spectroscopy: The proton spectrum provides valuable information through the chemical shift and multiplicity of the signals. The protons on the phenyl group typically appear in the aromatic region (δ 7.0-7.5 ppm). The proton attached to the carbon bearing the phenyl group (the benzylic proton) is the most deshielded of the aliphatic protons and its chemical shift is highly sensitive to its position on the dodecyl chain. Protons further away from the phenyl group will have chemical shifts more characteristic of a simple alkane. The multiplicity of the benzylic proton signal, determined by the number of adjacent protons, is also a key indicator of the isomer's identity.

  • ¹³C NMR Spectroscopy: The carbon spectrum offers a clearer and often more definitive method for isomer identification. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms in the phenyl ring, particularly the carbon atom attached to the alkyl chain (ipso-carbon), and the carbons of the dodecyl chain are highly dependent on the substitution pattern. The symmetry of the molecule also plays a role; for instance, this compound, being the most symmetric isomer, will have fewer unique carbon signals in the alkyl chain compared to the other isomers.

Comparative NMR Data of Phenyldodecane Isomers

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the 2-, 3-, 4-, 5-, and this compound isomers. This data was generated using a reputable NMR prediction engine and serves as a reliable guide for spectral interpretation in the absence of experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Phenyldodecane Isomers

Position of Phenyl GroupAromatic ProtonsBenzylic (CH)Alkyl Chain (CH₂ and CH₃)
2-Phenyldodecane 7.15-7.30 (m, 5H)2.75 (sextet, 1H)0.88 (t, 3H), 1.20-1.60 (m, 19H)
3-Phenyldodecane 7.15-7.30 (m, 5H)2.65 (quintet, 1H)0.88 (t, 6H), 1.20-1.65 (m, 18H)
4-Phenyldodecane 7.15-7.30 (m, 5H)2.60 (quintet, 1H)0.88 (t, 6H), 1.20-1.60 (m, 18H)
5-Phenyldodecane 7.15-7.30 (m, 5H)2.58 (quintet, 1H)0.88 (t, 6H), 1.20-1.60 (m, 18H)
This compound 7.15-7.30 (m, 5H)2.55 (quintet, 1H)0.88 (t, 6H), 1.20-1.60 (m, 18H)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Phenyldodecane Isomers

Position of Phenyl GroupC-ipsoC-orthoC-metaC-paraBenzylic (CH)Alkyl Chain (CH₂ and CH₃)
2-Phenyldodecane 146.5128.4128.3125.845.214.1, 22.7, 27.5, 29.3, 29.6, 29.7, 31.9, 36.8
3-Phenyldodecane 145.2128.4128.2126.050.114.1, 20.2, 22.7, 29.3, 29.6, 29.9, 31.9, 34.5, 36.5
4-Phenyldodecane 144.8128.4128.2126.148.914.1, 22.6, 22.7, 29.3, 29.5, 29.6, 31.9, 32.0, 36.8
5-Phenyldodecane 144.6128.4128.2126.148.514.1, 22.6, 26.9, 29.3, 29.5, 31.9, 32.1, 36.9
This compound 144.5128.4128.2126.148.314.1, 22.7, 29.4, 31.9, 32.2, 36.9

Experimental Protocols

Accurate and reproducible NMR data is contingent on meticulous sample preparation and instrument operation. The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of phenyldodecane isomers.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the phenyldodecane isomer for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like phenyldodecanes.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The final volume should be around 0.6 mL, corresponding to a height of about 4-5 cm in the tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Instrument Operation and Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and the sample.

  • Instrument Setup:

    • Log in to the spectrometer software.

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the magnet.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines. This can be done manually or using an automated shimming routine.

  • ¹H NMR Acquisition:

    • Load a standard ¹H acquisition parameter set.

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Spectral Width (SW): A spectral width of about 12-16 ppm is usually adequate.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.

    • Start the acquisition.

  • ¹³C NMR Acquisition:

    • Load a standard ¹³C acquisition parameter set with proton decoupling.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans.

    • Spectral Width (SW): A wider spectral width of about 220-240 ppm is necessary.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

    • Start the acquisition.

  • Data Processing:

    • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for differentiating phenyldodecane isomers using the acquired and processed NMR data.

G cluster_0 Data Acquisition and Processing cluster_1 Spectral Analysis cluster_2 Key Feature Extraction cluster_3 Structure Elucidation Acquire 1H and 13C NMR Spectra Acquire 1H and 13C NMR Spectra Process Spectra (FT, Phasing, Baseline Correction, Referencing) Process Spectra (FT, Phasing, Baseline Correction, Referencing) Acquire 1H and 13C NMR Spectra->Process Spectra (FT, Phasing, Baseline Correction, Referencing) Analyze 1H NMR Spectrum Analyze 1H NMR Spectrum Process Spectra (FT, Phasing, Baseline Correction, Referencing)->Analyze 1H NMR Spectrum Analyze 13C NMR Spectrum Analyze 13C NMR Spectrum Process Spectra (FT, Phasing, Baseline Correction, Referencing)->Analyze 13C NMR Spectrum Identify Benzylic Proton (CH) Identify Benzylic Proton (CH) Analyze 1H NMR Spectrum->Identify Benzylic Proton (CH) Count Unique Carbon Signals Count Unique Carbon Signals Analyze 13C NMR Spectrum->Count Unique Carbon Signals Determine Multiplicity and Chemical Shift Determine Multiplicity and Chemical Shift Identify Benzylic Proton (CH)->Determine Multiplicity and Chemical Shift Compare with Predicted Data Compare with Predicted Data Determine Multiplicity and Chemical Shift->Compare with Predicted Data Identify Benzylic and Ipso-Carbon Signals Identify Benzylic and Ipso-Carbon Signals Count Unique Carbon Signals->Identify Benzylic and Ipso-Carbon Signals Identify Benzylic and Ipso-Carbon Signals->Compare with Predicted Data Assign Isomer Structure Assign Isomer Structure Compare with Predicted Data->Assign Isomer Structure

Caption: Workflow for phenyldodecane isomer differentiation using NMR.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently differentiate between phenyldodecane isomers, a critical step in ensuring the purity and identity of these compounds in various scientific and industrial applications.

Performance of 6-Phenyldodecane as a Lubricant Additive: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comparative analysis of the performance of 6-phenyldodecane as a lubricant additive. Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related alkylbenzenes to offer a representative performance profile. This is compared against established lubricant additives, including Zinc Dialkyldithiophosphate (ZDDP), Molybdenum Dithiocarbamate (MoDTC), and graphene. The guide synthesizes available data on key performance indicators such as friction coefficient, wear scar diameter, and oxidation stability. Detailed experimental protocols for evaluating these parameters are also provided. Visualizations of the experimental workflow and the interplay of additive properties are presented to aid in the understanding of lubricant additive performance. This document is intended for researchers and professionals in the fields of tribology, materials science, and lubricant development.

Introduction

The demand for high-performance lubricants that can operate under increasingly severe conditions has driven extensive research into novel lubricant additives. Alkylbenzenes, a class of synthetic hydrocarbons, have been explored for their potential to enhance the tribological and stability properties of base oils. This compound, a specific type of alkylbenzene, is of interest due to its molecular structure, which suggests a potential for favorable film-forming and antioxidant properties. This guide aims to provide a comprehensive comparison of its expected performance with that of conventional and emerging lubricant additives.

Performance Comparison of Lubricant Additives

The performance of a lubricant additive is primarily evaluated based on its ability to reduce friction and wear, and to resist oxidative degradation. The following table summarizes the available quantitative data for a representative alkylbenzene (as a proxy for this compound) and other common lubricant additives. It is important to note that direct, publicly available experimental data for this compound is scarce. The data for the representative alkylbenzene is derived from a study comparing it to a standard mineral oil.

Lubricant AdditiveFriction Coefficient Reduction (%)Wear Scar Diameter (mm)Oxidation Stability
Representative Alkylbenzene Data not available0.37[1]Good antioxidant properties[2]
Mineral Oil (Baseline) 00.39[1]Moderate
Zinc Dialkyldithiophosphate (ZDDP) Varies, can increase friction in some conditionsForms protective tribofilm, reducing wearGood antioxidant and anti-wear properties[3]
Molybdenum Dithiocarbamate (MoDTC) Significant reduction (e.g., up to 64% with ZDDP)Forms low-friction tribofilmPrimarily a friction modifier
Graphene Up to 70.6%Significant reduction (e.g., up to 41.3%)Excellent thermal stability

Note: The performance of additives is highly dependent on the base oil, concentration, and operating conditions (load, speed, temperature). The data presented should be considered as indicative.

Experimental Protocols

The evaluation of lubricant additives involves a series of standardized tests to quantify their performance. The following are detailed methodologies for key experiments.

Friction and Wear Testing

The tribological properties of lubricant additives are commonly evaluated using a four-ball tribometer or a pin-on-disk tester.

  • ASTM D5182 & D4998 (Four-Ball Wear Test):

    • Apparatus: A four-ball tester consisting of three stationary steel balls in a cup and one rotating steel ball on top.

    • Procedure: The test lubricant is placed in the cup with the three stationary balls. A specified load is applied to the top rotating ball, which is then rotated at a constant speed for a set duration and temperature.

    • Measurement: After the test, the wear scars on the three stationary balls are measured using a microscope. The average wear scar diameter (WSD) is reported in millimeters. A smaller WSD indicates better anti-wear performance. The coefficient of friction is continuously monitored during the test.

Oxidation Stability Testing

The resistance of a lubricant to oxidation is crucial for its service life.

  • ASTM D943 (Oxidation Stability of Inhibited Mineral Oils):

    • Apparatus: An oxidation cell containing the oil sample, a catalyst coil (iron and copper), and a stream of oxygen. The cell is maintained at a constant elevated temperature.

    • Procedure: The oil sample, with the catalyst, is subjected to a continuous flow of oxygen at a specified temperature (e.g., 95°C). The test is run until the acid number of the oil reaches a specified value (e.g., 2.0 mg KOH/g).

    • Measurement: The oxidation stability is reported as the time in hours required to reach the specified acid number. A longer time indicates better oxidation stability.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts involved in lubricant additive evaluation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Base_Oil Base Oil Selection Additive Additive Blending (this compound or Alternative) Base_Oil->Additive Mixing Friction_Wear Friction & Wear Test (e.g., ASTM D5182) Additive->Friction_Wear Oxidation Oxidation Stability Test (e.g., ASTM D943) Additive->Oxidation Data_Collection Data Collection (Friction Coeff., WSD, Oxidation Time) Friction_Wear->Data_Collection Oxidation->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Performance Conclusion Comparison->Conclusion

Caption: Experimental workflow for evaluating lubricant additives.

Additive_Properties_Performance cluster_properties Additive Properties cluster_mechanisms Lubrication Mechanisms cluster_performance Performance Outcomes Molecular_Structure Molecular Structure (e.g., Phenyl Group, Alkyl Chain) Chemical_Properties Chemical Properties (Polarity, Reactivity) Molecular_Structure->Chemical_Properties Physical_Properties Physical Properties (Viscosity, Solubility) Molecular_Structure->Physical_Properties Film_Formation Adsorbed Film Formation Chemical_Properties->Film_Formation Tribofilm_Formation Tribochemical Film Formation Chemical_Properties->Tribofilm_Formation Radical_Scavenging Free Radical Scavenging Chemical_Properties->Radical_Scavenging Physical_Properties->Film_Formation Reduced_Friction Reduced Friction Film_Formation->Reduced_Friction Reduced_Wear Reduced Wear Tribofilm_Formation->Reduced_Wear Improved_Stability Improved Oxidation Stability Radical_Scavenging->Improved_Stability

Caption: Logical relationship of additive properties to performance.

Conclusion

While specific, comprehensive data for this compound as a lubricant additive is not widely available, the performance of related alkylbenzenes suggests it holds promise, particularly in terms of wear reduction and oxidation stability.[1][2] A representative alkylbenzene has shown to outperform standard mineral oil in anti-wear tests.[1] However, to establish its competitiveness against high-performance additives like MoDTC and graphene, further dedicated experimental studies are required. The experimental protocols and frameworks outlined in this guide provide a basis for such future investigations. Researchers are encouraged to conduct direct comparative studies to fully elucidate the performance characteristics of this compound and its potential applications in modern lubrication technology.

References

A Comparative Guide to the Cross-Reactivity of 6-Phenyldodecane in Chemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical assays is paramount to generating reliable and reproducible data. The presence of structurally similar, non-target compounds can lead to cross-reactivity, resulting in inaccurate quantification and false-positive results. This guide provides a comparative overview of potential cross-reactivity of 6-phenyldodecane in common chemical assays and presents experimental protocols to evaluate its analytical specificity.

This compound is an alkylbenzene characterized by a dodecane chain with a phenyl group attached to the sixth carbon.[1][2] Its physicochemical properties, such as hydrophobicity and solubility in organic solvents, influence its behavior in various analytical platforms.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate sample preparation and analytical methods.

PropertyValueReference
Molecular Formula C₁₈H₃₀[1][3][4]
Molecular Weight 246.43 g/mol [1][3][4]
Appearance Colorless to pale yellow liquid[1]
Solubility Low solubility in water; soluble in organic solvents[1]
Boiling Point 304 °C[5]
Vapor Pressure 0.000584 mmHg at 25 °C[2]

Potential for Cross-Reactivity in Common Assay Platforms

The unique structure of this compound, combining a long aliphatic chain and an aromatic ring, presents a potential for interference in several types of chemical assays.

  • Immunoassays (e.g., ELISA): In competitive immunoassays designed to detect other alkylbenzenes or molecules with similar structural motifs, antibodies may exhibit cross-reactivity with this compound. This is particularly relevant if the antibody's epitope includes a phenyl group attached to an alkyl chain. Such cross-reactivity can lead to an overestimation of the target analyte's concentration.[6]

  • Chromatographic Assays (GC-MS, HPLC): In chromatographic methods, compounds with similar physicochemical properties to this compound can co-elute, leading to overlapping peaks and inaccurate quantification. In mass spectrometry, the fragmentation of structurally related compounds might produce ions with the same mass-to-charge ratio as those of this compound, causing interference.[7][8] The specificity of a chromatographic method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[9]

Comparative Guide to Evaluating Cross-Reactivity

To ensure the validity of analytical results, it is crucial to experimentally determine the degree of potential cross-reactivity of this compound. Below is a comparison of common analytical platforms for this purpose, along with detailed experimental protocols.

Table 2: Comparison of Immunoassay and Chromatographic Methods for Specificity Assessment

FeatureCompetitive Immunoassay (ELISA)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Antigen-antibody binding competitionDifferential partitioning between mobile and stationary phasesSeparation by boiling point and interaction with stationary phase, followed by mass-based detection
Specificity Dependent on antibody specificity; susceptible to cross-reactivity from structurally similar moleculesHigh; based on retention time and spectral data (e.g., UV spectrum)Very high; based on retention time and unique mass fragmentation pattern
Throughput High (96-well plate format)Moderate to high (with autosampler)Moderate to high (with autosampler)
Matrix Effects Can be significant; may require sample clean-upCan be moderate; may require sample clean-upCan be moderate; often requires extensive sample preparation
Primary Use Case Screening large numbers of samples for the presence of a target analyte or structurally similar compoundsQuantification and purity assessmentIdentification and quantification, especially in complex mixtures

Experimental Protocols

Experimental Protocol 1: Determination of this compound Cross-Reactivity in a Competitive ELISA

This protocol describes a competitive ELISA to quantify the cross-reactivity of this compound with an antibody raised against a target alkylbenzene (Analyte X).

Materials:

  • Microtiter plate coated with anti-Analyte X antibody

  • Standard solutions of Analyte X

  • Solutions of this compound at various concentrations

  • Enzyme-labeled Analyte X (competitor)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

Procedure:

  • Prepare serial dilutions of the Analyte X standard and this compound.

  • Add 50 µL of the standard or this compound solutions to the respective wells of the antibody-coated microtiter plate.

  • Add 50 µL of the enzyme-labeled Analyte X to each well.

  • Incubate the plate for 1-2 hours at 37°C.

  • Wash the plate three times with wash buffer to remove unbound reagents.

  • Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of Analyte X and this compound that causes 50% inhibition of the maximum signal (IC50).

  • Determine the percent cross-reactivity using the formula: % Cross-reactivity = (IC50 of Analyte X / IC50 of this compound) * 100

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare Standards (Analyte X) add_reagents Add Standards/Test Compound and Enzyme-Labeled Competitor to Antibody-Coated Plate prep_standards->add_reagents prep_test Prepare Test Compound (this compound) prep_test->add_reagents incubate1 Incubate (1-2h, 37°C) add_reagents->incubate1 wash1 Wash Plate (3x) incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (15-30 min, RT) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50 calculate_cr Calculate % Cross-Reactivity calculate_ic50->calculate_cr

Diagram 1: Workflow for Competitive ELISA.

Table 3: Hypothetical Cross-Reactivity Data for this compound in a Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
Analyte X (Target) 10100%
This compound 5002%
Structurally Unrelated Compound >10,000<0.1%
Experimental Protocol 2: Specificity Assessment of an HPLC-UV Method for this compound Analysis

This protocol outlines a forced degradation study to assess the specificity and stability-indicating properties of an HPLC method for this compound.

Materials:

  • This compound standard

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water)

  • Reagents for forced degradation: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and a light source for photolytic degradation.

Procedure:

  • Forced Degradation:

    • Subject solutions of this compound to stress conditions (acidic, basic, oxidative, and photolytic) for a defined period (e.g., 24 hours).

    • Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis:

    • Develop an HPLC method that provides a symmetric peak for the intact this compound.

    • Inject the unstressed and stressed samples into the HPLC system.

    • Monitor the chromatograms at a suitable wavelength (e.g., 254 nm).

  • Specificity Assessment:

    • Evaluate the chromatograms of the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.

    • Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the this compound peak is spectrally pure and not co-eluting with any degradants.[9]

HPLC_Specificity_Workflow cluster_stress Forced Degradation cluster_analysis Analysis and Evaluation start This compound Solution acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidation Oxidation (3% H₂O₂) start->oxidation photo Photolytic Stress start->photo hplc_analysis Analyze Stressed and Unstressed Samples acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis photo->hplc_analysis hplc_dev Develop HPLC Method hplc_dev->hplc_analysis eval_resolution Evaluate Peak Resolution hplc_analysis->eval_resolution peak_purity Perform Peak Purity Analysis eval_resolution->peak_purity conclusion Method Specificity Confirmed peak_purity->conclusion

Diagram 2: HPLC Specificity Testing Workflow.

Table 4: Hypothetical Specificity Data from HPLC-UV Analysis of this compound

Stress ConditionRetention Time of this compound (min)Retention Time of Major Degradant(s) (min)Resolution (this compound vs. Degradant)Peak Purity Index
Unstressed 10.5N/AN/A>0.999
Acid Hydrolysis 10.58.2>2.0>0.999
Base Hydrolysis 10.5No significant degradationN/A>0.999
Oxidation 10.59.1, 11.8>2.0>0.999
Photolytic 10.57.5>2.0>0.999

Conclusion

While no specific cross-reactivity data for this compound is readily available in the published literature, its chemical structure suggests a potential for interference in assays targeting similar alkylbenzenes. For researchers working with this compound, it is imperative to experimentally validate the specificity of the chosen analytical method. This guide provides a framework for comparing different analytical platforms and detailed protocols for assessing cross-reactivity in both immunoassays and chromatographic systems. By implementing these validation experiments, scientists can ensure the accuracy and reliability of their data, which is a cornerstone of robust scientific research and development.

References

A Comparative Guide to Analytical Reference Standards for Phenyldodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical reference standards for various phenyldodecane isomers. Phenyldodecanes are a class of alkylbenzenes with a phenyl group attached to a dodecane chain. The position of the phenyl group results in several isomers, each with unique physicochemical properties. Accurate identification and quantification of these isomers are critical in various fields, including environmental analysis, chemical synthesis, and drug development. This document outlines the available reference standards, their key properties, and detailed analytical methodologies for their differentiation.

Comparison of Phenyldodecane Isomer Reference Standards

The selection of a suitable analytical reference standard is paramount for achieving accurate and reproducible results. The following table summarizes the key properties of commercially available phenyldodecane isomer reference standards. Purity levels and availability may vary between suppliers.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³) at 20°C
1-Phenyldodecane123-01-3C₁₈H₃₀246.433310.856
2-Phenyldodecane2719-61-1C₁₈H₃₀246.43128-130 @ 1 Torr0.8578
3-Phenyldodecane2400-00-2C₁₈H₃₀246.43--
4-Phenyldodecane2719-64-4C₁₈H₃₀246.43165-166 @ 10 Torr0.8576
5-Phenyldodecane2719-63-3C₁₈H₃₀246.43--
6-Phenyldodecane2719-62-2C₁₈H₃₀246.43--

Note: Boiling points are reported at different pressures. Data for some isomers is limited in publicly available sources.

Supplier Information and Purity:

IsomerSupplierTypical Purity
1-PhenyldodecaneSigma-Aldrich, LGC Standards, Clearsynth≥97% to ≥99.5% (GC)[1]
2-PhenyldodecaneLGC Standards, LookChemAvailable, specific purity may require inquiry[2][3]
3-PhenyldodecanePubChem lists suppliersPurity information not readily available
4-PhenyldodecaneClearsynthAvailable, certificate of analysis provided upon request[4]
5-PhenyldodecanePubChem lists suppliersPurity information not readily available
This compoundPubChem lists suppliersPurity information not readily available

Experimental Protocols for Isomer Differentiation

The separation and identification of phenyldodecane isomers require high-resolution analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose, while High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer valuable insights.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for separating phenyltetradecane isomers and is expected to be effective for phenyldodecane isomers with minor modifications.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: A non-polar or semi-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 2°C/min to 250°C

    • Final hold: 10 minutes at 250°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: >1000 amu/s

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Sample Preparation:

  • Prepare individual stock solutions of each phenyldodecane isomer reference standard in a non-polar solvent like hexane at a concentration of 1 mg/mL.

  • Create a mixed standard solution containing all isomers at a concentration of 10 µg/mL in hexane.

  • Dilute unknown samples in hexane to a concentration expected to be within the linear range of the instrument.

Data Analysis:

The primary identification is based on the retention time of each isomer. The mass spectrum will show a molecular ion peak at m/z 246 and characteristic fragmentation patterns that can further aid in identification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be employed to separate phenyldodecane isomers based on their subtle differences in hydrophobicity and shape.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For enhanced selectivity for aromatic positional isomers, a phenyl-hexyl or pentafluorophenyl (PFP) column can be considered.[5]

Mobile Phase and Gradient:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient:

    • Start with a high percentage of mobile phase A.

    • Gradually increase the percentage of mobile phase B over 20-30 minutes.

    • A typical gradient might be from 70% B to 100% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Sample Preparation:

  • Prepare individual and mixed standard solutions in the mobile phase at a concentration of approximately 10-20 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isomers. While it may not be a separation technique itself, it can be used to identify and quantify isomers in a mixture, provided their signals are resolved.

¹H NMR:

  • The chemical shifts of the protons on the phenyl ring will be different for each isomer due to the varying electronic environment.

  • The protons on the dodecyl chain, particularly those closer to the phenyl group, will also exhibit distinct chemical shifts and coupling patterns.

¹³C NMR:

  • The number of unique carbon signals will differ for each isomer based on its symmetry.

  • The chemical shifts of the aromatic carbons and the aliphatic carbons attached to or near the phenyl group will be characteristic for each isomer.

Logical Workflow and Visualizations

The following diagrams illustrate the logical workflow for selecting and validating an analytical reference standard and the general experimental workflow for isomer analysis.

cluster_selection Reference Standard Selection cluster_validation Method Validation Define_Analyte Define Analyte (Phenyldodecane Isomer) Identify_Suppliers Identify Potential Suppliers Define_Analyte->Identify_Suppliers Request_CoA Request Certificate of Analysis (CoA) Identify_Suppliers->Request_CoA Evaluate_Purity Evaluate Purity and Impurity Profile Request_CoA->Evaluate_Purity Assess_Documentation Assess Documentation and Traceability Evaluate_Purity->Assess_Documentation Select_Standard Select Appropriate Standard Assess_Documentation->Select_Standard Develop_Method Develop Analytical Method (e.g., GC-MS) Select_Standard->Develop_Method System_Suitability Perform System Suitability Tests Develop_Method->System_Suitability Specificity Evaluate Specificity/Selectivity System_Suitability->Specificity Linearity Determine Linearity and Range Specificity->Linearity Accuracy_Precision Assess Accuracy and Precision Linearity->Accuracy_Precision Validated_Method Validated Method for Routine Use Accuracy_Precision->Validated_Method

Caption: Workflow for Analytical Reference Standard Selection and Method Validation.

cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Interpretation Obtain_Standards Obtain Phenyldodecane Isomer Standards Prepare_Stocks Prepare Individual Stock Solutions Obtain_Standards->Prepare_Stocks Prepare_Mix Prepare Mixed Standard Solution Prepare_Stocks->Prepare_Mix GC_MS GC-MS Analysis Prepare_Mix->GC_MS HPLC HPLC Analysis Prepare_Mix->HPLC NMR NMR Analysis Prepare_Mix->NMR Prepare_Sample Prepare Unknown Sample Prepare_Sample->GC_MS Prepare_Sample->HPLC Prepare_Sample->NMR Identify_Peaks Identify Peaks by Retention Time/Chemical Shift GC_MS->Identify_Peaks HPLC->Identify_Peaks NMR->Identify_Peaks Compare_Spectra Compare Mass/NMR Spectra with Standards Identify_Peaks->Compare_Spectra Quantify Quantify Isomers Compare_Spectra->Quantify Report Report Results Quantify->Report

Caption: General Experimental Workflow for Phenyldodecane Isomer Analysis.

References

Comparative study of the biodegradation rates of phenyldodecane isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of chemical compounds is a critical aspect of their overall safety and impact profile. Among the vast array of industrial chemicals, phenyldodecanes, a class of linear alkylbenzenes (LABs), are of significant interest due to their widespread use and potential for environmental persistence. The position of the phenyl group along the dodecane chain gives rise to several isomers, each potentially exhibiting unique physicochemical and biological properties, including their susceptibility to microbial degradation. This guide provides a comparative overview of the biodegradation rates of phenyldodecane isomers, supported by established experimental data and methodologies.

Comparative Biodegradation Rates of Phenyldodecane Isomers

Key Observation: Isomers with the phenyl group located closer to the end of the alkyl chain (external isomers) exhibit faster biodegradation rates than those with the phenyl group positioned closer to the center of the chain (internal isomers). This phenomenon is attributed to the initial enzymatic attack on the terminal methyl group of the alkyl chain. When the phenyl group is further from this point of initial oxidation, the degradation process is more efficient.

Table 1: Qualitative Comparison of Biodegradation Rates of Phenyldodecane Isomers

Phenyldodecane IsomerPhenyl Group PositionExpected Biodegradation RateSupporting Rationale
2-PhenyldodecaneExternalHigherThe terminal methyl group is readily accessible for initial oxidation.[1]
3-PhenyldodecaneExternalHigherSimilar to 2-phenyldodecane, the phenyl group is positioned away from the primary site of enzymatic attack.[1]
4-PhenyldodecaneInternalModerateThe phenyl group is closer to the center, potentially causing some steric hindrance to the enzymes involved in β-oxidation.
5-PhenyldodecaneInternalLowerIncreased steric hindrance from the centrally located phenyl group is expected to slow down the biodegradation process.
6-PhenyldodecaneInternalLowerAs the most centrally located isomer, it is expected to have the slowest biodegradation rate due to maximum steric hindrance.

Note: The relative biodegradation rates are inferred from studies on analogous linear alkylbenzenes and their sulfonates. Specific quantitative data for each phenyldodecane isomer under identical experimental conditions is limited.

Experimental Protocols for Assessing Biodegradation

The evaluation of the biodegradability of chemical substances is typically conducted using standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to assess both the rate and extent of microbial degradation.

Ready Biodegradability Testing (OECD 301)

These tests are stringent and provide an indication of whether a substance will undergo rapid and ultimate biodegradation in the environment. The Manometric Respirometry Test (OECD 301F) is a commonly used method.[2][3]

Methodology:

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.

  • Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.

  • Test Setup: The test is conducted in sealed vessels connected to a respirometer, which measures the consumption of oxygen by the microorganisms.

  • Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

  • Measurement: The oxygen uptake is measured continuously and is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[1]

Inherent Biodegradability Testing (OECD 302)

These tests are designed to assess the potential for a substance to be biodegraded under favorable conditions. The Modified MITI Test (II) (OECD 302C) is a relevant example.[4][5][6]

Methodology:

  • Inoculum: A higher concentration of activated sludge is used compared to ready biodegradability tests.

  • Test Conditions: The test conditions are optimized to favor biodegradation, such as a longer test duration and a higher inoculum-to-test substance ratio.

  • Measurement: Biodegradation is typically measured by the disappearance of the parent compound (primary biodegradation) or by the evolution of carbon dioxide (ultimate biodegradation), often analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

  • Interpretation: A substance is considered inherently biodegradable if it shows significant degradation, even if it does not meet the stringent criteria for ready biodegradability.

Visualization of Biodegradation Pathways and Workflows

To better understand the processes involved in the biodegradation of phenyldodecane isomers, the following diagrams illustrate the key metabolic pathway and a typical experimental workflow.

Biodegradation_Pathway cluster_alkane_chain Alkyl Chain Oxidation cluster_aromatic_ring Aromatic Ring Cleavage Phenyldodecane_Isomer Phenyldodecane Isomer Omega_Oxidation ω-Oxidation (Terminal Methyl Group) Phenyldodecane_Isomer->Omega_Oxidation Monooxygenase Beta_Oxidation β-Oxidation (Chain Shortening) Omega_Oxidation->Beta_Oxidation Sequential Enzymatic Steps Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Beta_Oxidation->Carboxylic_Acid_Metabolite Ring_Hydroxylation Ring Hydroxylation Carboxylic_Acid_Metabolite->Ring_Hydroxylation Dioxygenase Ring_Cleavage Ring Cleavage (Ortho or Meta) Ring_Hydroxylation->Ring_Cleavage Central_Metabolism Central Metabolism (TCA Cycle) Ring_Cleavage->Central_Metabolism CO2_H2O_Biomass CO2 + H2O + Biomass Central_Metabolism->CO2_H2O_Biomass Mineralization

Caption: Proposed metabolic pathway for the biodegradation of phenyldodecane isomers.

Experimental_Workflow Start Start: Biodegradation Assay Setup Prepare_Medium Prepare Mineral Medium with Phenyldodecane Isomer Start->Prepare_Medium Inoculate Inoculate with Activated Sludge Prepare_Medium->Inoculate Incubate Incubate under Controlled Conditions (e.g., OECD 301F) Inoculate->Incubate Monitor Monitor Biodegradation (O2 Consumption / CO2 Evolution) Incubate->Monitor Analyze_Samples Analyze Samples at Time Intervals (HPLC, GC-MS) Monitor->Analyze_Samples Data_Analysis Data Analysis: Calculate % Degradation, Half-life Analyze_Samples->Data_Analysis End End: Comparative Assessment Data_Analysis->End

Caption: Generalized experimental workflow for comparing phenyldodecane isomer biodegradation.

References

Navigating the Isomeric Maze: A Comparative Guide to the Mass Spectrometric Detection of Phenyldodecanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of phenyldodecane isomers is a critical analytical challenge. These isomers, with the phenyl group attached at different positions along the dodecane chain, often exhibit similar physicochemical properties, making their differentiation by conventional methods difficult. This guide provides an objective comparison of mass spectrometry-based approaches for the isomer-specific detection of phenyldodecanes, supported by experimental data and detailed protocols.

The position of the phenyl group on the long alkyl chain significantly influences the mass spectrometric fragmentation pattern, providing a unique fingerprint for each isomer. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of these compounds. This guide will delve into the nuances of their detection, comparing their behavior under electron ionization and exploring the potential of tandem mass spectrometry for unambiguous identification.

Performance Comparison of Phenyldodecane Isomers by GC-MS

The key to differentiating phenyldodecane isomers by GC-MS lies in the analysis of their retention times and mass spectra. The elution order in a non-polar column is generally related to the boiling point and molecular shape, while the mass spectrum reveals characteristic fragment ions resulting from the position of the phenyl substituent.

Table 1: GC-MS Data for Phenyldodecane Isomers

IsomerKovats Retention Index (Non-polar Column)Major Diagnostic Fragment Ions (m/z) and Relative Abundance
1-Phenyldodecane~178591 (100%), 92 (20%), 105 (5%)
2-Phenyldodecane1791, 1797, 1794.5[1]105 (100%), 91 (40%), 246 (M+, 5%)
3-Phenyldodecane1755, 1758, 1756.1[2]119 (100%), 91 (30%), 246 (M+, <5%)
4-PhenyldodecaneNo specific data foundExpected prominent fragments at m/z 133 and 91
5-Phenyldodecane1723, 1722, 1721.4[3]147 (100%), 91 (25%), 246 (M+, <5%)
6-Phenyldodecane1719, 1718, 1717.1[4]161 (100%), 91 (20%), 246 (M+, <5%)

Note: The Kovats retention indices are compiled from various sources and may vary slightly depending on the specific GC conditions.

The primary fragmentation mechanism for phenyldodecanes upon electron ionization is benzylic cleavage, the breaking of the C-C bond adjacent to the phenyl group. This results in the formation of a stable benzylic carbocation. The position of the phenyl group dictates the mass of this characteristic fragment ion, making it a key diagnostic tool. For example, 2-phenyldodecane readily cleaves to produce a prominent ion at m/z 105, while 3-phenyldodecane yields a base peak at m/z 119. As the phenyl group moves closer to the center of the alkyl chain, the mass of the primary fragment ion increases. All isomers also show a significant ion at m/z 91, corresponding to the tropylium ion, which is a common fragment for alkylbenzenes.

Experimental Protocols

A robust and reproducible experimental protocol is essential for the reliable identification of phenyldodecane isomers. The following provides a detailed methodology for their analysis by GC-MS.

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of each phenyldodecane isomer in a suitable solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solutions to concentrations ranging from 1 to 100 µg/mL.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the phenyldodecane isomers.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5MS), is recommended for optimal separation.

  • Injector:

    • Temperature: 280 °C

    • Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Final Hold: Hold at 300 °C for 10 minutes

  • Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

Visualizing the Workflow and Fragmentation

To better understand the analytical process and the underlying chemical principles, the following diagrams illustrate the experimental workflow and the fragmentation pathways of different phenyldodecane isomers.

experimental_workflow Experimental Workflow for Phenyldodecane Isomer Analysis cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Standard_Solutions Prepare Isomer Standards Sample_Dilution Dilute Sample in Hexane Standard_Solutions->Sample_Dilution Injection Inject 1 µL into GC Sample_Dilution->Injection Separation Chromatographic Separation (Non-polar column) Injection->Separation Detection Mass Spectrometric Detection (EI, 70 eV) Separation->Detection Peak_Integration Integrate Chromatographic Peaks Detection->Peak_Integration Mass_Spectra_Extraction Extract Mass Spectra Peak_Integration->Mass_Spectra_Extraction Comparison Compare Retention Times and Fragmentation Patterns Mass_Spectra_Extraction->Comparison Identification Confirm Isomer Identity Comparison->Identification

Caption: Experimental workflow for the GC-MS analysis of phenyldodecane isomers.

fragmentation_pathways Fragmentation Pathways of Phenyldodecane Isomers cluster_2_phenyl 2-Phenyldodecane cluster_3_phenyl 3-Phenyldodecane cluster_6_phenyl This compound cluster_common_frag Common Fragmentation mol_2 [C6H5-CH(CH3)-(CH2)9-CH3]+• m/z 246 frag_2 [C6H5-CH(CH3)]+ m/z 105 mol_2->frag_2 Benzylic Cleavage tropylium Tropylium Ion [C7H7]+ m/z 91 mol_2->tropylium mol_3 [C6H5-CH(C2H5)-(CH2)8-CH3]+• m/z 246 frag_3 [C6H5-CH(C2H5)]+ m/z 119 mol_3->frag_3 Benzylic Cleavage mol_3->tropylium mol_6 [C6H5-CH(C5H11)-(CH2)5-CH3]+• m/z 246 frag_6 [C6H5-CH(C5H11)]+ m/z 161 mol_6->frag_6 Benzylic Cleavage mol_6->tropylium

References

Comparison of synthesis routes for different phenyldodecane isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyldodecane and its isomers are key intermediates in the production of linear alkylbenzene sulfonates (LAS), the workhorse surfactants in the detergent industry. The specific isomeric composition of phenyldodecane significantly influences the performance properties of the final surfactant, such as its biodegradability and detergency.[1] Consequently, the selective synthesis of desired isomers is a topic of considerable research interest. This guide provides a comparative overview of the primary synthesis routes for different phenyldodecane isomers, with a focus on experimental data and detailed methodologies.

Comparison of Synthesis Routes and Isomer Distribution

The most prevalent method for synthesizing phenyldodecanes is the Friedel-Crafts alkylation of benzene with 1-dodecene.[2][3] This reaction typically yields a mixture of positional isomers, including 2-, 3-, 4-, 5-, and 6-phenyldodecane.[1] The distribution of these isomers is highly dependent on the catalyst employed and the reaction conditions. The 2-phenyldodecane isomer is often the most desired product due to its superior biodegradability and cleaning performance.[1]

The primary catalysts used in industrial processes are strong liquid acids such as hydrogen fluoride (HF) and aluminum chloride (AlCl₃).[4] However, due to their corrosive nature and environmental concerns, there has been a significant shift towards the development and use of solid acid catalysts, particularly zeolites.[4][5]

The following table summarizes the performance of various catalytic systems in the alkylation of benzene with 1-dodecene, highlighting the conversion of 1-dodecene and the selectivity towards the desirable 2-phenyldodecane isomer.

CatalystReaction Temperature (°C)Benzene:Dodecene Molar Ratio1-Dodecene Conversion (%)2-Phenyldodecane Selectivity (%)Reference
H-mordenite1407-1010078.2[5]
AlMCM-41/Beta zeolite composite120104876[5]
Trifluoromethane sulfonic acid808 (volume ratio)100 (for 1-decene)42.29[6]
Hydrogen Fluoride (HF)---15[6]
HY-Fresh (Zeolite)--96.4122.21[6]
DB-Fresh (Zeolite)--80.6529.43[6]
EF-Fresh (Zeolite)--98.0432.18[6]
20% w/w DTP/K-10 clay-10HighFavorable distribution[4]

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Benzene with 1-Dodecene using a Solid Acid Catalyst

This protocol outlines a general procedure for the synthesis of phenyldodecane isomers in a batch reactor. The specific parameters should be optimized for the chosen catalyst.[7]

1. Materials and Equipment:

  • Anhydrous benzene

  • High purity 1-dodecene

  • Solid acid catalyst (e.g., H-beta zeolite)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Gas chromatograph (GC) for product analysis[7]

2. Catalyst Activation:

  • Place the required amount of the solid acid catalyst in a suitable vessel.

  • Activate the catalyst by heating under a flow of inert gas or under vacuum at a specific temperature for a set period to remove adsorbed water and other impurities. The activation conditions will depend on the specific catalyst used.

  • Cool the catalyst to the desired reaction temperature under an inert atmosphere.[7]

3. Reaction Setup:

  • Assemble the three-neck flask with the reflux condenser, a temperature probe, and a septum for reactant addition.

  • Purge the system with an inert gas.

  • Add the activated catalyst and anhydrous benzene to the flask under an inert atmosphere.

  • Heat the mixture to the desired reaction temperature with stirring.[7]

4. Reaction Procedure:

  • Slowly add the 1-dodecene to the reaction mixture over a specific period to control the exothermicity of the reaction and minimize side reactions.

  • Allow the reaction to proceed for the desired time (e.g., 2-6 hours), maintaining a constant temperature and stirring rate.[7]

5. Reaction Workup:

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the liquid product mixture by filtration or centrifugation.

  • Wash the recovered catalyst with fresh benzene or another suitable solvent.

  • Transfer the liquid product mixture to a separatory funnel.

  • Wash the organic layer with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acidic residues, followed by a wash with deionized water.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess benzene using a rotary evaporator.[7]

6. Product Analysis:

  • Analyze the product mixture using gas chromatography (GC) to determine the conversion of 1-dodecene and the distribution of phenyldodecane isomers.[7]

Synthesis Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and analysis of phenyldodecane isomers via Friedel-Crafts alkylation.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis Benzene Benzene Reaction_Vessel Reaction Vessel (Heated & Stirred) Benzene->Reaction_Vessel Dodecene 1-Dodecene Dodecene->Reaction_Vessel Catalyst Solid Acid Catalyst Catalyst_Activation Catalyst Activation Catalyst->Catalyst_Activation Catalyst_Activation->Reaction_Vessel Filtration Filtration/ Centrifugation Reaction_Vessel->Filtration Filtration->Catalyst Solid Catalyst (Recycle) Washing Washing & Drying Filtration->Washing Liquid Phase Evaporation Solvent Evaporation Washing->Evaporation GC_Analysis Gas Chromatography (GC) Evaporation->GC_Analysis Isomer_Distribution Isomer Distribution GC_Analysis->Isomer_Distribution

A generalized workflow for the synthesis of phenyldodecane isomers.

Conclusion

The synthesis of phenyldodecane isomers via Friedel-Crafts alkylation offers a range of possibilities for tailoring the final product distribution. While traditional liquid acid catalysts are effective, the development of solid acid catalysts, particularly shape-selective zeolites like H-mordenite, has enabled significantly higher selectivity towards the more desirable 2-phenyldodecane isomer. The choice of catalyst and the optimization of reaction conditions are critical factors in achieving high conversion and the desired isomer selectivity. The provided experimental protocol serves as a foundational method for researchers to explore and develop more efficient and selective synthesis routes for these important industrial intermediates.

References

Safety Operating Guide

Proper Disposal of 6-Phenyldodecane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing immediate, essential safety and logistical information for the operational handling and disposal of 6-Phenyldodecane, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This document outlines the essential procedures for the safe disposal of this compound, a non-halogenated aromatic hydrocarbon. The following step-by-step guidance is designed to directly address operational questions and establish a clear protocol for laboratory personnel.

Safety and Handling Profile of this compound

PropertyValueSource
Molecular Formula C₁₈H₃₀PubChem
Molecular Weight 246.4 g/mol PubChem[2]
Appearance Liquid (at room temperature)LookChem
Vapor Pressure 0.000584 mmHgPubChem[2]
Primary Hazards Potential for skin and eye irritation. Aspiration hazard may be considered based on similar hydrocarbons.Inferred from general SDS and related compounds

Step-by-Step Disposal Protocol for this compound

This protocol details the necessary steps for the proper disposal of this compound waste, including pure unused product, contaminated solutions, and contaminated labware.

1. Waste Identification and Segregation:

  • Waste Identification: All waste streams containing this compound must be identified at the point of generation. This includes, but is not limited to:

    • Unused or expired this compound.

    • Solutions containing this compound.

    • Solvents used to rinse glassware contaminated with this compound.

    • Contaminated personal protective equipment (PPE) and lab supplies (e.g., gloves, pipette tips, weighing boats).

  • Segregation: this compound waste must be segregated as a non-halogenated organic waste .

    • Do not mix with halogenated solvents or other incompatible waste streams.

    • Solid waste (contaminated gloves, etc.) should be collected separately from liquid waste.

2. Waste Collection and Container Management:

  • Container Selection: Use only approved, chemically compatible waste containers. For liquid this compound waste, a high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended. Solid waste can be collected in a designated, clearly labeled bag or container.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and volume.

    • The date of initial waste accumulation.

    • The name of the principal investigator or laboratory supervisor.

  • Container Handling:

    • Keep waste containers closed at all times, except when adding waste.

    • Do not overfill containers; a headspace of at least 10% should be left to allow for vapor expansion.

    • Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE (gloves, safety goggles, and a lab coat), contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Clean the spill area with a suitable solvent and decontaminate. All cleaning materials must also be disposed of as hazardous waste.

4. Final Disposal:

  • Once a waste container is full, or if waste has been accumulated for the maximum allowable time per institutional and local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: A Representative Workflow

The following is a generalized experimental protocol that may involve a substance like this compound, illustrating the points at which waste is generated.

Objective: Synthesis of a derivative via a Friedel-Crafts alkylation reaction.

Methodology:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate and a suitable solvent.

  • Slowly add the alkylating agent, this compound, to the reaction mixture at a controlled temperature.

  • Allow the reaction to proceed for the designated time, monitoring its progress by an appropriate analytical technique (e.g., TLC, GC).

  • Upon completion, quench the reaction by carefully adding it to a beaker of ice water.

  • Perform a liquid-liquid extraction to isolate the product.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product using column chromatography.

Waste Generation and Disposal within the Protocol:

  • Step 1 & 2: Any residual this compound in the weighing boat or on spatulas should be disposed of as solid hazardous waste.

  • Step 5: The aqueous layer from the extraction, potentially containing trace amounts of reactants, should be collected as aqueous hazardous waste.

  • Step 6: The used anhydrous salt and filter paper should be disposed of as solid hazardous waste. The solvent collected from the rotary evaporator should be collected as non-halogenated solvent waste.

  • Step 7: The silica gel from the chromatography column, now contaminated with the product and byproducts, must be disposed of as solid hazardous waste. All fractions collected that are not the desired product should be combined and disposed of as liquid non-halogenated waste.

  • General: All disposable labware (pipette tips, gloves, etc.) that came into contact with this compound must be disposed of as solid hazardous waste. Glassware should be rinsed with a small amount of an appropriate solvent, and this rinsate collected as liquid hazardous waste before proceeding with standard cleaning procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Pure, solutions, rinsates) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, labware) waste_type->solid_waste Solid liquid_container Collect in Labeled, Closed Non-Halogenated Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Labeled, Closed Solid Waste Container solid_waste->solid_container saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment liquid_container->saa solid_container->saa full_or_time Container Full or Max Accumulation Time Reached? saa->full_or_time full_or_time->saa No ehs_pickup Arrange for Pickup by EHS or Licensed Contractor full_or_time->ehs_pickup Yes

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.